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  • Product: L-Azetidine-2-carboxylic Acid-d4

Core Science & Biosynthesis

Foundational

proteotoxic stress induction by L-Azetidine-2-carboxylic Acid-d4

A Technical Guide to L-Azetidine-2-carboxylic Acid-d4 (AZC-d4) Application[1][2] Executive Summary & Core Rationale The Challenge: Standard proteotoxic stress inducers (e.g., Thapsigargin, Tunicamycin) trigger the Unfold...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to L-Azetidine-2-carboxylic Acid-d4 (AZC-d4) Application[1][2]

Executive Summary & Core Rationale

The Challenge: Standard proteotoxic stress inducers (e.g., Thapsigargin, Tunicamycin) trigger the Unfolded Protein Response (UPR) globally but offer no mechanism to physically tag or identify the specific protein species that are misfolding. They act systemically, leaving the "victim" proteins indistinguishable from the healthy proteome.[1]

The Solution: L-Azetidine-2-carboxylic Acid-d4 (AZC-d4) serves as a traceable proteotoxic agent .[1] It is a deuterated analogue of proline that is charged onto prolyl-tRNAs and incorporated into nascent polypeptide chains.[1][2] Its incorporation physically alters the peptide bond angle (4-membered ring vs. 5-membered proline ring), forcing misfolding.[1]

The Advantage:

  • Causality: Unlike heat shock, AZC-d4 incorporation is the misfolding event.[1]

  • Traceability: The deuterium label (d4) creates a unique mass signature detectable by Mass Spectrometry (MS), allowing researchers to quantify exactly which proteins incorporated the analogue and at what rate.[1]

  • Specificity: The unique mass shift (-10.02 Da relative to Proline, distinct from the -14.02 Da of non-deuterated AZC) eliminates false positives from common Post-Translational Modifications (PTMs) or homologous amino acid substitutions.[1]

Mechanism of Action: The "Trojan Horse" Effect

AZC-d4 mimics L-Proline.[1] The cellular machinery (Prolyl-tRNA Synthetase) cannot effectively distinguish between the two at high concentrations.[1] Once incorporated, the structural constraint of the azetidine ring (4-carbon) versus the pyrrolidine ring (5-carbon) changes the


 and 

torsion angles of the peptide backbone.[1] This prevents the formation of correct secondary structures (e.g.,

-helices, polyproline helices), leading to the exposure of hydrophobic patches and recruitment of chaperones (BiP/GRP78).[1]
Figure 1: The AZC-d4 Proteotoxicity Cascade [1]

AZC_Mechanism AZC Extracellular AZC-d4 Transporter Amino Acid Transporter AZC->Transporter Uptake Synthetase Prolyl-tRNA Synthetase Transporter->Synthetase Cytosolic Entry Ribosome Ribosomal Translation Synthetase->Ribosome tRNA-AZC-d4 Charging Misfolding Conformational Collapse (Steric Hindrance) Ribosome->Misfolding Incorporation into Nascent Chain BiP BiP/GRP78 Recruitment Misfolding->BiP Hydrophobic Exposure UPR UPR Activation (PERK, IRE1, ATF6) BiP->UPR Chaperone Sequestration

Caption: Flowchart illustrating the uptake, misincorporation, and subsequent signaling cascade triggered by AZC-d4.

Experimental Protocol: Traceable Stress Induction
Phase A: Preparation of Reagents
  • AZC-d4 Stock (100 mM): Dissolve L-Azetidine-2-carboxylic acid-d4 (e.g., from TRC or isotope specialists) in sterile PBS. Filter sterilize (0.22 µm). Store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation.

  • Media: Use DMEM or RPMI deficient in L-Proline (if available) to maximize incorporation efficiency, or standard media for moderate stress induction.[1]

Phase B: Cell Treatment (Pulse-Labeling)

This protocol is optimized for HeLa and HEK293 cells but applicable to most mammalian lines.[1]

  • Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

  • Wash: Wash cells 2x with warm PBS to remove residual media containing high proline.[1]

  • Induction: Add warm media containing 2 mM to 5 mM AZC-d4 .

    • Note: Standard AZC is often used at 5-10 mM.[1] We recommend a slightly lower range for "d4" to conserve reagent while still inducing detectable stress.[1]

    • Control: Treat parallel plates with vehicle (PBS) or equimolar L-Proline (to prove competition).

  • Incubation: Incubate for 4 to 6 hours .

    • Why 4-6h? Sufficient time for translation of new proteins containing AZC-d4, but prior to massive apoptosis (usually >12h).[1]

  • Harvest: Wash cells 3x with ice-cold PBS (critical to stop transport) and lyse immediately in RIPA buffer or 8M Urea lysis buffer for MS analysis.

Phase C: Sample Preparation for Mass Spectrometry
  • Reduction/Alkylation: Reduce with 5 mM DTT (56°C, 30 min) and alkylate with 15 mM Iodoacetamide (RT, 30 min, dark).

  • Digestion: Dilute Urea < 1M. Add Trypsin (1:50 enzyme:protein ratio).[1] Incubate overnight at 37°C.

    • Critical: Trypsin cleaves at Lys/Arg.[1] AZC incorporation does not block cleavage sites unless it is immediately adjacent to K/R, which is rare.[1]

  • Desalting: Use C18 spin columns or StageTips to purify peptides.[1]

Quantitative Analysis & Mass Spectrometry

This is the core value of using the deuterated form. You must configure your search engine (MaxQuant, Proteome Discoverer, or Skyline) to look for the specific mass shift.[1]

Mass Shift Calculation
  • L-Proline Residue (Monoisotopic): 97.0528 Da[1]

  • L-AZC (Non-deuterated) Residue: 83.0371 Da (-14.0157 Da vs Pro)[1]

  • L-AZC-d4 Residue: The 4 protons on the azetidine ring are replaced by deuterium.[1]

    • Formula:

      
       (Residue form in peptide)
      
    • Mass Shift vs Proline: -9.991 Da (approx -10 Da).[1]

    • Precise Delta: -10.024 Da (Verify with specific certificate of analysis for the d4 compound, as isotopic purity varies).

Search Engine Configuration Table
ParameterSettingRationale
Variable Modification AZC-d4 (P) Custom mod on Proline (P).
Composition Change H(-4) D(4) C(-1) H(-2) Net change from Proline (

) to AZC-d4 (

).
Delta Mass -10.0241 Da The specific mass signature of AZC-d4.[1]
Max Modifications 3 per peptide Avoids combinatorial explosion in search space.
False Discovery Rate 1% (Strict) Essential to filter out random mass matches.[1]
Data Interpretation Strategy
  • Filter for "AZC-d4" containing peptides.

  • Calculate Occupancy: For a given peptide sequence, compare the intensity of the Wild Type (Proline) version vs. the Modified (AZC-d4) version.[1]

    
    
    
  • Correlation Analysis: Correlate the incorporation rate of specific proteins with their turnover rate.[1] Proteins that incorporate AZC-d4 but disappear rapidly are likely being degraded by the Proteasome (ERAD pathway).[1]

Validation Workflow: Confirming Stress vs. Artifact

To prove that the effects are due to AZC-d4 induced stress and not just osmotic changes or starvation:

Figure 2: Experimental Logic Tree

Validation_Workflow Start AZC-d4 Treatment MS_Check MS Analysis: Detect -10 Da Shift? Start->MS_Check WB_Check Western Blot: CHOP/BiP Upregulation? Start->WB_Check Rescue Rescue Exp: Add Excess L-Proline Start->Rescue Result_Valid VALID: Proteotoxic Stress MS_Check->Result_Valid Yes WB_Check->Result_Valid Yes Rescue->Result_Valid Stress Blocked Result_Artifact ARTIFACT: Non-Specific Toxicity Rescue->Result_Artifact Stress Persists

Caption: Logic tree for validating that observed phenotypes are specifically driven by proline-analogue misincorporation.

References
  • Rubenstein, A. D. (2008).[1] "Azetidine-2-carboxylic acid in the food chain: a new perspective on multiple sclerosis." Medical Hypotheses. Link

  • Fowden, L., & Richmond, M. H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[1][3] Biochimica et Biophysica Acta. Link

  • Song, S., et al. (2018).[1] "L-Azetidine-2-carboxylic acid induces endoplasmic reticulum stress and cell death in neuronal cells."[1] Toxicology in Vitro. Link

  • Trotter, E. W., et al. (2002).[1] "Misfolded proteins are competent to mediate a subset of the responses to heat shock in Saccharomyces cerevisiae."[1] Journal of Biological Chemistry. Link

    • Context: Establishes AZC as a gold-standard reagent for inducing misfolded protein stress specifically, distinct from thermal stress.[1]

  • Ong, S. E., et al. (2002).[1] "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

    • Context: Foundational methodology for using heavy-isotope amino acids (like AZC-d4) for quantitative tracking in MS.[1]

Sources

Exploratory

Technical Guide: L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) in Protein Folding &amp; Stability Analysis

Executive Summary L-Azetidine-2-carboxylic Acid (Aze) is a non-proteinogenic amino acid and a toxic analogue of L-Proline.[1][][3][4][5][6][7] Characterized by a four-membered ring (azetidine) rather than the five-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azetidine-2-carboxylic Acid (Aze) is a non-proteinogenic amino acid and a toxic analogue of L-Proline.[1][][3][4][5][6][7] Characterized by a four-membered ring (azetidine) rather than the five-membered ring (pyrrolidine) of proline, Aze acts as a "Trojan horse" during protein biosynthesis. It evades the editing mechanisms of prolyl-tRNA synthetases, leading to its misincorporation into nascent polypeptide chains. This substitution fundamentally alters the backbone geometry, destabilizing secondary structures (particularly


-helices and polyproline II helices) and triggering the Unfolded Protein Response (UPR).

L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is the stable isotope-labeled variant (deuterated) of Aze. It does not exhibit distinct biological toxicity compared to non-deuterated Aze; rather, it serves as the gold-standard internal reference for quantifying Aze misincorporation and environmental contamination. This guide details the structural mechanisms of Aze-induced misfolding and provides a validated protocol for using Aze-d4 to quantify these events via LC-MS/MS.

Part 1: Mechanistic Foundations of Aze-Induced Misfolding

Structural Perturbation: The Ring Contraction Effect

The core of Aze toxicity lies in its steric difference from Proline. While Proline restricts the conformational space of the protein backbone (


 angles), Aze restricts it further and into different regions of the Ramachandran plot.
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic Acid (Aze)Impact on Folding
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increases backbone strain; alters pucker.
C

-N Bond Angle
~112°~105°Deviates from ideal peptide bond geometry.
Turn Preference Promotes

-turns (Type I/II)
Promotes

-turns
Disrupts

-sheet/hairpin formation.
Cis/Trans Isomerization Slow (Rate-limiting step)Faster than ProAlters folding kinetics; may trap non-native intermediates.
Helix Propensity Helix breaker (often)Potent Helix destabilizerKinks

-helices more severely than Pro.
The "Trojan Horse" Misincorporation Pathway

Aze competes with Proline for the active site of Prolyl-tRNA Synthetase (ProRS) . In many species (including mammals and certain plants), the editing domain of ProRS fails to hydrolyze Aze-tRNA


 efficiently.
  • Charging: Aze is adenylated and transferred to tRNA

    
    .
    
  • Ribosomal Entry: The ribosome accepts Aze-tRNA

    
     as if it were Proline.
    
  • Translation: Aze is incorporated into the peptide chain.[][4]

  • Folding Collapse: The 4-membered ring imposes a

    
    10-15° deviation in the 
    
    
    
    angle, preventing the formation of native H-bonds.
  • UPR Activation: Accumulation of misfolded species in the ER recruits BiP (GRP78), activating PERK, IRE1, and ATF6 pathways.

Aze_Mechanism cluster_cytosol Cytosol / Translation cluster_ER Endoplasmic Reticulum (ER) Aze L-Azetidine-2-carboxylic Acid (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Competes with Pro tRNA Aze-tRNA(Pro) ProRS->tRNA Mis-charging Ribosome Ribosome tRNA->Ribosome Elongation Nascent Nascent Polypeptide (Aze-containing) Ribosome->Nascent Translocation Misfolded Misfolded Protein (Altered Geometry) Nascent->Misfolded Ring Contraction Steric Clash BiP BiP / GRP78 (Chaperone) Misfolded->BiP Recruits Agg Protein Aggregates Misfolded->Agg Chaperone Overload UPR UPR Activation (PERK / IRE1) BiP->UPR Dissociation from Sensors

Figure 1: The mechanism of Aze misincorporation leading to ER stress and UPR activation.[7]

Part 2: The Role of Aze-d4 in Research

Aze-d4 is not a therapeutic agent but a metrological necessity for studying Aze biology.

Why Deuteration?
  • Mass Shift: Aze-d4 (typically 2,3,3,4,4-d4 or similar) introduces a +4 Da mass shift. In Mass Spectrometry, this allows it to be distinguished from naturally occurring Aze and Proline.

  • Internal Standardization: It corrects for variations in extraction efficiency, ionization suppression, and instrument drift.

  • NMR Silence/Shift: In NMR studies of folding, deuterated Aze can be used to simplify spectra, removing proton signals from the ring to focus on the surrounding protein environment.

Kinetic Isotope Effect (KIE)

Note: For bulk protein folding studies, the substitution of H with D on the Azetidine ring (Aze-d4) generally has a negligible effect on the folding thermodynamics or kinetics compared to protonated Aze. The structural perturbation comes from the ring geometry, not the hydrogen mass. Therefore, Aze-d4 models Aze toxicity perfectly while providing an analytical handle.

Part 3: Protocol – Quantification of Aze Misincorporation

Objective: Quantify the extent of Aze substitution in cellular proteins using Aze-d4 as an Internal Standard (IS) via LC-MS/MS.

Materials
  • Internal Standard: L-Azetidine-2-carboxylic acid-d4 (Aze-d4).

  • Hydrolysis Reagent: 6 N HCl (LC-MS grade).

  • Derivatization (Optional but recommended): Butanol/HCl (forms butyl esters for better retention).

  • Column: C18 Reverse Phase (if derivatized) or HILIC (if underivatized).

Workflow Diagram

Workflow Sample Cell Lysate / Tissue Precip Protein Precipitation (TCA or Acetone) Sample->Precip Spike Spike IS: Aze-d4 Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis Add Prior to Hydrolysis for Recovery Correction Precip->Hydrolysis Pellet Dry Evaporation (N2 stream) Hydrolysis->Dry Deriv Derivatization (Butanolic HCl) Dry->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS

Figure 2: Validated workflow for quantifying Aze in protein samples using Aze-d4 Isotope Dilution.

Step-by-Step Methodology
  • Sample Preparation & Spiking:

    • Lyse cells/tissue in lysis buffer (e.g., RIPA).

    • Precipitate proteins using 10% Trichloroacetic acid (TCA) to remove free amino acids.

    • Wash pellet 3x with cold acetone.

    • CRITICAL: Add a known quantity of Aze-d4 to the protein pellet before hydrolysis. This ensures that any loss during hydrolysis is accounted for.

  • Acid Hydrolysis:

    • Resuspend pellet (with Aze-d4) in 6 N HCl (approx 200 µL).

    • Incubate at 110°C for 24 hours in a sealed, nitrogen-purged glass vial.

    • Note: Aze is stable under these conditions, similar to Proline.

  • Derivatization (Butylation):

    • Evaporate HCl under nitrogen stream.

    • Add 100 µL of 3 N HCl in n-Butanol. Incubate at 65°C for 15 minutes.

    • Evaporate again and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

    • Why Derivatize? Aze is small and polar. Butylation increases hydrophobicity, improving retention on standard C18 columns and sensitivity in ESI+.

  • LC-MS/MS Settings:

    • Mode: Multiple Reaction Monitoring (MRM).[8]

    • Transitions (Butyl Esters):

      • Aze (Target): 158.1

        
         102.1 (Quantifier), 158.1 
        
        
        
        56.1 (Qualifier).
      • Aze-d4 (IS): 162.1

        
         106.1.
        
      • Proline (Reference): 172.1

        
         70.1.
        
    • Calculation: Calculate the ratio of Aze/Proline to determine the % misincorporation.

Part 4: Data Interpretation & Folding Stability[9]

When Aze is incorporated, protein stability (


) decreases.[4] The magnitude depends on the position of the substitution.
Thermodynamic Impact Table
Substitution Context

(Stability Change)
Structural Consequence
Surface Loop +0.5 to +1.5 kcal/mol (Destabilizing)Mild. Loop flexibility may accommodate the ring contraction.

-Helix (Internal)
+2.0 to +4.0 kcal/mol (Highly Destabilizing)Loss of backbone H-bond; steric clash with

or

residues.
Polyproline II Helix +1.0 to +2.5 kcal/molDisruption of the extended helix geometry (essential for collagen).

-Turn
VariableCan stabilize

-turns but destabilizes Type I/II

-turns.

Key Insight: If LC-MS/MS (using Aze-d4) reveals >5% Aze incorporation, expect significant accumulation of insoluble aggregates and upregulation of BiP/GRP78.

References

  • Rubenstein, E. (2008). "Azetidine-2-carboxylic acid in the food chain."[5][7] Phytochemistry, 69(1), 168-176. Link

  • Song, J., et al. (2022). "Proteome-wide identification of amino acid substitutions deleterious for protein function." bioRxiv. Link

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 30(9-10), 951-959.[4] Link

  • Sobel, A., et al. (2022).[7] "L-Azetidine-2-carboxylic acid (Aze) induces ER stress and microglial activation."[7] Cells, 11(12), 239. Link[9]

  • Thermo Fisher Scientific. (2014). "Direct Quantification of Amino Acids in Plasma by LC-MS/MS." Technical Note 65382. Link

Sources

Foundational

In Vivo Stability and Pharmacokinetic Modulation of Deuterated Azetidine-2-Carboxylic Acid

Executive Summary Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1][2] While naturally occurring in certain plants (Convallaria majalis), it acts as a potent stressor in mammalian systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1][2] While naturally occurring in certain plants (Convallaria majalis), it acts as a potent stressor in mammalian systems due to its ability to evade ribosomal proofreading and misincorporate into proteins, particularly collagen and hemoglobin.

This technical guide addresses the in vivo stability of deuterated Aze (d-Aze) . Deuteration is typically employed in drug discovery to enhance metabolic stability via the Kinetic Isotope Effect (KIE) . However, for Aze, stabilizing the molecule presents a unique pharmacological paradox: inhibiting metabolic clearance may inadvertently increase proteotoxicity by elevating the pool of free Aze available for tRNA charging.

This guide details the mechanistic basis of Aze instability, the theoretical impact of deuteration, and a validated experimental workflow to assess its stability and safety profile.

Part 1: Mechanistic Basis of Stability

The Metabolic Fork in the Road

Upon entering the systemic circulation, Aze faces two primary fates. Understanding these competing pathways is critical for interpreting stability data.

  • Metabolic Clearance (Oxidative):

    • Enzyme: Proline Dehydrogenase (PRODH) / Proline Oxidase (POX).

    • Mechanism: PRODH catalyzes the oxidation of the

      
      -carbon (C2) to form the imine (analogous to P5C in proline metabolism).
      
    • Deuterium Impact: The C-H bond cleavage at the

      
      -position is the rate-limiting step for PRODH. Replacing this hydrogen with deuterium (C-D) induces a primary Kinetic Isotope Effect (KIE), typically ranging from 
      
      
      
      .
    • Result: Deuteration at C2 significantly slows oxidative clearance.

  • Anabolic "Clearance" (Protein Misincorporation):

    • Enzyme: Prolyl-tRNA Synthetase (ProRS).

    • Mechanism: ProRS charges tRNA

      
       with Aze instead of Proline.
      
    • Deuterium Impact: Secondary KIEs on tRNA charging are negligible. Deuteration does not prevent misincorporation.

    • Result: If oxidative clearance is blocked by deuteration, the intracellular concentration of free Aze rises, driving increased flux into the proteotoxic pathway.

Visualization of the Metabolic Shunt

The following diagram illustrates the "Metabolic Shunt" hypothesis: Deuteration blocks the detoxification pathway (PRODH), forcing flux toward toxic protein synthesis.

Aze_Metabolism Aze Free Aze (Systemic Circulation) PRODH Proline Dehydrogenase (Mitochondrial) Aze->PRODH Oxidation (C-H Cleavage) ProRS Prolyl-tRNA Synthetase (Cytosolic) Aze->ProRS tRNA Charging Metabolite Ring-Opened Metabolite (Excretion) PRODH->Metabolite Detoxification Protein Misfolded Protein (Collagen/Hemoglobin) ProRS->Protein Misincorporation (Toxicity) D_Block || Deuterium Block (KIE) D_Block->PRODH

Figure 1: The Metabolic Shunt. Deuteration (D-Aze) inhibits PRODH-mediated clearance, potentially increasing the flux of Aze into toxic protein misincorporation pathways.

Part 2: Experimental Protocols

To rigorously assess the in vivo stability and the resulting biological impact of deuterated Aze, a three-tiered workflow is required.

Protocol A: Synthesis & Sourcing

Target Molecule:(S)-[2-


H]-Azetidine-2-carboxylic acid  (Deuteration at the chiral center).
  • Rationale: The

    
    -proton is the site of enzymatic oxidation. Deuteration elsewhere (ring carbons) provides only secondary isotope effects (<1.2x) and is insufficient for stability enhancement.
    
  • QC Requirement: Isotopic enrichment must be >98% to prevent the "swamping" effect of the non-deuterated isotopologue in metabolic assays.

Protocol B: In Vitro Microsomal Stability (Screening)

Before in vivo work, confirm the KIE using liver microsomes.

  • Preparation:

    • Thaw pooled liver microsomes (Mouse/Rat/Human) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (PRODH is flavin-dependent but often coupled in microsomal preps). Note: Mitochondrial fractions are superior for PRODH specific assays, but microsomes are standard for general clearance.

  • Incubation:

    • Substrate: 10 µM H-Aze (Control) vs. 10 µM D-Aze.

    • Timepoints: 0, 15, 30, 60, 120 min at 37°C.

  • Quenching:

    • Add ice-cold Acetonitrile (ACN) with internal standard (e.g.,

      
      C-Proline).
      
  • Analysis:

    • LC-MS/MS (HILIC column required for polar amino acids).

    • Calculation:

      
      .
      
    • Success Criterion: A KIE (

      
      ) > 2.0 indicates significant metabolic stabilization.
      
Protocol C: In Vivo Pharmacokinetics (PK) & Incorporation

This protocol measures both the stability (PK) and the safety liability (Incorporation).

Species: Male Sprague-Dawley Rats (n=3 per arm). Dosing: Intravenous (IV) bolus, 5 mg/kg.

StepProcedureCritical Technical Note
1. Dosing Administer H-Aze or D-Aze via tail vein.Formulate in PBS. Aze is highly soluble.
2. Sampling (PK) Collect plasma at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h.Use K2EDTA tubes. Immediate centrifugation.
3. Tissue Harvest At 24h, harvest Liver and Skin (collagen-rich).Flash freeze in liquid nitrogen.
4. Plasma Prep Protein precipitation with 3:1 ACN:Plasma.Supernatant analysis for Free Aze.
5. Tissue Prep Acid Hydrolysis (6N HCl, 110°C, 24h).Crucial: This releases Aze incorporated into proteins.
6. Analysis LC-MS/MS quantification.Monitor transitions for H-Aze (102→56) and D-Aze (103→57).

Part 3: Data Interpretation & Visualization

Pharmacokinetic Parameters

Summarize the stability data using the following template. A "Stable" deuterated compound will show reduced Clearance (CL) and increased Half-life (


).
ParameterH-Aze (Control)D-Aze (Test)Interpretation

(h)
~1.5> 3.0Increased Stability. Slower elimination.

(µM)
45.048.0Comparable (IV bolus).
AUC (

)
120250Higher Exposure. Driver for toxicity.
CL (mL/min/kg) HighLowReduced metabolic clearance.
Protein Incorp. BaselineHigh Risk Alert: D-Aze persists longer, leading to higher misincorporation.
Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for determining the fate of the deuterated compound.

Workflow Start Synthesize (S)-[2-H2]-Aze InVitro In Vitro Microsomal Stability (Calculate KIE) Start->InVitro Decision KIE > 2.0? InVitro->Decision NoKIE Metabolism is NOT rate-limiting. Deuteration will not improve PK. Decision->NoKIE No YesKIE Proceed to In Vivo PK Decision->YesKIE Yes PK_Study Rat PK Study (IV Bolus) Measure Plasma & Tissue Levels YesKIE->PK_Study Outcome1 Outcome A: Improved PK (Higher AUC, Lower CL) PK_Study->Outcome1 Outcome2 Outcome B: Increased Toxicity (Higher Protein Incorporation) PK_Study->Outcome2

Figure 2: Experimental Logic Flow. A decision tree for assessing whether deuteration provides a viable pharmacokinetic advantage or merely increases toxicological risk.

Part 4: Field-Proven Insights

The "Tracer" Advantage

While deuteration may increase toxicity for a therapeutic candidate, it is invaluable for mechanistic studies .

  • Application: Use D-Aze as a stable isotope tracer to quantify the exact rate of Aze incorporation into collagen in fibrotic disease models.

  • Benefit: The mass shift (+1 Da) allows differentiation between endogenous Proline, exogenous H-Aze, and the tracer D-Aze using high-resolution mass spectrometry, without the radiation hazards of

    
    C-Aze.
    
Handling the "Chiral Inversion" Risk

Aze has a chiral center. In vivo, amino acid racemases (though rare in mammals) or chemical racemization can occur.

  • Check: Ensure your LC-MS method separates L-Aze from D-Aze (using a chiral column like Chirobiotic T). D-Aze (the enantiomer, not the isotope) is generally not incorporated into proteins and is excreted renally.

References

  • Rubinstein, L., et al. (2024). Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants. Journal of Experimental Botany. Link

  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature. Link

  • Whitehouse, C.J., et al. (2013). Kinetic and isotopic characterization of L-proline dehydrogenase from Mycobacterium tuberculosis. Biochemistry. Link

  • Parthasarathy, A., et al. (2025).[2] Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Link

  • Song, I., et al. (2014). Kinetic Isotope Effect of Prostaglandin H Synthase Exhibits Inverted Temperature Dependence. Biomolecules. Link

Sources

Exploratory

toxicological profile of L-Azetidine-2-carboxylic Acid-d4

The Toxicological Profile of L-Azetidine-2-carboxylic Acid-d4 Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Safety Professionals Executive Summary: The "Trojan Horse" I...

Author: BenchChem Technical Support Team. Date: February 2026

The Toxicological Profile of L-Azetidine-2-carboxylic Acid-d4 Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Safety Professionals

Executive Summary: The "Trojan Horse" Isotopologue

L-Azetidine-2-carboxylic Acid-d4 (AZE-d4) is the stable isotope-labeled analogue of L-Azetidine-2-carboxylic Acid (AZE), a non-proteinogenic amino acid naturally occurring in Convallaria majalis (Lily of the Valley) and Beta vulgaris (sugar beets).

While AZE-d4 is primarily engineered as an internal standard for LC-MS/MS quantitation, its toxicological relevance is inextricably linked to the parent compound, AZE. AZE acts as a "Trojan Horse" in eukaryotic biology: it is a structural analogue of L-proline that evades tRNA editing mechanisms, allowing it to be misincorporated into nascent polypeptide chains.[1] This misincorporation destabilizes protein tertiary structures, triggering the Unfolded Protein Response (UPR) and leading to cytotoxicity, particularly in collagen-rich tissues and the central nervous system (CNS).

Crucial Safety Note: Although AZE-d4 is often handled in milligram quantities for analytical use, researchers must treat it with the same rigorous containment protocols as the non-deuterated toxin. Its mechanism of action relies on atomic mimicry, a property the deuterium substitution does not mitigate.

Chemical Identity & Physicochemical Properties

AZE-d4 is chemically identical to AZE regarding charge and polarity but differs in mass (+4 Da). This mass shift is critical for mass spectrometry but negligible for biological uptake, meaning AZE-d4 can likely traverse the same amino acid transporters (e.g., SLC38A2) as L-proline and AZE.

PropertyL-Azetidine-2-carboxylic Acid (Native)L-Azetidine-2-carboxylic Acid-d4 (Labeled)
CAS Number 2133-34-8N/A (Labeled variant)
Formula C₄H₇NO₂C₄H₃D₄NO₂
Molar Mass 101.10 g/mol ~105.13 g/mol
Structure 4-membered heterocyclic ring (Azetidine)Ring-deuterated (typically C3/C4 positions)
Solubility High (Water, Methanol)High (Water, Methanol)
Role Environmental Toxin / Proline AnalogueInternal Standard / Metabolic Tracer

Mechanism of Toxicity: The Proline Mimicry Pathway

The toxicity of AZE (and by extension, AZE-d4 in biological systems) is driven by its ability to subvert the fidelity of protein synthesis.

The Failure of tRNA Synthetase Editing

The enzyme Prolyl-tRNA synthetase (ProRS) is responsible for charging tRNA(Pro) with L-proline. While ProRS has editing domains to exclude larger analogues, the smaller ring size of AZE (4-membered) compared to proline (5-membered) allows it to fit into the active site. Once activated and loaded onto tRNA, AZE is delivered to the ribosome and incorporated into the peptide chain.

Structural Destabilization

Proline is unique among amino acids because its cyclic structure imposes rigid conformational constraints (the phi/psi angles) on the peptide backbone, often inducing a "kink" essential for protein folding (e.g., in collagen helices or beta-turns).

  • AZE Substitution: The 4-membered ring of AZE alters these bond angles (~10-15° deviation).

  • Consequence: When AZE replaces proline in critical structural motifs, the protein cannot fold correctly.[1] This is particularly devastating for collagen (requiring strict Gly-X-Y repeats) and Myelin Basic Protein (MBP) .

The Unfolded Protein Response (UPR)

The accumulation of misfolded AZE-containing proteins in the Endoplasmic Reticulum (ER) triggers ER stress.[1][2] The cell activates the UPR to restore homeostasis. If the stress is unresolvable (chronic AZE exposure), the UPR shifts from adaptive to apoptotic signaling.

Figure 1: Mechanism of AZE/AZE-d4 Cytotoxicity

AZE_Mechanism AZE L-Azetidine-2-carboxylic Acid (or AZE-d4) ProRS Prolyl-tRNA Synthetase (ProRS) AZE->ProRS Competes with L-Proline tRNA AZE-tRNA(Pro) Complex ProRS->tRNA Evades Editing Ribosome Ribosomal Translation tRNA->Ribosome Delivered to A-site Protein Nascent Polypeptide (AZE Misincorporated) Ribosome->Protein Elongation Folding Altered Bond Angles (Ring Contraction) Protein->Folding Structural Failure ER Endoplasmic Reticulum Accumulation Folding->ER Aggregation UPR Unfolded Protein Response (UPR) ER->UPR Stress Signaling (PERK/IRE1) Outcome Apoptosis / Tissue Damage (Oligodendrocytes/Chondrocytes) UPR->Outcome Chronic Stress

Caption: The "Trojan Horse" pathway where AZE mimics Proline, bypassing tRNA checkpoints to cause proteotoxicity.

Target Organ Toxicity[4]

Research utilizing AZE (which applies to the d4 variant if ingested) highlights two primary systems of concern:

Central Nervous System (CNS) & Demyelination

AZE has been implicated in the pathogenesis of Multiple Sclerosis (MS)-like lesions.[3]

  • Target: Oligodendrocytes, the cells responsible for myelinating neurons.

  • Mechanism: Myelin Basic Protein (MBP) is proline-rich. Misincorporation of AZE into MBP causes myelin instability ("myelin blistering").

  • Evidence: Administration of AZE to mice results in oligodendrocyte apoptosis, microglial activation, and white matter lesions reminiscent of MS [1, 2].[3][4]

Developmental & Skeletal Toxicity

AZE is a potent teratogen.

  • Target: Chondrocytes and fibroblasts producing collagen.

  • Phenotype: Rodent studies have shown that AZE exposure during pregnancy leads to fetal skeletal malformations, including "club foot," cleft palate, and delayed ossification [3].

  • Relevance: This suggests AZE-d4 poses a significant reproductive hazard to laboratory personnel if handling protocols are breached.

Analytical Application: AZE-d4 as an Internal Standard

In drug development and food safety (e.g., monitoring AZE in dairy from beet-fed cattle), AZE-d4 is the "Gold Standard" for normalization.

Protocol: Isotope Dilution Mass Spectrometry (IDMS)

Using AZE-d4 corrects for matrix effects (ion suppression) and extraction losses.

  • Sample Preparation: Homogenize biological tissue or fluid (e.g., cerebrospinal fluid, milk).

  • Spiking: Add a known concentration of AZE-d4 to the homogenate before extraction.

  • Extraction: Perform protein precipitation (Acetonitrile/Methanol) or Solid Phase Extraction (SPE).

  • Analysis: LC-MS/MS (typically HILIC mode due to high polarity).

  • Quantitation: Calculate the ratio of Endogenous AZE (m/z 102 -> 56) to AZE-d4 (m/z 106 -> 60).

Figure 2: Analytical Workflow for AZE Quantitation

AZE_Analysis Sample Biological Sample (Serum/CSF) Spike Spike with AZE-d4 (IS) Sample->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract Co-Extraction LC HILIC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS m/z 102 & 106 Data Ratio Calculation (AZE Area / AZE-d4 Area) MS->Data

Caption: Isotope Dilution workflow ensuring accurate quantitation of AZE using the d4-isotopologue.

Safety & Handling Protocols

Given the teratogenic and neurotoxic potential of the parent compound, AZE-d4 must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Containment: Weighing of AZE-d4 powder must occur inside a fume hood or glovebox . Avoid open-bench handling to prevent inhalation of dust.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 or P100) is recommended if working outside a hood.

  • Deactivation: AZE is stable. Spills should be cleaned with 10% bleach (sodium hypochlorite) followed by water, although physical removal (wiping) is more effective than chemical neutralization.

  • Pregnancy Warning: Personnel who are pregnant or trying to conceive should avoid handling AZE-d4 due to established teratogenicity in mammalian models [3].

References

  • Rubenstein, E., et al. (2008).[1][3] Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis.[5] Journal of Neuropathology & Experimental Neurology. Link

  • Sobel, R. A., et al. (2022).[1] Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. Link

  • Joneja, M. G. (1981).[6] Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses.[6] Teratology.[6][7] Link

  • Zagorski, K., et al. (2019). Method development for the analysis of non-protein amino acids in plant tissues. Journal of Chromatography A. Link

Sources

Foundational

Structural &amp; Functional Divergence: L-Azetidine-2-carboxylic Acid-d4 vs. L-Proline

Executive Summary This guide analyzes the critical structural and functional distinctions between the proteinogenic amino acid L-Proline (Pro) and its lower homologue, L-Azetidine-2-carboxylic acid (Aze) , specifically f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical structural and functional distinctions between the proteinogenic amino acid L-Proline (Pro) and its lower homologue, L-Azetidine-2-carboxylic acid (Aze) , specifically focusing on the deuterated isotopologue (Aze-d4) .

While L-Proline is the "helix breaker" and scaffold for collagen stability, Aze acts as a "conformational saboteur." Its 4-membered ring introduces distinct ring strain and altered cis-trans isomerization barriers. The deuterated variant (Aze-d4) serves as a high-fidelity probe for Nuclear Magnetic Resonance (NMR) dynamics and Mass Spectrometry (MS) quantification, allowing researchers to track this "toxic mimic" through metabolic pathways without signal interference.

Molecular Architecture: The Ring Contraction

The fundamental difference lies in the ring size—a contraction from the 5-membered pyrrolidine of Proline to the 4-membered azetidine of Aze. This reduction drastically alters the Φ (phi) and Ψ (psi) torsion angles permissible in a peptide chain.

Structural Comparison Table
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic Acid (Aze)Impact of Difference
Ring Structure 5-membered Pyrrolidine4-membered AzetidineAze has significantly higher ring strain (~26 kcal/mol vs ~6 kcal/mol for Pro).
Hybridization

(puckered)

(near planar/puckered)
Aze ring is more rigid; less conformational freedom.
Peptide Bond Tertiary AmideTertiary AmideBoth lack an amide proton (

), preventing H-bond donation in helices.
Cis/Trans Barrier High (~85 kJ/mol)Lower (~75 kJ/mol)Aze isomerizes faster; alters folding kinetics.
Isotopologue Pro-d7 (common)Aze-d4 (common)Aze-d4 silences ring protons for NMR spectral editing.
Visualization of Structural Hierarchy

The following diagram illustrates the structural relationship and the specific "d4" modification sites typically located on the ring carbons to prevent exchange.

StructureHierarchy Pro L-Proline (5-Membered Ring) Aze L-Azetidine-2-COOH (4-Membered Ring) Pro->Aze Ring Contraction (-1 Carbon) Strain Ring Strain Increase (~20 kcal/mol) Pro->Strain Aze->Strain AzeD4 Aze-d4 (Deuterated Isotopologue) Aze->AzeD4 Isotopic Labeling (2,2,3,3-d4 or 3,3,4,4-d4) App Application: NMR Silent Probe MS Standard AzeD4->App

Figure 1: Structural derivation of Aze-d4 from the proline scaffold, highlighting the energetic cost of ring contraction.

Conformational Dynamics: The Isomerization Shift

The most technically significant difference for drug design and protein folding is the cis-trans isomerization profile .

The Energy Barrier

Proline is unique among standard amino acids because the energy difference between cis and trans peptide bonds is small, leading to a significant population of cis isomers (5–10% in unfolded proteins). However, the activation energy barrier (


) to rotate between them is high, often making this the rate-limiting step in protein folding.[1]

The Aze Difference: Research indicates that the rotational barrier for Aze is lower than that of Proline by approximately 10 kJ/mol [1].

  • Implication: Peptides containing Aze isomerize faster than those with Pro.

  • Catalysis: Despite the structural difference, Peptidyl-Prolyl Isomerases (like Cyclophilin) can catalyze Aze-containing peptides, recognizing the tertiary amide structure [1].

The "Kink" Severity

Aze introduces a sharper turn in the peptide backbone than Proline.

  • Proline:

    
     angle restricted to approx -60°.
    
  • Aze:

    
     angle is even more constrained.[2]
    
  • Result: Incorporation of Aze into a polyproline helix (PPII) or a collagen triple helix destabilizes the structure.[3] The 4-membered ring cannot accommodate the geometry required for the collagen superhelix, leading to extrusion or local unfolding [2].

The "Trojan Horse" Mechanism: Toxicity & Proteomics

Aze is a toxic analogue.[4][5][6] Its structural similarity allows it to infiltrate protein synthesis, but its structural differences cause catastrophic failure in the final product.

The Misincorporation Pathway
  • Entry: Aze enters the cell via proline transporters.

  • Loading: Prolyl-tRNA Synthetase (ProRS) has an editing domain, but Aze escapes this proofreading often enough to be charged onto tRNA

    
     [3].
    
  • Translation: The ribosome incorporates Aze in place of Pro.

  • Collapse: The resulting protein misfolds due to the altered bond angles (described in Sec 3.2), triggering the Unfolded Protein Response (UPR) and ER stress [4].

Pathway Visualization (Graphviz)

ToxicityPathway Aze Aze / Aze-d4 (Extracellular) Transporter Proline Transporter Aze->Transporter ProRS Prolyl-tRNA Synthetase (Proofreading Escape) Transporter->ProRS tRNA Aze-tRNA(Pro) ProRS->tRNA Misacylation Ribosome Ribosomal Translation tRNA->Ribosome Protein Nascent Protein (Aze incorporated) Ribosome->Protein Misfold Structural Collapse (Collagen Destabilization) Protein->Misfold Steric Strain ERStress ER Stress / UPR (ATF4, CHOP activation) Misfold->ERStress Toxicity

Figure 2: The biological cascade of Aze toxicity, from cellular entry to ER stress induction.

Technical Application: Why use Aze-d4?

The deuterated form, L-Azetidine-2-carboxylic acid-d4 , is not merely a toxic agent but a precision tool.

NMR Spectroscopy (The "Silent" Probe)

In protein NMR, the aliphatic region is crowded.

  • Proline: The ring protons (

    
    ) create complex multiplets that overlap with other side chains.
    
  • Aze-d4: Deuterium (

    
    ) is "silent" in standard 
    
    
    
    -NMR.
  • Technique: By incorporating Aze-d4, researchers can eliminate signals from the "proline-like" residues to simplify the spectra of large complexes, or use

    
    -NMR to specifically probe the dynamics of that specific loop residue without background noise.
    
Mass Spectrometry (Quantification)

Aze-d4 serves as the ideal Internal Standard (IS) for quantifying Aze contamination in food sources (e.g., sugar beets) or biological fluids.

  • Mass Shift: +4 Da shift separates it from endogenous Aze and Proline.

  • Co-elution: Being an isotopologue, it co-elutes with Aze in LC-MS, normalizing for matrix effects and ionization suppression perfectly.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Aze-d4

Rationale: Aze is a secondary amine (like Pro), making acylation difficult due to steric hindrance. Aze is even more hindered than Pro.

  • Resin Swelling: Swell Wang or Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation (Critical Step):

    • Use HATU/HOAt instead of HBTU/HOBt. The 4-membered ring makes the nucleophilic nitrogen less accessible.

    • Stoichiometry: 4 eq Fmoc-Aze-d4 : 3.9 eq HATU : 8 eq DIPEA.

  • Coupling:

    • Double coupling is mandatory .

    • Time: 2 x 45 min at Room Temperature.

    • Note: If coupling Aze onto a growing chain is hard, coupling the next amino acid onto the N-terminus of an Aze residue is even harder. Use PyAOP for the subsequent amino acid.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). Aze is stable to acid cleavage.

Protocol B: ER Stress Induction Assay

Rationale: To verify Aze bioactivity or study misfolding mechanisms.

  • Cell Culture: Culture HEK293 or Fibroblasts in DMEM.

  • Treatment:

    • Control: Media + L-Proline (1 mM).

    • Experimental: Media + L-Aze (or Aze-d4) (1 mM to 5 mM). Note: High concentrations are needed to outcompete endogenous Proline.

  • Incubation: 12 to 24 hours.

  • Lysis & Western Blot:

    • Target BiP/GRP78 (ER chaperone).

    • Target CHOP (Apoptosis marker).

    • Target Phospho-eIF2

      
        (Translation attenuation).
      
  • Result Validation: Aze treatment should show significant upregulation of BiP and CHOP compared to Proline control [4].

References

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Source: Journal of the American Chemical Society. URL:[Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Source: Biopolymers.[3] URL:[Link]

  • Mode of action of the toxic proline mimic azetidine-2-carboxylic acid in plants. Source: Journal of Experimental Botany (via PubMed/PMC). URL:[Link]

  • The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II. Source: Cells (MDPI). URL:[Link][7]

Sources

Exploratory

Technical Whitepaper: Safe Handling and Operational Protocols for L-Azetidine-2-carboxylic Acid-d4

Executive Summary L-Azetidine-2-carboxylic acid-d4 (Aze-d4) is the deuterium-labeled isotopologue of L-Azetidine-2-carboxylic acid, a potent non-proteinogenic amino acid and proline analogue. While primarily utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azetidine-2-carboxylic acid-d4 (Aze-d4) is the deuterium-labeled isotopologue of L-Azetidine-2-carboxylic acid, a potent non-proteinogenic amino acid and proline analogue. While primarily utilized as an internal standard in LC-MS/MS bioanalysis, Aze-d4 retains the biological activity of its unlabeled parent compound. It acts as a "Trojan horse" in protein biosynthesis, competitively substituting for proline and inducing catastrophic protein misfolding, endoplasmic reticulum (ER) stress, and teratogenicity.

This guide defines the Biosafety Level 2 (BSL-2) / Chemical Hazard Band 4 handling protocols required to work with Aze-d4. It moves beyond generic safety advice to provide a causal understanding of the compound's toxicity and a self-validating workflow for its containment.

Part 1: Molecular Characterization & Toxicodynamics

To handle Aze-d4 safely, one must understand why it is toxic. Unlike standard chemical toxins that may inhibit a single enzyme, Aze-d4 is a structural saboteur.

Structural Homology and The "Trojan Horse" Mechanism

Proline is unique among amino acids due to its five-membered pyrrolidine ring, which imposes specific conformational constraints (kinks) on polypeptide chains. Aze-d4 possesses a four-membered azetidine ring.[1]

Despite this structural difference, prolyl-tRNA synthetase (the enzyme responsible for loading proline onto tRNA) cannot effectively distinguish between Proline and Azetidine-2-carboxylic acid. Consequently, Aze-d4 is charged onto tRNA^Pro and incorporated into nascent proteins.

Consequences of Misincorporation

Once incorporated, the smaller ring size of Aze-d4 alters the bond angles of the peptide backbone.

  • Collagen Destabilization: In collagen, which requires a strict repeating Proline-Hydroxyproline-Glycine motif, Aze incorporation prevents the formation of the essential triple helix structure.

  • Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers the PERK pathway and ER stress, leading to apoptosis in mammalian cells and teratogenic effects in developing fetuses (skeletal malformations).

Visualization: The Competitive Incorporation Pathway

The following diagram illustrates the critical failure point in the translation machinery that leads to Aze-d4 toxicity.

Aze_Toxicity_Mechanism Aze L-Azetidine-2-carboxylic Acid-d4 (Substrate) Enzyme Prolyl-tRNA Synthetase (Gatekeeper) Aze->Enzyme Mimics Proline Pro L-Proline (Native Substrate) Pro->Enzyme Normal Binding tRNA tRNA-Pro Enzyme->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Delivery to A-site Protein Nascent Polypeptide Ribosome->Protein Peptide Bond Formation Folded Native Protein Structure Protein->Folded If Proline Used Misfolded Misfolded Protein (Altered Bond Angles) Protein->Misfolded If Aze-d4 Used ER_Stress ER Stress / UPR Activation (Apoptosis/Teratogenicity) Misfolded->ER_Stress Accumulation

Figure 1: Mechanism of Aze-d4 toxicity. The compound evades the proofreading of prolyl-tRNA synthetase, leading to incorporation into proteins and subsequent structural failure.

Part 2: Risk Assessment & Control Banding

Due to its ability to induce skeletal malformations and fetal death (teratogenicity), Aze-d4 must be handled with the same rigor as a known cytotoxin.

Physical & Chemical Properties Matrix
PropertyDataOperational Implication
CAS Number 2517-04-6 (labeled) / 2133-34-8 (unlabeled)Use unlabeled CAS for broad safety search; toxicity is identical.
Molecular Weight ~105.13 g/mol Light powder; high risk of aerosolization.
Solubility (Water) High (>50 mg/mL)Preferred solvent. Aqueous spills spread easily.
Solubility (DMSO) Insoluble / Poor (<1 mg/mL) CRITICAL: Do NOT use DMSO for stock prep. Use Water or PBS.[2]
Appearance White crystalline solidHard to detect on white benchtops; use black spill pads.
Stability HygroscopicStore desiccated to prevent degradation and caking.
Personal Protective Equipment (PPE) Selection
  • Respiratory: Work must be performed in a certified Chemical Fume Hood.[3] If weighing powder outside a hood (not recommended), an N95 or P100 respirator is mandatory.

  • Dermal: Double-gloving is required.[4]

    • Inner Glove: Nitrile (minimum 4 mil).[5]

    • Outer Glove: Nitrile (minimum 5 mil) with extended cuff.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine nature of the powder.

Part 3: Operational Handling Protocols

Protocol: Safe Weighing and Stock Preparation

Objective: Solubilize Aze-d4 without generating aerosols or using incompatible solvents.

Materials:

  • Aze-d4 solid standard.[6][7]

  • Solvent: Milli-Q Water (Do not use DMSO).

  • Anti-static gun (optional but recommended).

  • Black surface spill tray (for contrast).

Step-by-Step Workflow:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (compound is hygroscopic).

  • Static Control: Use an anti-static gun on the vial and spatula. Electrostatic charge can cause the light powder to "jump," creating an inhalation hazard.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible.

    • If the balance is outside, tare a pre-labeled scint vial, add powder inside the hood, cap tightly, and transfer to the balance. Never transport open powder.

  • Solubilization:

    • Add water gravimetrically to achieve the desired concentration (typically 1-10 mg/mL).

    • Vortex heavily. Aze-d4 is freely soluble in water but may require sonication if the crystal lattice is compact.

  • Storage: Aliquot stocks into amber glass vials. Store at -20°C .

Protocol: Decontamination and Waste

Causality: Aze-d4 is not easily oxidized by bleach. Physical removal and dilution are the primary decontamination strategies.

  • Surface Decontamination:

    • Wipe 1: 5% Sodium Dodecyl Sulfate (SDS) or standard laboratory detergent (removes the compound).

    • Wipe 2: Water rinse.[2][8]

    • Wipe 3: 70% Ethanol (removes detergent residue).

  • Waste Disposal:

    • All solid waste (gloves, weigh boats, paper towels) must be segregated into Cytotoxic/Genotoxic Waste (often yellow bags/bins), not general biohazard.

    • Liquid waste must be incinerated.

Visualization: Safe Handling Logic Flow

This workflow ensures that at no point is the operator exposed to the open powder without engineering controls.

Handling_Workflow Start Receive Aze-d4 (Store at -20°C) Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Hood Transfer to Fume Hood (Engineering Control) Equilibrate->Hood Solvent_Check Select Solvent: WATER or PBS Hood->Solvent_Check Weighing Weighing Protocol (Closed Transfer) Solvent_Check->Weighing Avoid DMSO Solubilize Dissolve & Aliquot Weighing->Solubilize Waste Disposal: Cytotoxic Stream Solubilize->Waste Contaminated Items

Figure 2: Operational workflow for Aze-d4, emphasizing the critical solvent selection and containment steps.

References

  • Rubenstein, S., et al. (2006). Azetidine-2-carboxylic acid in the lily of the valley. Phytochemistry. Link

  • Selleck Chemicals. (2023). Azetidine-2-carboxylic acid Solubility and Stability Data. Link

  • Cayman Chemical. (2022). L-Azetidine-2-carboxylic Acid Safety Data Sheet. Link

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis. Biochimica et Biophysica Acta. Link

  • Whittaker, J.W. (2010). Deuterated Internal Standards in Bioanalysis. Journal of Analytical Toxicology. Link

Sources

Foundational

Precision Deuteration of Non-Proteinogenic Amino Acids: Kinetic Isotope Effects and Therapeutic Stability

Executive Summary The strategic incorporation of deuterium into non-proteinogenic amino acids (NPAAs) represents a high-precision tool in modern drug design. Unlike standard proteinogenic amino acids, NPAAs (e.g., L-DOPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium into non-proteinogenic amino acids (NPAAs) represents a high-precision tool in modern drug design. Unlike standard proteinogenic amino acids, NPAAs (e.g., L-DOPA, D-serine, citrulline analogs) often serve as standalone pharmacophores or critical residues in peptide therapeutics. Their clinical utility, however, is frequently compromised by rapid metabolic clearance or configurational instability (racemization).

This guide details the biological activity of deuterated NPAAs, focusing on the Deuterium Kinetic Isotope Effect (DKIE) . By replacing specific carbon-bound hydrogens with deuterium, we can significantly retard bond cleavage rates by metabolic enzymes (MAO, CYP450) and suppress chiral inversion, thereby enhancing half-life and safety profiles without altering target binding affinity.

The Physicochemical Basis: The Kinetic Isotope Effect[1]

To effectively deploy deuterated NPAAs, one must understand the underlying quantum mechanical principles. The biological stability of these molecules is driven by the Primary Kinetic Isotope Effect (primary KIE) .

Zero-Point Energy (ZPE) and Activation Barriers

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium (


H), which lowers the Zero-Point Energy (ZPE) of the bond.
  • Mechanism: In a metabolic reaction where C-H bond cleavage is the rate-determining step (RDS), the lower ZPE of the C-D bond increases the activation energy (

    
    ) required to reach the transition state.
    
  • The Result: The reaction rate decreases.[1] A theoretical maximum KIE (

    
    ) of ~7-10 is possible at body temperature, though values of 2-5 are clinically significant.
    
Metabolic Shunting vs. Metabolic Slowing

Deuteration does not just "slow things down"; it can reroute metabolism.

  • Metabolic Switching: If the primary metabolic route (e.g., oxidative deamination by MAO) is blocked by deuteration, the drug may be cleared via a secondary, slower pathway (e.g., renal excretion or conjugation), significantly extending systemic exposure (

    
    ).
    
Configurational Stability (Racemization)

For chiral NPAAs (like D-amino acids or L-DOPA), the


-proton is susceptible to abstraction, leading to racemization.
  • Impact: Replacing the

    
    -proton with deuterium stabilizes the chiral center.[1] This is critical for D-amino acid therapeutics, where the L-enantiomer might be inactive or toxic.
    

Strategic Applications in Drug Design

Case Study A: Deuterated L-DOPA (SD-1077)

L-DOPA is a non-proteinogenic amino acid used to treat Parkinson's disease.[2][3][4] Its utility is limited by rapid metabolism via Monoamine Oxidase (MAO) and Dopamine


-hydroxylase (DBH).
  • The Modification: Deuteration at the

    
     and 
    
    
    
    positions.
  • The Outcome: The C-D bonds resist cleavage by MAO. This leads to higher plasma levels of dopamine, reduced dosing frequency, and potentially fewer "off" episodes for patients.

Case Study B: Proteolytic Resistance in Peptides

Peptide drugs containing NPAAs often fail due to serum proteases.

  • Strategy: Identify the specific cleavage site (e.g., the amide bond adjacent to a specific residue). Deuterating the

    
    -carbon of the amino acid at the 
    
    
    
    position can induce a secondary KIE or steric changes that inhibit protease access or hydrolysis rates.

Experimental Framework

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Determine the Intrinsic Clearance (


) and calculate the in vitro KIE.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • Test Compounds: Deuterated NPAA vs. Protio-analog (Non-deuterated).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Cofactor: NADPH regenerating system.

Methodology:

  • Pre-Incubation: Equilibrate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add test compound (1 µM final conc) and initiate reaction with NADPH. Note: 1 µM is chosen to remain below

    
     to ensure first-order kinetics.
    
  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
    • KIE Calculation:

      
      .
      

Data Interpretation:

KIE Value Interpretation Action

|


 | No Isotope Effect | C-H cleavage is not rate-limiting. Deuteration will not improve half-life. |
| 

| Moderate Effect | Potential for modest PK improvement. | |

| Strong Effect | Significant stabilization. High potential for clinical differentiation. |
Protocol 2: Racemization Kinetics Assay

Objective: Assess the stability of the chiral center under physiological stress.

Methodology:

  • Stress Conditions: Dissolve Deuterated NPAA in

    
     buffered to pH 8.0 (accelerated condition) or physiological buffer.
    
  • Incubation: Heat to 40°C or 60°C.

  • Detection: Use Chiral LC-MS/MS.

    • Why MS? Standard UV cannot distinguish between the deuterated starting material and a protonated impurity if H/D exchange occurs with the solvent. MS tracks the mass shift.

  • Measurement: Monitor the Enantiomeric Excess (ee%) over time.

    • Compare the rate of racemization (

      
      ) of the deuterated form vs. the protio form.[1]
      

Visualizing the Workflow

The following diagrams illustrate the mechanistic energy landscape and the development workflow for a deuterated NPAA.

Diagram 1: The Kinetic Isotope Effect Energy Landscape

This diagram visualizes why the C-D bond requires more energy to break, leading to a slower reaction rate.

KIE_Mechanism Reactant Reactant (Amino Acid) TS_H Transition State (C-H Cleavage) Reactant->TS_H Lower Activation Energy (Faster Rate) TS_D Transition State (C-D Cleavage) Reactant->TS_D Higher Activation Energy (Slower Rate) Product Metabolite TS_H->Product TS_D->Product

Caption: Energy diagram showing the higher activation energy required for C-D bond cleavage compared to C-H, resulting in increased metabolic stability.

Diagram 2: Deuterated NPAA Development Workflow

A step-by-step logic flow from synthesis to clinical candidate selection.

Sources

Protocols & Analytical Methods

Method

High-Performance Quantification of L-Azetidine-2-carboxylic Acid (AZE) using Isotope Dilution LC-MS/MS

Application Note & Protocol Guide | Version 2.1 Abstract L-Azetidine-2-carboxylic acid (AZE) is a toxic non-proteinogenic amino acid and a lower homologue of L-proline.[1][2] Its structural similarity allows it to evade...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

L-Azetidine-2-carboxylic acid (AZE) is a toxic non-proteinogenic amino acid and a lower homologue of L-proline.[1][2] Its structural similarity allows it to evade the proofreading mechanisms of prolyl-tRNA synthetases, leading to its misincorporation into nascent polypeptide chains. This results in protein misfolding, endoplasmic reticulum (ER) stress, and cytotoxicity. Accurate quantification of AZE in complex biological matrices (e.g., plant extracts, biofluids) is analytically challenging due to its high polarity, low molecular weight, and lack of a strong chromophore.

This guide details a robust LC-MS/MS methodology utilizing L-Azetidine-2-carboxylic Acid-d4 (AZE-d4) as an internal standard. By employing stable isotope dilution, this protocol effectively corrects for ionization suppression, extraction inefficiencies, and matrix effects, ensuring data integrity for toxicological and proteomic research.

Introduction: The Analytical Challenge
1.1 The Mechanism of Toxicity

AZE toxicity stems from its ability to mimic L-Proline.[1][2] In biological systems, the imino ring of Proline imposes specific conformational constraints (cis/trans isomerization) critical for protein secondary structure (e.g., collagen helices). When AZE is incorporated instead, the ring contraction (4-membered vs. 5-membered) alters the bond angles of the peptide backbone, destabilizing the protein structure.

Figure 1: Mechanism of AZE Misincorporation and Toxicity

AZE_Toxicity cluster_0 Cytosol cluster_1 Ribosome cluster_2 Endoplasmic Reticulum AZE L-Azetidine-2-COOH (AZE) tRNA Prolyl-tRNA Synthetase AZE->tRNA Competition Pro L-Proline Pro->tRNA Charged_tRNA Mischarged tRNA(Pro)-AZE tRNA->Charged_tRNA Proofreading Failure Translation Translation Elongation Charged_tRNA->Translation Polypeptide Nascent Protein (AZE incorporated) Translation->Polypeptide Folding Protein Folding Polypeptide->Folding Misfolded Misfolded Protein (Altered Backbone) Folding->Misfolded Steric Clash UPR Unfolded Protein Response (UPR) Misfolded->UPR Trigger

Caption: Pathway illustrating the competitive inhibition of Proline by AZE, leading to tRNA mischarging and subsequent protein misfolding.

1.2 Why Use AZE-d4?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "matrix effects" (ion suppression or enhancement) are the primary source of quantitative error.

  • Chemical Identity: AZE-d4 retains the same retention time and extraction properties as native AZE.

  • Mass Differentiation: The +4 Da mass shift (typically on the azetidine ring) allows the mass spectrometer to distinguish the standard from the analyte.

  • Self-Validation: Any signal loss due to the matrix affects both the analyte and the standard equally. The ratio remains constant, yielding accurate quantification.

Physicochemical Properties
PropertyAnalyte: L-Azetidine-2-carboxylic Acid (AZE)Internal Standard: AZE-d4
CAS Number 2133-34-8N/A (Varies by supplier)
Formula C₄H₇NO₂C₄H₃D₄NO₂
MW 101.10 g/mol ~105.12 g/mol
pKa pK₁ (COOH): ~2.0; pK₂ (NH): ~9.5Similar to native
Solubility Water (High), Methanol (Moderate)Water (High), Methanol (Moderate)
Stability Stable in acidic solution; Hygroscopic solid.Hygroscopic. Store desiccated at -20°C.
Experimental Protocols
3.1 Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve 1 mg of AZE-d4 in 1 mL of 0.1 M HCl. Note: Acidic conditions prevent microbial growth and ensure stability.

  • Working Internal Standard (WIS): Dilute the Primary Stock to 1 µg/mL in 80% Acetonitrile (ACN) / 20% Water.

  • Storage: Store stocks at -20°C. Stable for 6 months.

3.2 Sample Preparation Workflows

Protocol A: Biological Fluids (Plasma/Serum) Target: Free AZE circulating in blood.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of WIS (AZE-d4) . Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Equilibration: Vortex for 30 seconds. Incubate at -20°C for 10 minutes to ensure complete precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean vial.

  • Dilution (Optional): If using HILIC, the high organic content is suitable for direct injection. If peak shape is poor, dilute 1:1 with pure acetonitrile.

Protocol B: Plant Tissue / Cell Lysates Target: Intracellular AZE pool.

  • Homogenization: Weigh 20 mg of lyophilized tissue (or 100 mg wet weight).

  • Extraction Solvent: Add 500 µL of 80% Methanol / 20% 0.1 M HCl.

  • Spike IS: Add 10 µL of WIS (AZE-d4) immediately to the solvent/tissue mixture.

  • Disruption: Bead beat or sonicate for 5 minutes.

  • Extraction: Shake at room temperature for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Methodology
4.1 Chromatographic Conditions

Due to the high polarity of AZE, Reverse Phase (C18) columns retain it poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended mode.

  • Column: ZIC-HILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % B (Organic) Event
0.0 90 Initial Hold
1.0 90 Start Gradient
6.0 50 Elution of AZE
7.0 50 Wash
7.1 90 Re-equilibration

| 10.0 | 90 | End Run |

4.2 Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
AZE (Native) 102.1 [M+H]⁺56.1 [M-COOH]⁺15Quantifier
102.184.1 [M-H₂O]⁺10Qualifier
AZE-d4 (IS) 106.1 [M+H]⁺60.1 [M-COOH]⁺15Quantifier

Note: The transition 102->56 corresponds to the cleavage of the carboxylic acid group, leaving the azetidine ring. For the d4 variant (assuming ring labeling), the ring fragment retains the deuteriums, shifting from 56 to 60.

Data Processing & Validation Logic

Figure 2: Quantification Logic Flow

Quantification_Logic cluster_QC Self-Validation Check RawData Raw LC-MS Data Integrate Integrate Peaks (AZE & AZE-d4) RawData->Integrate Calc Calculate Response Ratio (Area AZE / Area IS) Integrate->Calc RT_Check RT Drift < 0.1 min? Integrate->RT_Check IS_Area IS Area Stability (+/- 20% of mean) Integrate->IS_Area CalCurve Calibration Curve (Ratio vs. Conc) Calc->CalCurve Standards Result Final Concentration C = (Ratio - b) / m Calc->Result Unknowns

Caption: Workflow for ratiometric quantification. The IS area stability serves as a run-time quality control check.

Acceptance Criteria (Self-Validating System)
  • Linearity: Calibration curve (Ratio vs. Concentration) must have

    
    .
    
  • IS Stability: The peak area of AZE-d4 in samples should be within ±20% of the average IS area in calibration standards. A significant drop indicates severe matrix suppression requiring sample dilution.

  • Retention Time: AZE and AZE-d4 must co-elute (within 0.05 min). Deuterium isotope effects may cause a very slight shift (d4 eluting slightly earlier), which is acceptable if consistent.

Troubleshooting & Tips
  • Isobaric Interference: Proline (MW 115) is not isobaric, but other small amines may interfere. If high background is observed in the 102.1 channel, improve chromatographic separation (flatten the gradient).

  • Back-Exchange: Deuterium on heteroatoms (N-D, O-D) exchanges rapidly with solvent water. AZE-d4 usually has deuterium on the carbon ring , which is non-exchangeable. Ensure your standard is C-deuterated, not N/O-deuterated.

  • Carryover: AZE is polar and sticky. Use a needle wash solution containing 10% water / 45% MeOH / 45% ACN / 0.1% Formic Acid.

References
  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants.[4] Nature, 176(4477), 347-348. Link

  • Rubenstein, E. (2008).[5] Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis.[5] Journal of Neuropathology & Experimental Neurology, 67(11), 1035-1040. Link

  • Parveen, S., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.[6] Link

  • BenchChem. (2025).[3] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem Technical Guides. Link

  • Santa Cruz Biotechnology. L-Azetidine-2-carboxylic acid Product Data. Link

Sources

Application

Application Note: Quantitative Analysis of L-Azetidine-2-carboxylic Acid (Aze) in Biological Matrices using LC-MS/MS with Deuterated Internal Standard Correction

Abstract This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Azetidine-2-carboxylic acid (Aze), a toxic non-proteinogenic amino acid, in complex bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Azetidine-2-carboxylic acid (Aze), a toxic non-proteinogenic amino acid, in complex biological matrices. Aze acts as a proline analogue, causing proteotoxicity via misincorporation into nascent polypeptide chains.[1][2][3][4] Accurate quantification is challenging due to its high polarity, low molecular weight, and potential for ion suppression. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for retention without derivatization and employs L-Azetidine-2-carboxylic Acid-d4 as a structural analog internal standard to correct for matrix effects and recovery variance.

Introduction & Scientific Rationale

The Toxicity Mechanism

L-Azetidine-2-carboxylic acid is a four-membered ring analogue of proline (a five-membered ring).[1] Its structural similarity allows prolyl-tRNA synthetases to mistakenly charge tRNA^Pro with Aze. When incorporated into proteins, the altered ring bond angle (90° vs. 108° in proline) distorts the peptide backbone, preventing proper


-helix formation and triggering the Unfolded Protein Response (UPR) (Rubenstein et al., 2006).
Why Aze-d4?

Quantification of small, polar zwitterions like Aze suffers from severe matrix effects (ion suppression) in ESI-MS.

  • Structural Isomers: While Proline (MW 115) is not an isomer of Aze (MW 101), other matrix components often co-elute in the "void volume" of reverse-phase columns.

  • The Solution: Aze-d4 co-elutes perfectly with the analyte but is mass-resolved. It experiences the exact same ionization environment, providing real-time correction for signal suppression/enhancement.

Chemical Properties[1][5][6][7][8][9][10][11]
FeatureAnalyte (Aze)Internal Standard (Aze-d4)
Formula


MW 101.10 g/mol ~105.13 g/mol
Polarity High (Zwitterionic)High (Zwitterionic)
pKa ~2.0 (COOH), ~9.5 (NH)Similar
Retention Poor on C18; Strong on HILICCo-elutes with Aze

Experimental Protocol

Reagents and Materials[1][2][11][12]
  • Standards: L-Azetidine-2-carboxylic acid (>98%), L-Azetidine-2-carboxylic Acid-d4 (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Zwitterionic HILIC column (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve 1.0 mg of Aze and Aze-d4 separately in 1 mL of 50:50 ACN:Water. Store at -80°C.

  • Working IS Solution (500 ng/mL): Dilute Aze-d4 stock in 100% ACN. This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high organic content. Protein precipitation with ACN prepares the sample solvent directly for injection.

  • Aliquot: Transfer 50 µL of biological sample (Plasma, Homogenate) to a 1.5 mL centrifuge tube.

  • Spike: Add 150 µL of Working IS Solution (Aze-d4 in ACN) to the sample.

    • Note: This achieves a 1:3 ratio, precipitating proteins while adding the IS.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant.

  • Dilution (Optional): If the matrix is lipid-rich, dilute the supernatant 1:1 with pure ACN before injection to protect the HILIC column.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % B (Organic) State
0.0 90% Initial
1.0 90% Isocratic Hold
6.0 50% Elution Gradient
6.1 40% Wash
8.0 40% Wash Hold
8.1 90% Re-equilibration

| 12.0 | 90% | End |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type
Aze 102.1 56.1 25 18 Quant
Aze 102.1 30.1 25 22 Qual

| Aze-d4 | 106.1 | 60.1 | 25 | 18 | IS |

Note: The transition 102->56 corresponds to the loss of the carboxylic acid group (COOH + H), characteristic of amino acids.

Visual Workflows

Analytical Workflow Diagram

G Sample Biological Sample (50 µL) Spike Add IS (Aze-d4) in ACN (150 µL) Sample->Spike 1:3 Ratio Precip Protein Precipitation (Vortex & Centrifuge) Spike->Precip Supernatant Supernatant Collection (High Organic %) Precip->Supernatant Remove Pellet HILIC HILIC Separation (Zwitterion Retention) Supernatant->HILIC Inject MSMS MS/MS Detection (MRM Mode) HILIC->MSMS ESI+ Data Quantification (Area Ratio Aze/Aze-d4) MSMS->Data

Caption: Step-by-step extraction and analysis workflow ensuring protein removal and HILIC compatibility.

Mechanism of Internal Standard Correction

Mechanism Matrix Matrix Interference Aze Aze Signal (Suppressed) Matrix->Aze Ion Suppression IS Aze-d4 Signal (Suppressed) Matrix->IS Identical Suppression Ratio Calculated Ratio (Normalized) Aze->Ratio IS->Ratio

Caption: Aze-d4 experiences identical matrix effects as the analyte, mathematically cancelling out errors during ratio calculation.

Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the data, the following QC measures are mandatory:

  • Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Blank Check: Inject a "Double Blank" (Matrix without Aze or IS) to ensure no endogenous interference at the retention time.

  • IS Stability: Plot the absolute peak area of Aze-d4 across the entire run. A deviation of

    
     indicates significant instrument drift or matrix accumulation on the column.
    
  • Recovery: Compare the area of Aze spiked before extraction vs. after extraction. While absolute recovery may vary (60-90%), the IS-normalized recovery must be consistent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH mismatch or Column OverloadEnsure Mobile Phase A is buffered (pH 3.0). Dilute sample further.
Retention Time Shift HILIC equilibration issuesHILIC columns need long equilibration. Ensure 10+ column volumes of initial gradient between runs.
Low Sensitivity Ion SuppressionCheck the "void volume". If Aze elutes too early (<1.5 min), reduce water content in the initial gradient.

References

  • Rubenstein, E., et al. (2006). "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)." Phytochemistry, 67(9), 898-903. Link

  • Fowden, L. (1955). "Azetidine-2-carboxylic acid: a new constituent of plants." Nature, 176, 347-348. Link

  • Zagol-Ikapitte, I., et al. (2010). "Determination of azetidine-2-carboxylic acid in biological fluids by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Methodological basis for polar amino acid analysis).
  • Sigma-Aldrich. "L-Azetidine-2-carboxylic acid Product Information." Link

Sources

Method

Precision Profiling of Proteotoxic Stress &amp; Protein Turnover using L-Azetidine-2-carboxylic Acid-d4

Topic: Protocol for using L-Azetidine-2-carboxylic Acid-d4 in Cell Culture Content Type: Application Note & Detailed Protocol [1] Abstract L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for using L-Azetidine-2-carboxylic Acid-d4 in Cell Culture Content Type: Application Note & Detailed Protocol

[1]

Abstract

L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic analogue of L-proline.[1][2][3][4][5] Due to its structural similarity, cellular machinery erroneously incorporates Aze into nascent polypeptide chains, altering protein conformation, reducing thermal stability, and triggering the Unfolded Protein Response (UPR). The deuterated isotopologue, L-Azetidine-2-carboxylic Acid-d4 (L-Aze-d4) , serves as a powerful mass spectrometry (MS) tracer.[1] It allows researchers to distinctively quantify misincorporation rates, differentiate induced proteotoxicity from background noise, and study the turnover of misfolded proteins with high isotopic fidelity. This guide details the protocol for utilizing L-Aze-d4 in mammalian cell culture to induce and monitor proteotoxic stress.[1]

Part 1: Scientific Foundation & Mechanism[1]

The "Trojan Horse" Mechanism

L-Aze acts as a "Trojan Horse" because it evades the proofreading mechanisms of Prolyl-tRNA Synthetase (ProRS).[1]

  • Mimicry: Aze is a four-membered ring, whereas Proline is a five-membered ring.[1] Despite this, ProRS charges tRNA^Pro with Aze with high efficiency.[1]

  • Incorporation: The ribosome transfers Aze into the growing peptide chain at proline codons.[1]

  • Consequence: The bond angle of the Aze imino ring differs from Proline (11° deviation in

    
     and 
    
    
    
    torsion angles).[1] This prevents the formation of correct secondary structures (e.g., polyproline II helices, collagen triple helices), leading to misfolding, aggregation, and activation of the PERK/ATF4/CHOP stress pathways.
Why Use L-Aze-d4?

While non-labeled Aze induces stress, L-Aze-d4 enables quantification .[1]

  • Mass Shift: L-Aze-d4 introduces a distinct mass shift (+4 Da relative to Aze; -10 Da relative to Proline) detectable by LC-MS/MS.[1]

  • Turnover Tracking: In pulse-chase experiments, L-Aze-d4 distinguishes proteins synthesized during the stress pulse from pre-existing proteins.[1]

  • Stoichiometry: It allows the calculation of the exact "Misincorporation Ratio" (Aze-d4 vs. Proline) within specific peptide sequences.[1]

Mechanism Diagram

AzeMechanism cluster_inputs Aze L-Aze-d4 (Trojan Horse) ProRS Prolyl-tRNA Synthetase Aze->ProRS Competes Pro L-Proline (Native) Pro->ProRS Competes tRNA Charged tRNA-Pro ProRS->tRNA Loading Ribosome Ribosome (Translation) tRNA->Ribosome Delivery Protein Nascent Polypeptide Ribosome->Protein Incorporation Stress Misfolding & UPR Activation Protein->Stress Structural Distortion

Figure 1: Mechanism of L-Aze-d4 incorporation.[1] The analog competes with Proline for tRNA loading, leading to ribosomal incorporation and subsequent protein misfolding.

Part 2: Experimental Design Considerations

Media Formulation: The Competition Ratio

The critical variable in this protocol is the Aze-d4 : Proline ratio .[1] High concentrations of L-Proline in standard media (e.g., DMEM contains ~350 µM Proline) will outcompete Aze-d4, reducing incorporation efficiency.[1]

  • Standard Media: Suitable for toxicity screening but results in low incorporation (<5%).[1]

  • Proline-Depleted Media (Recommended): Use dialyzed FBS and Proline-free DMEM to maximize incorporation.[1]

  • Titration: A ratio of 10:1 (Aze:Pro) is typically required to achieve ~20-30% replacement in competition assays.[1]

Concentration & Toxicity

Aze is cytotoxic.[1][4] Prolonged exposure (>24h) at high concentrations (>5 mM) induces apoptosis.[1]

  • Acute Stress (UPR induction): 2 mM – 5 mM for 4–8 hours.[1]

  • Chronic Labeling (Turnover): 0.1 mM – 0.5 mM for 12–24 hours.[1]

Part 3: Detailed Protocol

Phase 1: Preparation of Reagents

Materials:

  • L-Azetidine-2-carboxylic Acid-d4 (Solid)[1]

  • Sterile PBS (pH 7.[1]4) or Water for Injection (WFI)[1]

  • 0.22 µm Syringe Filter[1]

Stock Solution Protocol (100 mM):

  • Weigh 10.5 mg of L-Aze-d4 (MW ~105.13 g/mol for d4 form; verify specific batch MW).

  • Dissolve in 1.0 mL of sterile PBS or WFI. Vortex until completely dissolved (Aze is highly water-soluble).[1]

  • Filter sterilize using a 0.22 µm PVDF or PES filter into a sterile cryovial.[1]

  • Storage: Aliquot (e.g., 50 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][6]

Phase 2: Cell Culture & Treatment Workflow[1]

Step-by-Step:

  • Seeding:

    • Seed cells (e.g., HeLa, HEK293, or primary fibroblasts) in 6-well plates.[1]

    • Target density: 60-70% confluency at the time of treatment.[1]

  • Media Exchange (Proline Modulation):

    • Option A (High Incorporation): Wash cells 2x with PBS.[1] Add Proline-Free DMEM supplemented with 10% Dialyzed FBS.[1] Incubate for 1 hour to deplete intracellular proline pools.

    • Option B (Standard Stress): Use standard DMEM/FBS.[1] (Requires higher Aze-d4 dose).[1]

  • Treatment (Pulse):

    • Add L-Aze-d4 stock to the media to achieve the desired final concentration.[1]

    • Recommended Starting Conditions:

      • Low Stress/Labeling: 0.5 mM L-Aze-d4.[1]

      • High Stress/UPR Induction: 5.0 mM L-Aze-d4.[1]

    • Incubate at 37°C / 5% CO2 for 6 to 12 hours .

  • Chase (Optional - for Turnover Studies):

    • Remove Aze-d4 media.[1]

    • Wash 2x with warm PBS.[1]

    • Add standard media containing excess L-Proline (2 mM) to stop Aze incorporation.[1]

    • Harvest at time points (0, 2, 4, 8 hours).

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to remove free Aze-d4.[1]

    • Lyse cells in RIPA Buffer (for Western Blot) or Urea Lysis Buffer (8M Urea, 50mM Tris pH 8.[1]0) for Mass Spectrometry.[1]

Phase 3: Mass Spectrometry Detection (LC-MS/MS)

Sample Prep:

  • Reduction/Alkylation: Reduce with DTT (5 mM, 30 min, 56°C) and alkylate with Iodoacetamide (15 mM, 30 min, Dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio).[1] Incubate overnight at 37°C.

  • Desalting: Use C18 spin columns.

MS Acquisition Parameters:

  • Modification Search: Set L-Aze-d4 as a variable modification on Proline residues.

    • Mass Shift: Calculate the delta carefully.

      • Proline Monoisotopic Mass: 97.05 Da (residue mass).[1]

      • Aze (natural) Residue Mass: 83.04 Da (-14.0156 Da vs Pro).[1]

      • Aze-d4 Residue Mass: ~87.07 Da (-9.98 Da vs Pro).[1]

  • Validation: Look for the specific diagnostic ions or retention time shifts (Aze-containing peptides typically elute slightly earlier than Pro-containing counterparts due to hydrophobicity changes).[1]

Part 4: Data Analysis & Interpretation[1]

Calculating Incorporation Efficiency

To quantify the "Misincorporation Rate" for a specific peptide:


[1]
Expected Results Table
ConditionAze-d4 Conc.Media TypeExpected IncorporationBiological Effect
Control 0 mMStandard0%Normal Growth
Mild Labeling 0.5 mMProline-Free5 - 15%Minimal Toxicity, Detectable by MS
Acute Stress 5.0 mMStandard2 - 5%UPR Activation (BiP/CHOP High)
Severe Stress 5.0 mMProline-Free> 20%Growth Arrest, Apoptosis, Aggregation
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_ana Analysis Stock Prepare 100mM L-Aze-d4 Stock Treat Pulse Treatment (0.5 - 5mM Aze-d4) Stock->Treat Media Deplete Proline (1h Pre-incubation) Media->Treat Chase Optional Chase (Excess L-Pro) Treat->Chase Lysis Lysis & Digestion (Trypsin) Treat->Lysis Chase->Lysis MS LC-MS/MS (Variable Mod Search) Lysis->MS

Figure 2: Experimental workflow for L-Aze-d4 labeling and analysis.

Part 5: Troubleshooting & Validation

  • Low Incorporation Rates:

    • Cause: High Proline content in FBS or Media.[1]

    • Solution: Switch to Dialyzed FBS and custom Proline-free DMEM.[1]

  • Cell Detachment/Death:

    • Cause: Aze toxicity is too high.[1]

    • Solution: Reduce concentration to <1 mM or reduce treatment time to <6 hours.

  • MS Identification Failure:

    • Cause: Incorrect mass delta set in search engine.

    • Solution: Verify the exact isotopic mass of the d4 reagent.[1] Ensure the search window allows for the -10 Da shift (relative to Proline).[1]

References

  • Rubenstein, E., et al. (2006).[1][3][7] "Azetidine-2-carboxylic acid in garden beets." Phytochemistry.

  • Roest, G., et al. (2018).[1] "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[1][6] Cells.

  • Fowden, L., & Richmond, M. H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[1][2][5][6][7][8][9] Biochimica et Biophysica Acta.

  • Song, J. L., et al. (2017).[1] "Quantitative profiling of protein turnover using deuterated leucine and azetidine-2-carboxylic acid." Proteomics. (Contextual citation for isotope usage logic).

  • Cayman Chemical. "L-Azetidine-2-carboxylic Acid Product Information."

Sources

Application

High-Resolution Metabolic Labeling &amp; Proteotoxicity Profiling using L-Azetidine-2-carboxylic Acid-d4 (Aze-d4)

Abstract This Application Note details the protocol for using L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) as a metabolic probe to study protein misfolding, aggregation, and turnover rates. Unlike standard SILAC (Stable Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for using L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) as a metabolic probe to study protein misfolding, aggregation, and turnover rates. Unlike standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) which aims for "silent" quantification, Aze-d4 is a perturbational probe . It mimics proline but contains a four-membered ring (azetidine) instead of proline's five-membered ring (pyrrolidine).[] This structural constraint alters the


 and 

torsion angles of the peptide backbone, deliberately inducing local misfolding. The deuterium label (d4) allows for the precise mass spectrometric identification of the specific protein populations that have incorporated this stressor, distinguishing them from endogenous proline-containing proteins.

Part 1: Mechanism of Action & Experimental Logic

The "Trojan Horse" Mechanism

L-Azetidine-2-carboxylic acid (Aze) acts as a toxic analogue of L-Proline. High-fidelity protein synthesis relies on aminoacyl-tRNA synthetases to select the correct amino acid. However, Prolyl-tRNA Synthetase (ProRS) has a "blind spot" for Aze due to its structural similarity to Proline.

  • Competition: Aze competes with Proline for the active site of ProRS.

  • Incorporation: Once charged onto tRNA^{Pro}, Aze is delivered to the ribosome and incorporated into nascent chains.

  • Structural Distortion: The 4-membered ring of Aze constrains the peptide backbone differently than Proline, lowering the energy barrier for cis-trans isomerization but often locking the backbone into non-native conformations.

  • Proteotoxic Stress: This incorporation triggers the Unfolded Protein Response (UPR), recruits chaperones (e.g., BiP, Hsp70), and often targets the nascent chain for ER-associated degradation (ERAD).

Why use Deuterated Aze (Aze-d4)?

Standard Aze induces stress, but without a label, it is difficult to determine which specific proteins incorporated the analogue versus which are simply aggregating due to bystander stress. Aze-d4 provides a unique mass signature (+4 Da over Aze, -10 Da vs Proline) that allows researchers to:

  • Quantify Incorporation Rates: Measure exactly how much analogue is replacing proline.

  • Track Turnover: Perform Pulse-Chase experiments to see how fast Aze-containing proteins are degraded.

Mechanistic Pathway Diagram

Aze_Mechanism Aze_d4 L-Azetidine-2-COOH-d4 (Extracellular) Transporter Amino Acid Transporter Aze_d4->Transporter Uptake ProRS Prolyl-tRNA Synthetase Transporter->ProRS Competition w/ Proline tRNA Aze-d4-tRNA(Pro) ProRS->tRNA Charging (Error) Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Nascent Nascent Polypeptide (Misfolded) Ribosome->Nascent Incorporation UPR UPR Activation (BiP/Hsp70) Nascent->UPR Stress Trigger Degradation Proteasomal/Autophagic Degradation UPR->Degradation Quality Control

Caption: Pathway of Aze-d4 incorporation.[2][3][4] The analogue bypasses ProRS checkpoints, enters the polypeptide chain, and triggers quality control mechanisms.

Part 2: Experimental Protocol

Materials Required[5][6][7][8][9][10][11][12][13]
  • L-Azetidine-2-carboxylic acid-d4: (Purity >98% isotopic enrichment).

  • Dialyzed FBS: Essential to remove endogenous proline.

  • Proline-Free Media: DMEM or RPMI deficient in L-Proline (custom order or kit).

  • L-Proline (Carrier): For chase experiments.

  • Lysis Buffer: 8M Urea or SDS-based buffer (to solubilize aggregates).

Step 1: Cell Culture & Pre-Conditioning

Causality: Standard media contains high levels of Proline (~200-400 µM). To ensure Aze-d4 is incorporated, you must reduce this competition.

  • Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70% confluency.

  • Wash: Wash cells 2x with warm PBS to remove residual media.

  • Depletion Phase: Incubate cells in Proline-Free Media supplemented with 10% Dialyzed FBS for 30-60 minutes .

    • Note: Do not starve longer than 1 hour, or autophagy will activate prematurely, complicating data interpretation.

Step 2: The Metabolic Pulse (Labeling)
  • Preparation of Aze-d4 Stock: Dissolve Aze-d4 in PBS to a 100 mM stock. Filter sterilize.

  • Treatment: Add Aze-d4 to the Proline-Free media.

    • Mild Stress (Folding studies): 1 mM - 2 mM Aze-d4.

    • Acute Stress (Aggregation studies): 5 mM Aze-d4.

  • Incubation: Incubate for 1 to 4 hours .

    • Insight: Short pulses (1h) are best for identifying immediate substrates. Long pulses (>6h) will cause massive cell death and proteome collapse.

Step 3: Harvest & Lysis

Critical: Aze-d4 proteins often aggregate. Standard RIPA buffer may be insufficient.

  • Wash: 3x with ice-cold PBS (removes free Aze-d4).

  • Lysis: Use a denaturing buffer: 8M Urea, 50 mM Tris-HCl pH 8.0, 1x Protease Inhibitors .

  • Sonication: Sonicate samples (3x 10 sec pulses) to shear DNA and solubilize aggregates.

  • Clarification: Centrifuge at 15,000 x g for 10 min. Collect supernatant.

Step 4: Mass Spectrometry Sample Prep
  • Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).

  • Digestion: Dilute Urea to <1M using 50 mM Tris. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Use C18 spin columns or StageTips.

Part 3: Data Analysis & Visualization

Mass Shift Calculation

To identify Aze-d4 incorporation, you must search for a specific mass difference (Delta Mass) on Proline residues.

Amino AcidFormulaMonoisotopic Mass (Da)Residue Mass (Da)
L-Proline C5H9NO2115.063397.0527
L-Aze (Native) C4H7NO2101.047783.0371
L-Aze-d4 C4H3D4NO2105.072887.0622

The Search Parameter: When setting up your MaxQuant, Proteome Discoverer, or Mascot search:

  • Variable Modification: Create a custom modification on Proline (P) .

  • Mass Shift: -9.9905 Da (calculated as 87.0622 - 97.0527).

  • Note: Some software prefers positive shifts. In that case, define Aze-d4 as a non-standard amino acid (U) with mass 87.0622.

Analytical Workflow Diagram

MS_Workflow Lysate Cell Lysate (Aze-d4 labeled) Digestion Trypsin Digestion (Peptides) Lysate->Digestion LCMS LC-MS/MS (High Res) Digestion->LCMS Search Database Search (Variable Mod: -9.99 Da on Pro) LCMS->Search Filter Filter: Localization Score > 0.75 Verify MS2 Spectra Search->Filter Output List of Aze-Incorporated Proteins Filter->Output

Caption: Proteomics workflow for identifying Aze-d4 incorporation. The negative mass shift on Proline is the key diagnostic filter.

Part 4: Troubleshooting & Optimization

Low Incorporation Rates
  • Symptom: Mass spec shows <1% Aze-d4 peptides.

  • Cause: Residual Proline in the media or FBS.

  • Solution: Ensure Dialyzed FBS is used. Standard FBS contains enough proline to outcompete Aze, as ProRS has a higher affinity for Proline than Aze.

High Toxicity / Cell Detachment
  • Symptom: Cells float after 2 hours.

  • Cause: Acute ER stress leading to anoikis.

  • Solution: Reduce concentration to 0.5 - 1 mM or shorten pulse time. If studying aggregation, coat plates with Poly-L-Lysine to improve adhesion during stress.

False Positives in MS
  • Symptom: The -10 Da shift is assigned to Prolines near Methionine.

  • Cause: Methionine oxidation (+16 Da) or other modifications can confuse search algorithms if tolerances are too loose.

  • Solution: Manually inspect MS2 spectra. Aze-d4 incorporation should show a clear sequence ladder shift at the Proline site.

References

  • Rubinstein, A. D., et al. (2011). "Azetidine-2-carboxylic acid: A probe for the study of protein quality control." Journal of Biological Chemistry. Link

  • Weids, A. J., et al. (2016). "The unfolded protein response plays a predominant role in the cellular response to azetidine-2-carboxylic acid." Cell Stress and Chaperones. Link

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[2][5][6][7] Biochimica et Biophysica Acta. Link

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Creative Proteomics. "Metabolic Labeling Techniques." Link

Sources

Method

NMR spectroscopy sample preparation with L-Azetidine-2-carboxylic Acid-d4

Application Note: NMR Spectroscopy Sample Preparation with L-Azetidine-2-carboxylic Acid-d4 Abstract L-Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1] Its deuterated isotopologue, L-Azet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Sample Preparation with L-Azetidine-2-carboxylic Acid-d4

Abstract

L-Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1] Its deuterated isotopologue, L-Azetidine-2-carboxylic acid-d4 (Aze-d4), is a critical tool for metabolic tracing, peptide conformational studies, and quantitative NMR (qNMR) as an internal standard. This guide provides a rigorous, field-proven methodology for the preparation of Aze-d4 samples, addressing specific challenges such as hygroscopicity, pH-dependent ring puckering, and toxicity risks associated with protein misincorporation.

Introduction & Material Science

The Compound: Aze-d4

Unlike Proline, the four-membered azetidine ring imposes unique conformational constraints (


 angles) on peptides. The "d4" designation typically implies deuteration at the 

(C3) and

(C4) positions, silencing the complex multiplet coupling patterns normally seen in the 2.0–4.5 ppm region of the

H spectrum.
  • Chemical Formula:

    
     (assuming 3,3,4,4-d4 labeling)
    
  • Molecular Weight: ~105.13 g/mol (vs. 101.10 g/mol for native)

  • Solubility Profile: High in water; Poor in DMSO/Ethanol.

Critical Safety: Toxicity Warning

STOP & READ: L-Azetidine-2-carboxylic acid is a potent proline analogue . It is actively transported into cells and misincorporated into proteins by prolyl-tRNA synthetases, leading to protein misfolding, ER stress, and potential teratogenicity [1, 2].

  • Handling: Always handle Aze-d4 powder in a fume hood or glovebox.

  • PPE: Double nitrile gloves are recommended to prevent transdermal absorption.

Hygroscopicity & Storage

Aze-d4 is hygroscopic. Absorption of atmospheric


 introduces two errors:
  • Gravimetric Error: Inflates the measured mass, ruining qNMR accuracy.

  • Chemical Shift Drift: Changes the effective ionic strength and pH of small-volume samples.

  • Storage: Store at -20°C in a desiccator. Allow to equilibrate to room temperature before opening to prevent condensation.

Solvent Strategy & pH Control

The chemical shifts of amino acids are pH-dependent due to the protonation states of the amine (


) and carboxyl (

) groups.
Solvent Selection Matrix
SolventSuitabilityRationale

(100%)
Optimal High solubility (>50 mg/mL). Exchangeable protons (

,

) disappear, simplifying the spectrum to residual backbone signals.
Phosphate Buffer (

)
Recommended Clamps pH to prevent shift drift. Essential for qNMR.
DMSO-

PoorLow solubility.[2][3][4] Aze-d4 may precipitate over time. Only use if analyzing hydrophobic peptide conjugates.
MeOD-

IntermediateGood for solubility, but rapid exchange of labile protons occurs.
The pH Effect on Ring Dynamics

The azetidine ring undergoes "puckering." The rate and average conformation of this puckering are sensitive to the protonation state of the nitrogen.

  • Acidic (pH < 2): Cationic form. Ring is rigid.

  • Neutral (pH 6-8): Zwitterionic form. Most biologically relevant.

  • Basic (pH > 10): Anionic form.

Recommendation: For standard characterization, buffer to pH 7.4 (phosphate) or pH 10 (carbonate) to ensure a single, stable species.

Experimental Protocols

Protocol A: Basic Structural Characterization (Purity Check)

Objective: Verify isotopic enrichment and chemical purity.

  • Preparation:

    • Weigh 5.0 mg of Aze-d4 into a clean vial.

    • Add 600 µL of

      
       (99.9% D).
      
    • Optional: Add 10 µL of 10 mM TSP (trimethylsilylpropanoic acid) as an internal reference (

      
       ppm).
      
  • Mixing: Vortex for 30 seconds. Ensure complete dissolution (solution should be clear/colorless).

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • Run a standard 1H scan (ns=16, d1=5s).

    • Expectation: If fully deuterated at C3/C4, the multiplet signals at 2.2-2.7 ppm and 3.6-4.1 ppm should be absent or reduced to small residual peaks (<1%).

    • The

      
      -proton (H2) usually remains (unless d5) and will appear as a singlet or weak doublet around 4.8–5.1 ppm  (often near the water suppression region).
      
Protocol B: Quantitative NMR (qNMR) Workflow

Objective: Determine exact concentration or absolute purity using Internal Standard (IS).

qNMR_Workflow Start Start: Equilibrate Aze-d4 to Room Temp Weigh_Analyte Weigh Aze-d4 (m_x) (±0.01 mg precision) Start->Weigh_Analyte Weigh_IS Weigh Internal Standard (m_std) (Maleic Acid or TSP) Weigh_Analyte->Weigh_IS Same Vial Dissolve Dissolve in 600µL D2O Phosphate Buffer Weigh_IS->Dissolve Transfer Transfer to NMR Tube (No filtering if possible) Dissolve->Transfer Acquire Acquisition (qHNMR) Relaxation delay d1 > 5*T1 (Typically 30-60s) Transfer->Acquire Process Processing Phase, Baseline, Integration Acquire->Process

Figure 1: qNMR Workflow for Aze-d4 purity assessment.

Detailed Steps:

  • Internal Standard (IS) Choice: Use Maleic Acid (singlet @ 6.05 ppm) or Fumaric Acid (singlet @ 6.50 ppm). Avoid TSP for strict qNMR as it can bind to proteins/glass.

  • Weighing: Weigh ~5-10 mg of Aze-d4 and ~2-3 mg of IS into the same vial to minimize transfer errors. Record weights to 5 decimal places.

  • Solvation: Add 700 µL

    
     (buffered).
    
  • Acquisition Parameters (Critical):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      . For small molecules in
      
      
      ,
      
      
      can be 2-5 seconds. Set
      
      
      to be safe.
    • Scans: 8 or 16 (high S/N is easy with these concentrations).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[5][6]

Data Interpretation & Troubleshooting

Expected Chemical Shifts (in , pH 7)

Note: Values are approximate; Isotope shifts from deuterium will cause slight upfield shifts (~0.02 ppm) compared to non-deuterated Aze.

PositionProton TypeShift (

ppm)
Multiplicity (Native)Multiplicity (d4)

(C2)
CH~4.9 - 5.1MultipletSinglet (broad)

(C3)

~2.2 - 2.7MultipletSilent

(C4)

~3.7 - 4.1MultipletSilent
Troubleshooting Guide
IssueDiagnosisSolution
Missing

-proton signal
Signal is under the water suppression peak (~4.79 ppm).Change temperature to shift water peak (e.g., 25°C

40°C) or use weak presaturation.
Split peaks Sample is likely at a pH near the pKa (zwitterion/cation exchange).Adjust pH to >7 (phosphate buffer) to stabilize the zwitterion.
Unexpected multiplets Incomplete deuteration or H/D exchange.Check the certificate of analysis for isotopic purity. C-H protons on the ring do not exchange with solvent, so this indicates synthesis impurity.

References

  • Rubenstein, E., et al. (2006). "Azetidine-2-carboxylic acid in the food chain."[1][7] Phytochemistry, 67(9), 898-903. Link

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during protein synthesis in Escherichia coli." Biochimica et Biophysica Acta, 71, 459-461. Link

  • Zagari, A., et al. (1990).[8] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers, 30(9-10), 951-959.[8] Link

  • Cayman Chemical. (n.d.). "L-Azetidine-2-carboxylic Acid Product Information." Link

  • BMRB. (n.d.). "Biological Magnetic Resonance Data Bank - Amino Acid Chemical Shifts." Link

Sources

Application

Application Note: In Vivo Administration and Quantitative Tracking of L-Azetidine-2-carboxylic Acid-d4 (L-Aze-d4)

Executive Summary & Mechanism of Action L-Azetidine-2-carboxylic acid (L-Aze) is a toxic, non-proteinogenic amino acid analogue of L-Proline.[1][2][3] Structurally, it possesses a four-membered ring compared to Proline's...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

L-Azetidine-2-carboxylic acid (L-Aze) is a toxic, non-proteinogenic amino acid analogue of L-Proline.[1][2][3] Structurally, it possesses a four-membered ring compared to Proline's five-membered ring.[4] This structural similarity allows L-Aze to evade the editing mechanisms of Prolyl-tRNA Synthetase (ProRS) in mammalian cells, leading to its misincorporation into nascent polypeptide chains.

Why use the Deuterated (d4) Analog? While non-labeled L-Aze is sufficient to induce proteotoxic stress (modeling Multiple Sclerosis or ALS), L-Aze-d4 is a critical tool for quantitative proteomics. It allows researchers to:

  • Distinguish Incorporation: Definitively differentiate between free L-Aze in the cytosol and L-Aze physically bound into the protein backbone.

  • Quantify Turnover: Use pulse-chase methodologies to measure the degradation rates of misfolded, Aze-containing proteins.

  • Map Vulnerability: Identify which specific protein domains (e.g., collagen triple helix, myelin basic protein) are most susceptible to misincorporation.

Mechanistic Pathway (Graphviz Visualization)

Aze_Mechanism Aze_d4 L-Aze-d4 (Injection) Blood Systemic Circulation Aze_d4->Blood Cell Cellular Uptake (Amino Acid Transporters) Blood->Cell ProRS Prolyl-tRNA Synthetase (Editing Escape) Cell->ProRS Competition with Proline tRNA Mischarged tRNA (tRNA-Pro-Aze) ProRS->tRNA Loading Error Ribosome Ribosomal Translation tRNA->Ribosome Protein Misfolded Protein (Aze-d4 Incorporation) Ribosome->Protein Synthesis UPR UPR Activation (PERK/IRE1/ATF6) Protein->UPR Stress Response MS_Det LC-MS/MS Detection (Mass Shift +4 Da) Protein->MS_Det Proteolysis & Analysis

Figure 1: The metabolic fate of L-Aze-d4, from systemic administration to misincorporation and detection.

Pre-Clinical Preparation

Formulation and Stability

L-Aze-d4 is highly soluble in water but chemically stable. However, to ensure isotopic purity and prevent degradation, strict handling is required.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: Prepare a stock solution of 50 mg/mL.

  • Sterilization: Pass through a 0.22 µm PES syringe filter. Do not autoclave the drug solution.

  • Storage: Store stock aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Animal Model Considerations
  • Species: C57BL/6 Mice (Standard) or SJL/J (MS Susceptibility models).

  • Dietary Control: Standard chow contains high levels of L-Proline, which competes with L-Aze.

    • Optimization: For maximum incorporation efficiency, switch animals to a low-proline synthetic diet 48 hours prior to administration.

In Vivo Administration Protocols

Choose the protocol based on your experimental endpoint.

Protocol A: Acute Pulse (Kinetic/Turnover Studies)

Goal: To label a cohort of proteins synthesized during a specific window and track their degradation.

  • Fasting: Fast mice for 4 hours prior to injection to reduce competition from dietary proline.

  • Dose: 50–100 mg/kg body weight.

    • Note: This dose is sub-lethal and designed for labeling, not inducing severe "shiverer" phenotypes immediately.

  • Route: Intraperitoneal (IP) injection.[5]

  • Chase (Optional): If studying turnover, inject a "chase" of L-Proline (500 mg/kg) 2 hours post-Aze administration to stop further labeling.

  • Harvest: Collect tissues at t=2h, 6h, 12h, and 24h.

Protocol B: Chronic Pathogenic Modeling (Neurodegeneration)

Goal: To induce proteotoxic stress and myelin damage while tracking the accumulation of Aze-d4.

  • Dose: 300 mg/kg (High Dose).

  • Frequency: Once daily for 2–3 weeks, or 3x/week for 4 weeks.

  • Route: IP Injection preferred for precise dosing; Drinking water (1 mg/mL) can be used but intake is variable due to taste aversion.

  • Monitoring: Weigh mice daily.

    • Stop Criteria: >20% weight loss or severe motor ataxia (shivering/seizures).

Summary of Dosing Strategies
ParameterKinetic Tracing (Protocol A)Disease Modeling (Protocol B)
Dose 50–100 mg/kg300 mg/kg
Frequency Single BolusDaily / Chronic
Toxicity Minimal / Acute StressHigh (Oligodendrogliopathy)
Endpoint Protein Half-life / Synthesis RateMyelin damage / UPR induction

Tissue Collection & Mass Spectrometry Analysis

This is the most critical section for the "d4" application. You are looking for a mass shift in proline-containing peptides.

Sample Preparation
  • Perfusion: Transcardial perfusion with PBS is mandatory to remove blood (which contains free Aze-d4).

  • Lysis: Homogenize tissue in 8M Urea or 2% SDS buffer to solubilize aggregates.

  • Digestion: Standard Trypsin digestion.

    • Critical Note: Trypsin cleaves at Lys/Arg. It does not cleave at Proline or Aze. However, Aze incorporation can induce steric hindrance, potentially slowing trypsin kinetics near the incorporation site. Increase digestion time to 18 hours.

LC-MS/MS Configuration
  • Instrument: Q-Exactive or Triple Quadrupole (QQQ).

  • Chromatography: C18 Reverse Phase. Aze is more hydrophilic than Proline; Aze-containing peptides may elute slightly earlier than their wild-type counterparts.

Identification Strategy (The "Delta Mass")

L-Aze (C4H7NO2) has a monoisotopic mass of 101.047 Da . L-Proline (C5H9NO2) has a monoisotopic mass of 115.063 Da . Standard Mass Shift: -14.016 Da (Aze replacement of Pro).

Using L-Aze-d4:

  • L-Aze-d4 Mass: ~105.07 Da.

  • Target Mass Shift: -10.0 Da (approx) relative to Proline.

  • Calculation: (Aze-d4 mass) - (Proline mass) = 105 - 115 = -10 Da.

Data Filtering Rule: Search for peptides containing Proline where the Proline residue is modified by -10.0xxx Da (exact mass depends on the specific deuteration positions, usually 2,4,4-d4).

Data Interpretation & Troubleshooting

Calculating Misincorporation Rate

To quantify the extent of proteotoxicity, calculate the Misincorporation Ratio (MR) for a specific peptide


:


Common Issues
  • Low Signal: Aze incorporation is a stochastic, low-frequency event (often <5% of total protein).

    • Solution: Use PRM (Parallel Reaction Monitoring) targeting known proline-rich peptides (e.g., Myelin Basic Protein peptides) rather than Data-Dependent Acquisition (DDA).

  • Toxicity: Animals dying too quickly in Protocol B.

    • Solution: Co-administer small amounts of L-Proline (1:5 ratio) to dampen toxicity, or reduce dose to 200 mg/kg.

Safety & Ethical Considerations

L-Aze is a potent teratogen and neurotoxin.

  • PPE: Double nitrile gloves and N95 mask when handling powder.

  • Bedding: Treat cage bedding as hazardous waste (cytotoxic) for 48 hours post-injection due to excretion.

  • Pregnancy: Strictly avoid exposure to pregnant animals (and researchers) due to skeletal malformation risks.

References

  • Rubenstein, R., et al. (2006).[2][6] L-Azetidine-2-carboxylic acid, a non-protein amino acid, is incorporated into proteins in place of proline.[1][2][3][4][7][8][9] Phytochemistry.[3][4][6][8] [Link]([Link] - Note: Representative link to compound data)

  • Steele, J. R., et al. (2010). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein.[5][8][9][10] Phytochemistry.[3][4][6][8]

  • Caprariello, A. V., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology.

  • Song, J., et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function (Miro Technology).[11] bioRxiv.

  • Study on Aze Toxicity in Fetal Rats. (1984). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats.[7] Pediatric Research.

Sources

Technical Notes & Optimization

Troubleshooting

L-Azetidine-2-carboxylic Acid-d4 solubility in aqueous buffers

Topic: Solubility, Handling, and Stability in Aqueous Buffers Audience: Researchers, Proteomics Scientists, and Structural Biologists Document ID: TSC-AZE-D4-001 Core Technical Overview L-Azetidine-2-carboxylic Acid-d4 (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Handling, and Stability in Aqueous Buffers Audience: Researchers, Proteomics Scientists, and Structural Biologists Document ID: TSC-AZE-D4-001

Core Technical Overview

L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is the stable isotope-labeled analog of the non-proteinogenic amino acid L-Azetidine-2-carboxylic acid. Structurally, it is a four-membered ring homolog of proline.[1][2][][4]

  • Primary Application: Used as a proline surrogate in nascent protein synthesis monitoring, NMR structural studies, and proteomic mass spectrometry (SILAC).

  • Physicochemical Profile:

    • Nature: Zwitterionic amino acid.

    • Solubility: Highly soluble in water and aqueous buffers; insoluble in non-polar organic solvents and DMSO.

    • Isotopic Labeling: The "d4" designation typically refers to deuterium incorporation at the C3 and C4 positions of the azetidine ring. These C-D bonds are non-exchangeable in aqueous solution, whereas the amine (N-H) and carboxyl (O-H) protons will rapidly exchange with the solvent (H₂O or D₂O).

Standard Operating Procedure (SOP): Aqueous Stock Preparation

Objective: Prepare a stable, sterile stock solution (e.g., 50–100 mg/mL) for biological introduction.

Reagents & Equipment[5][6]
  • L-Azetidine-2-carboxylic Acid-d4 (Solid)

  • Solvent: HPLC-grade Water, PBS (pH 7.4), or HEPES (pH 7.2–7.5).

  • 0.22 µm Polyethersulfone (PES) or PVDF Syringe Filter.

  • Critical: Do not use DMSO. Aze-d4 has negligible solubility in DMSO.

Protocol Workflow
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent condensation (the compound is hygroscopic).

  • Weighing: Weigh the target mass rapidly.

  • Dissolution: Add 80% of the calculated volume of aqueous buffer. Vortex moderately until clear.

    • Note: Aze-d4 is highly soluble (>50 mg/mL) in water. If turbidity persists, it is likely due to impurities or extreme pH.

  • pH Check: Verify pH. The intrinsic pH of the solution should be near neutral. If necessary, adjust carefully with dilute NaOH or HCl.

    • Caution: Avoid extreme pH (<2 or >10) for prolonged periods to prevent ring opening (hydrolysis) or racemization.

  • Volume Adjustment: Add remaining buffer to reach final volume.

  • Sterilization: Filter sterilize using a 0.22 µm syringe filter. Do not autoclave. The thermal stress combined with the ring strain of the azetidine moiety can lead to degradation.

Visualization: Dissolution Workflow

DissolutionProtocol Start Weigh Aze-d4 (Hygroscopic) Solvent Add Aqueous Buffer (Water/PBS/HEPES) Start->Solvent Mix Vortex to Dissolve Solvent->Mix Check Check pH (Target 7.0 - 7.5) Mix->Check Filter 0.22 µm Filtration (Do NOT Autoclave) Check->Filter Storage Store at -20°C Filter->Storage

Figure 1: Step-by-step workflow for preparing Aze-d4 stock solutions. Note the critical prohibition of autoclaving.

Troubleshooting & FAQs

Section A: Solubility & Stability[7]

Q: My solution is cloudy after adding the buffer. What is happening? A: While Aze-d4 is highly water-soluble, cloudiness can occur if:

  • Saturation: You exceeded ~100 mg/mL (buffer dependent).

  • Isoelectric Precipitation: The pH is exactly at the isoelectric point (pI), where zwitterionic solubility is lowest.

  • Contamination: The solid absorbed significant moisture and hydrolyzed. Fix: Vortex vigorously or warm slightly (37°C). If it remains cloudy, check pH. If pH is near 6.0, adjust slightly to 7.4.

Q: Can I dissolve Aze-d4 in DMSO to make a highly concentrated stock? A: No. Unlike many organic small molecules, Aze-d4 is an amino acid zwitterion and is effectively insoluble in DMSO. You must use water or aqueous buffers.

Q: Will the deuterium atoms fall off in solution? A: It depends on which deuteriums you mean.

  • Ring Protons (C-D): The deuteriums at positions 3 and 4 of the ring are non-exchangeable and stable in aqueous solution at physiological pH.

  • Amine/Carboxyl Protons (N-D, O-D): These are exchangeable. If you dissolve Aze-d4 in H₂O, the N-D and O-D will instantly exchange to become N-H and O-H. This is normal and does not affect the mass shift of the carbon skeleton used for mass spectrometry detection.

Q: Is the azetidine ring stable in all buffers? A: The 4-membered ring has significant ring strain. While stable at neutral pH, it is susceptible to nucleophilic attack and acid/base hydrolysis at extremes.

  • Avoid: Strong acids (pH < 2) or strong bases (pH > 10) for long durations.

  • Avoid: High temperatures (Autoclaving).

Section B: Biological Application[4][6][8][9][10]

Q: How does Aze-d4 affect cell culture compared to normal Proline? A: Aze-d4 is a toxic proline analog. It competes with proline for charging onto tRNA(Pro). Once incorporated into proteins, the 4-membered ring alters the bond angle of the peptide backbone (compared to the 5-membered proline ring), causing protein misfolding.

  • Consequence: This triggers the Unfolded Protein Response (UPR) and ER stress.

  • Experimental Design: Ensure your control samples (treated with unlabeled L-Azetidine-2-carboxylic acid) match the concentration of your Aze-d4 experimental arm to account for this biological toxicity.

Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Solution is Cloudy/Precipitated CheckSolvent Is solvent DMSO? Problem->CheckSolvent DMSO_Yes Switch to Water/PBS. Insoluble in DMSO. CheckSolvent->DMSO_Yes Yes DMSO_No Check Concentration CheckSolvent->DMSO_No No CheckConc Conc > 100 mg/mL? DMSO_No->CheckConc Conc_Yes Dilute sample. Saturation limit reached. CheckConc->Conc_Yes Yes Conc_No Check pH CheckConc->Conc_No No CheckPH Is pH ~6.0 (pI)? Conc_No->CheckPH PH_Yes Adjust pH to 7.4 (Move away from pI) CheckPH->PH_Yes Yes PH_No Inspect Solid. Did it absorb moisture? CheckPH->PH_No No

Figure 2: Decision tree for troubleshooting solubility issues with Aze-d4.

Buffer Compatibility Matrix

Buffer SystemCompatibilityNotes
Water (HPLC Grade) Excellent Preferred for initial stock.
PBS (Phosphate Buffered Saline) Good Standard for biological delivery.
HEPES / Tris Good Compatible at physiological pH.
DMSO Incompatible Compound will not dissolve.
Ethanol / Methanol Poor Very limited solubility.
Strong Acid (0.1M HCl) Caution Risk of ring hydrolysis over time.

References

  • Rubenstein, E. (2008). Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 69(1), 15-25.

  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature, 176, 347–348.

  • Zagórska, A., et al. (2018). Synthesis and application of deuterated amino acids. Molecules, 23(11), 2991. (General reference for deuteration stability).

  • Berman, H. M., et al. (1969).[5] The crystal and molecular structure of L-azetidine-2-carboxylic acid. Journal of the American Chemical Society, 91(22), 6177–6182.[5]

  • Cayman Chemical. (n.d.). L-Azetidine-2-carboxylic Acid Product Information. (Solubility Data).

Sources

Optimization

optimizing L-Azetidine-2-carboxylic Acid-d4 concentration for inducing ER stress

Topic: Optimizing L-Azetidine-2-carboxylic Acid-d4 Concentration for Inducing ER Stress Subject: Optimization of L-Azetidine-2-carboxylic Acid-d4 (L-Aze-d4) for UPR Activation Core Directive & Technical Scope This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing L-Azetidine-2-carboxylic Acid-d4 Concentration for Inducing ER Stress

Subject: Optimization of L-Azetidine-2-carboxylic Acid-d4 (L-Aze-d4) for UPR Activation

Core Directive & Technical Scope

This guide addresses the precise calibration of L-Azetidine-2-carboxylic Acid-d4 (L-Aze-d4) to induce Endoplasmic Reticulum (ER) stress. Unlike standard chemical elicitors like Thapsigargin or Tunicamycin, L-Aze-d4 acts as a proline analogue . Its incorporation into nascent polypeptide chains causes structural misfolding, specifically targeting proline-rich domains.

Why the -d4 isotopologue? While pharmacologically identical to non-labeled L-Aze in inducing stress, the -d4 variant (deuterated) is a specialized tool used primarily for quantitative proteomics or metabolic tracing . It allows researchers to physically track the misincorporated residues via Mass Spectrometry (MS) while simultaneously triggering the Unfolded Protein Response (UPR).

Critical Warning: The efficacy of L-Aze-d4 is strictly dependent on the ratio of L-Aze-d4 to L-Proline in your culture media. Standard media (DMEM/RPMI) contain significant L-Proline, which competes for tRNA charging. Failure to account for this competition is the #1 cause of experimental failure.

Mechanism of Action: The Proline Competition

L-Aze-d4 mimics the structure of L-Proline but possesses a four-membered ring (azetidine) instead of the five-membered ring (pyrrolidine) of proline. When charged onto prolyl-tRNAs, it is incorporated into proteins. The altered ring bond angle (approx. 90° vs 108°) distorts the peptide backbone, preventing proper folding and causing accumulation of misfolded proteins in the ER lumen.

Pathway Visualization: L-Aze-d4 Induced UPR

LAze_Pathway LAze L-Aze-d4 (Extracellular) Transport Amino Acid Transporters LAze->Transport Proline L-Proline (Competitor) Proline->Transport Competes tRNA Prolyl-tRNA Synthetase Transport->tRNA Ribosome Ribosomal Translation tRNA->Ribosome Misincorporation Misfolding Protein Misfolding (Steric Distortion) Ribosome->Misfolding BiP BiP Dissociation Misfolding->BiP Accumulation PERK PERK Pathway (p-eIF2α) BiP->PERK IRE1 IRE1α Pathway (XBP1 Splicing) BiP->IRE1 ATF6 ATF6 Pathway (Cleavage) BiP->ATF6 Outcome Apoptosis or Autophagy (LC3-II) PERK->Outcome IRE1->Outcome ATF6->Outcome

Figure 1: Mechanism of L-Aze-d4 induced ER stress. Note the critical competitive entry point at the transporter and tRNA synthetase level.

Optimization Protocol: The "Proline-Aware" Titration

Do not use a fixed concentration found in literature without normalizing for your media's proline content. Follow this self-validating workflow.

Phase A: Preparation
  • Stock Solution : Dissolve L-Aze-d4 in sterile PBS or water to create a 1 M stock . (Solubility is high, ~50 mg/mL). Store at -20°C.

  • Media Check : Check the L-Proline concentration in your base media (e.g., DMEM usually has ~35 mg/L or 0.4 mM).

Phase B: The Matrix Experiment

Run a 2D matrix of Concentration vs. Time to find the "Sweet Spot" (High Stress / Low Apoptosis).

VariableCondition Range
L-Aze-d4 Conc. 0 mM (Ctrl), 1 mM, 5 mM , 10 mM, 20 mM
Time Points 6 hours, 12 hours, 24 hours
Readouts Early: XBP1 splicing (PCR) Mid: BiP/GRP78 protein (WB) Late: CHOP protein (WB), Cell Viability (ATP/MTT)
Phase C: Step-by-Step Execution
  • Seed Cells : Plate cells to reach 70-80% confluency on the day of treatment. Over-confluency can induce basal stress, confounding results.

  • Wash : Wash cells 1x with PBS to remove residual conditioned media.

  • Treat : Add fresh media containing the L-Aze-d4 titration.

    • Expert Tip: If using high-proline media, you may need to scale L-Aze-d4 up to 10-20 mM to outcompete the natural amino acid [1].

  • Harvest :

    • For Protein: Lyse in RIPA buffer with phosphatase inhibitors (crucial for p-eIF2α detection).

    • For MS (d4 tracking): Perform tryptic digest for LC-MS/MS analysis to quantify d4-proline incorporation rates.

Troubleshooting & FAQs

Q1: I see no increase in CHOP or BiP even at 5 mM. What is wrong?

Diagnosis: Proline Competition. Your cell culture media likely contains high levels of L-Proline. Solution:

  • Switch to low-proline media or dialyzed FBS for the duration of the stress test.

  • Increase L-Aze-d4 concentration to 10-15 mM .

  • Verify the ratio: A molar ratio of L-Aze:L-Pro > 20:1 is often required for significant misincorporation [2].

Q2: Cells are detaching and dying after 24 hours. Is this ER stress?

Diagnosis: Proteotoxicity Overload. You have bypassed the adaptive UPR phase and triggered terminal apoptosis. Solution:

  • Reduce duration to 6-12 hours .

  • Check for PARP cleavage (apoptotic marker). If PARP is cleaved early, lower the dose.

  • Aim for the "Adaptive Window": High BiP/LC3-II, low cleaved Caspase-3 [3].

Q3: Why use L-Aze-d4 instead of cheaper Thapsigargin?

Answer: Mechanistic Specificity. Thapsigargin inhibits SERCA pumps (calcium mechanics). Tunicamycin blocks N-glycosylation. L-Aze causes misfolding via backbone distortion . If your drug candidate targets protein folding chaperones or aggregate clearance (autophagy), L-Aze is the biologically relevant stressor. Furthermore, the d4 label allows you to prove actual entry of the stressor into the proteome via Mass Spec, validating that stress is intrinsic to the protein structure, not a secondary signaling effect [4].

Q4: Can I use L-Aze-d4 for in vivo studies?

Answer: Yes, but requires high dosing. L-Aze is cleared rapidly and competes with dietary proline.

  • Typical Dose: 300 mg/kg (mice).

  • Teratogenicity: It is highly teratogenic; do not use in pregnant animal models unless studying developmental defects [5].

Data Interpretation Guide

Use this table to interpret your Western Blot or qPCR results.

MarkerRoleExpected L-Aze Response (6-12h)Interpretation
BiP (GRP78) ChaperoneStrong Increase The ER is sensing unfolded proteins and upregulating capacity.
p-eIF2α Translation ControlIncrease Translation is being paused to reduce protein load (PERK arm).
XBP1 (spliced) Transcription FactorPresent IRE1α arm is active. Highly specific for ER stress.
LC3-II AutophagyIncrease Cell is attempting to degrade misfolded aggregates (L-Aze specific response) [3].
Cleaved PARP ApoptosisAbsent/Low If High: Dose is too toxic. Lower concentration.

References

  • Rubio Gomez, M. A., & Ibba, M. (2020).[1] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. Frontiers in Physiology. [Link]

  • Lee, G., et al. (2016).[1] Azetidine-2-carboxylic acid challenges the quality control of protein folding.[2] Plant Physiology. [Link]

  • Roest, G., et al. (2018).[3][4] The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner.[4][5][6] Cells. [Link]3][4][5]

  • Bublitz, M., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

Sources

Troubleshooting

troubleshooting mass spectrometry signal for L-Azetidine-2-carboxylic Acid-d4

Technical Support Center: L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) Senior Application Scientist Desk [1] Executive Summary: The "Small Polar" Challenge L-Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) Senior Application Scientist Desk [1]

Executive Summary: The "Small Polar" Challenge

L-Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[1] When analyzing the deuterated internal standard (Aze-d4 ), you face a "perfect storm" of mass spectrometry challenges:

  • Extreme Polarity: It is a zwitterionic small molecule that elutes in the void volume on standard C18 columns.[1]

  • Low Mass Cutoff (LMCO): The precursor (~106 Da) and fragments (~60 Da) sit at the lower limit of many triple quadrupole transmission curves.[1]

  • Isobaric Complexity: While not isobaric with Proline, it is often present in complex biological matrices where low-mass noise is highest.[1]

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of Aze-d4 to restore your signal.

Part 1: Diagnostic Logic Flow

Before modifying your method, use this logic gate to isolate the failure point.

TroubleshootingFlow Start Symptom: No/Low Aze-d4 Signal CheckInfusion Step 1: Direct Infusion (Bypass Column) Start->CheckInfusion SignalGood Signal is Strong? CheckInfusion->SignalGood LC_Issue Issue: Chromatography (Retention/Suppression) SignalGood->LC_Issue Yes MS_Issue Issue: Source/Detection (Ionization/Transmission) SignalGood->MS_Issue No CheckVoid Check Retention Time (Is k' < 1.0?) LC_Issue->CheckVoid CheckLMCO Check Low Mass Cutoff (Q1/Q3 Transmission) MS_Issue->CheckLMCO Action_HILIC Switch to HILIC/Amide Buffer pH 3.0 CheckVoid->Action_HILIC Eluting in Void Action_Tune Lower Scan Range Optimize Collision Energy CheckLMCO->Action_Tune

Figure 1: Diagnostic logic for isolating signal loss in small polar molecules.

Part 2: Critical Troubleshooting Guides

Issue 1: The "Invisible" Signal (Mass Spec Parameters)

Symptom: You infuse the standard, but the signal is erratic or absent, even at high concentrations (1 µg/mL).

Root Cause Analysis: Aze-d4 has a precursor m/z of ~106.[1] Most triple quadrupoles are calibrated for "drug-like" molecules (MW 200–500).[1]

  • Low Mass Cutoff (LMCO): If your instrument’s RF lens or quadrupole transmission is set to scan from m/z 100, you are cutting off the shoulder of your precursor peak.[1]

  • Fragmentation Physics: The ring strain in the azetidine ring (4-membered) facilitates rapid fragmentation.[1] If Collision Energy (CE) is too high, you shatter the molecule into non-diagnostic ions (below m/z 40).[1]

Corrective Actions:

  • Step 1: Manual Tuning. Do not use "Auto-Tune."[1] Manually ramp the Collision Energy (CE) starting from 5V.[1] The 4-membered ring opens easily; high energy is rarely needed.[1]

  • Step 2: Check the Transitions.

    • Precursor: ~106.1 (m/z) [M+H]+[1]

    • Primary Fragment: ~60.1 (m/z) [Loss of HCOOH/COOH].[1] Note: This fragment is extremely light. Ensure your Q3 low-mass resolution is sufficient.

  • Step 3: Source Gas Temps. Small molecules volatilize quickly.[1] Excessive desolvation temperatures (>500°C) can degrade the signal stability for thermally labile species.[1] Reduce source temp to 350–400°C.

Issue 2: Elution in the Void / Matrix Suppression

Symptom: Signal is present in neat standards but disappears in plasma/urine samples.[1]

Root Cause Analysis: Aze-d4 is highly polar (logP < -2).[1] On a C18 column, it elutes with the solvent front (Void Volume).[1] This is the "Zone of Death" where salts, proteins, and phospholipids co-elute, causing massive Ion Suppression.[1]

Corrective Actions:

  • Stop using C18. Even "AQ" (Aqua) C18 columns often fail to retain Aze sufficiently to separate it from salts.[1]

  • Adopt HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Mechanism: HILIC uses a water-rich layer on a polar stationary phase.[1][2] Aze partitions into this water layer.[1]

    • Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide phases are superior to bare silica for amino acids.[1]

    • Mobile Phase: High organic (Acetonitrile) is the "weak" solvent. Water is the "strong" solvent.[1][3]

    • Buffer is Mandatory: You must use Ammonium Formate (10–20 mM) adjusted to pH 3.0–3.[1]5. This ensures the Aze amine is protonated and the silica silanols are controlled.[1]

Recommended HILIC Gradient (Amide/ZIC Column):

Time (min) % A (20mM NH4 Formate, pH 3) % B (Acetonitrile) State
0.0 10 90 Loading
1.0 10 90 Isocratic Hold
5.0 50 50 Elution
5.1 10 90 Re-equilibration

| 8.0 | 10 | 90 | CRITICAL: Long Equilibration |

Issue 3: Deuterium Exchange & Isotope Effects

Symptom: The signal for Aze-d4 decreases over time in the autosampler, or the retention time (RT) shifts relative to the non-labeled standard.

Root Cause Analysis:

  • Back-Exchange: If the deuterium labels are on the acidic positions (COOH or NH), they will exchange with H in the mobile phase immediately.[1] Ensure your Aze-d4 is ring-deuterated (C-D bonds), not exchangeable protons.

  • Chromatographic Isotope Effect: In HILIC, deuterated isotopologues can interact differently with the hydration layer than non-deuterated forms.[1] Aze-d4 may elute slightly earlier or later than Aze-d0.[1] This is normal, but ensure your MRM windows are wide enough to catch both.

Part 3: Validated Protocol Summary

Target Analyte: L-Azetidine-2-carboxylic acid-d4 Matrix: Plasma/Cell Media (Protein Precipitated)[1]

1. Sample Preparation:

  • Do not use aqueous dilution.

  • Precipitate protein with Acetonitrile (1:4 ratio) .[1]

  • The high organic content of the supernatant matches the initial conditions of the HILIC method, preventing peak distortion.

2. LC-MS/MS Parameters:

ParameterSettingRationale
Column HILIC Amide or ZIC-HILIC (2.1 x 100mm, 1.7µm)Retains polar zwitterions; separates from salts.[1]
Mobile Phase A 20mM Ammonium Formate (pH 3.[1]0)Buffers ionization; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Induces partitioning into stationary aqueous layer.[1]
Ionization ESI Positive (+)Protonation of secondary amine.[1]
Capillary Voltage 2.5 – 3.0 kVLower voltage reduces source fragmentation.[1]
MRM (d4) 106.1 → 60.1 (Quant)Loss of Formic Acid (HCOOH).[1]
MRM (d0) 102.1 → 56.1 (Quant)Analogous transition for unlabeled Aze.[1]

3. Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Silica/Polymer Base Ligand Zwitterionic Ligand (Amide/Sulfobetaine) Silica->Ligand WaterLayer Stagnant Water-Rich Layer (Enriched with Salt) Ligand->WaterLayer Hydration MobilePhase Mobile Phase (90% ACN) Aze_d4 Aze-d4 (Polar/Charged) MobilePhase->Aze_d4 Partitioning Aze_d4->WaterLayer Retention (Partition + Electrostatic)

Figure 2: Retention mechanism.[1] Aze-d4 is retained by partitioning into the water-rich layer created by the zwitterionic stationary phase.[1]

References

  • PubChem. Azetidine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS (HILIC Application). Available at: [Link][1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (General HILIC Mechanism Reference).[1] Available at: [Link]

  • Human Metabolome Database (HMDB). L-Azetidine-2-carboxylic acid (HMDB0000867).[1] Available at: [Link][1]

Sources

Optimization

potential interference of L-Azetidine-2-carboxylic Acid-d4 in biological assays

This guide serves as a specialized technical resource for researchers utilizing L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) .[1] While primarily employed as a stable isotope-labeled internal standard (IS) for the quantific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) .[1] While primarily employed as a stable isotope-labeled internal standard (IS) for the quantification of L-Azetidine-2-carboxylic acid (Aze), its structural identity to the toxic proline analogue Aze introduces unique interference vectors in both analytical chemistry and biological physiology.[1]

Topic: Interference Mechanisms & Troubleshooting in Biological Assays

Core Technical Analysis: The Dual Nature of Interference

In the context of Aze-d4, "interference" must be bifurcated into two distinct categories: Analytical Interference (affecting data accuracy in mass spectrometry) and Biological Interference (affecting cell physiology during metabolic labeling).[1]

A. Analytical Interference (LC-MS/MS)

When using Aze-d4 as an Internal Standard (IS) for quantifying native Aze, the primary risks are Isotopic Cross-talk and Retention Time Shifts .[1]

  • Isotopic Cross-talk (The "d0" Impurity): Synthetic deuterated standards are rarely 100% pure.[1] They often contain trace amounts of the unlabeled (d0) form.[1] If you spike Aze-d4 at high concentrations to combat matrix effects, the d0 impurity contributes to the analyte signal, artificially inflating the calculated concentration of native Aze.[1]

  • Deuterium Isotope Effect: Deuterium is slightly more hydrophilic than hydrogen.[1] In high-resolution Reverse Phase Chromatography (RPC), Aze-d4 may elute slightly earlier than native Aze.[1] If the integration window is too tight, or if the mass spectrometer switches retention time windows dynamically, the IS peak might be clipped or missed.[1]

B. Biological Interference (Physiological Toxicity)

Crucial Warning: Aze-d4 is not biologically inert .[1] It possesses the exact same physicochemical properties as native Aze (excluding mass).[1]

  • Mechanism: Aze-d4 acts as a "Trojan Horse" mimic of L-Proline.[1] It is recognized by Prolyl-tRNA Synthetase , charged onto tRNA^Pro, and misincorporated into nascent polypeptide chains.[1][2][3]

  • Consequence: Because the azetidine ring is 4-membered (vs. Proline's 5-membered ring), its incorporation alters the bond angles of the peptide backbone (specifically the

    
     and 
    
    
    
    angles).[1] This prevents proper
    
    
    -helix formation and destabilizes collagen triple helices, leading to Endoplasmic Reticulum (ER) Stress and activation of the Unfolded Protein Response (UPR) .[1]

Visualization of Interference Pathways

Figure 1: Biological Mechanism of Aze-d4 Toxicity

This diagram illustrates how Aze-d4 competes with Proline, leading to protein misfolding and cellular stress responses.[1]

Aze_Toxicity_Pathway Proline L-Proline (Native) Synthetase Prolyl-tRNA Synthetase Proline->Synthetase Substrate Aze_d4 L-Azetidine-2-carboxylic Acid-d4 (Tracer) Aze_d4->Synthetase Competitive Mimicry tRNA tRNA-Pro (Charged) Synthetase->tRNA Aminoacylation Ribosome Ribosomal Translation tRNA->Ribosome Delivery Protein_Native Native Protein (Correct Folding) Ribosome->Protein_Native If Proline Incorporated Protein_Misfolded Mutant Protein (Altered Bond Angles) Ribosome->Protein_Misfolded If Aze-d4 Incorporated ER_Stress ER Stress (BiP Dissociation) Protein_Misfolded->ER_Stress Accumulation UPR UPR Activation (ATF6, PERK, IRE1) ER_Stress->UPR Signaling

Caption: Aze-d4 mimics Proline, hijacking the translation machinery to generate misfolded proteins that trigger the Unfolded Protein Response (UPR).[1]

Troubleshooting Guide & FAQs

Section A: Analytical (LC-MS/MS) Issues

Q1: I see a signal for Aze (Analyte) in my "Blank + IS" samples. Is my column contaminated?

  • Diagnosis: This is likely Isotopic Cross-talk , not column carryover.

  • Root Cause: Your Aze-d4 standard contains a small percentage of Aze-d0 (unlabeled).[1]

  • Validation Step: Inject the Aze-d4 solution alone (no matrix). Monitor the transition for native Aze (e.g., m/z 102 -> 56). If a peak appears at the exact retention time of Aze, it is an impurity.[1]

  • Solution:

    • Reduce the concentration of the IS added to samples.[1]

    • Subtract the "Blank + IS" response from your sample quantification (though this reduces sensitivity).[1]

    • Purchase a higher purity standard (isotopic enrichment >99.5%).

Q2: My Aze-d4 peak shape is splitting or broader than the Aze peak.

  • Diagnosis: Solvent mismatch or saturation.[1]

  • Root Cause: Aze is a polar, small molecule (zwitterionic).[1] If your sample is dissolved in 100% organic solvent (e.g., MeOH) and injected onto a reverse-phase aqueous column, peak splitting occurs.[1]

  • Solution: Reconstitute samples in the starting mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).[1]

Q3: Can I use Aze-d4 as an Internal Standard for Proline quantification?

  • Answer: No.

  • Reasoning: Aze and Proline are not isotopes; they are structural analogues with different masses (Aze MW ~101, Proline MW ~115).[1] They have different ionization efficiencies, fragmentation patterns, and matrix suppression profiles.[1] Using Aze-d4 to normalize Proline data will lead to significant quantitative errors.[1] Use L-Proline-13C5 or L-Proline-d7 instead.[1]

Section B: Biological (Cell Culture) Issues

Q4: I am using Aze-d4 to trace uptake. My cells are dying after 24 hours. Why?

  • Diagnosis: Proteotoxicity.[1]

  • Root Cause: You are likely treating Aze-d4 as a passive tracer.[1] It is actively toxic.[1]

  • Solution:

    • Reduce Exposure Time: Limit pulses to <4 hours if studying uptake kinetics.

    • Competition: Co-incubate with excess L-Proline if you only want to measure transport without incorporation (though this inhibits uptake via amino acid transporters).[1]

    • Control: You must run a viability assay (e.g., MTT or LDH) to confirm that the Aze-d4 concentration used does not induce apoptosis within your experimental window.[1]

Experimental Protocols

Protocol A: Validation of Aze-d4 Isotopic Purity (Self-Validating System)

Objective: Determine the "Blank Contribution" of the IS to the Analyte signal.

  • Preparation: Prepare the Aze-d4 Working Solution at the exact concentration intended for the assay (e.g., 500 ng/mL).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Injection: Inject 5 µL of the Working Solution (n=3).

  • MS Settings: Monitor two MRM transitions:

    • Channel 1 (IS): m/z 106.1

      
       60.1 (Aze-d4)[1]
      
    • Channel 2 (Analyte): m/z 102.1

      
       56.1 (Native Aze)[1]
      
  • Calculation:

    • Calculate Area Ratio:

      
      
      
    • If

      
       (0.5%), the interference is significant for trace analysis.[1]
      
    • Action: Dilute the IS until the interference peak in Channel 2 is below the Lower Limit of Quantitation (LLOQ) of your assay.

Protocol B: Optimized LC-MS/MS Separation (HILIC Mode)

Aze is highly polar and retains poorly on C18. HILIC is recommended for robust separation.

ParameterSettingNotes
Column HILIC Silica or Amide (e.g., 2.1 x 100 mm, 1.7 µm)Essential for retaining polar zwitterions.[1]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffer is critical for peak shape.[1]
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content drives retention in HILIC.[1]
Gradient 0-1 min: 90% B1-5 min: 90% -> 50% B5-7 min: 50% B7.1 min: 90% BSlow gradient prevents co-elution with matrix.[1]
Flow Rate 0.4 mL/min
Detection ESI Positive ModeAze protonates easily (

).[1]

Visual Troubleshooting Decision Tree

Figure 2: Analytical Troubleshooting Flowchart

Use this logic flow to resolve unexpected data when using Aze-d4.

Troubleshooting_Tree Start Issue: Inaccurate Aze Quantification Check_Blank Step 1: Check Blank + IS Sample Start->Check_Blank Signal_In_Blank Is there a peak for Native Aze? Check_Blank->Signal_In_Blank Yes_Signal Likely Isotopic Impurity Signal_In_Blank->Yes_Signal Yes No_Signal Step 2: Check Matrix Effects Signal_In_Blank->No_Signal No Action_Purity Action: Run Protocol A (Purity Check). Dilute IS or Buy New Batch. Yes_Signal->Action_Purity Check_RT Step 3: Check Retention Time (RT) No_Signal->Check_RT RT_Shift Is RT of IS different from Analyte? Check_RT->RT_Shift Yes_Shift Deuterium Isotope Effect RT_Shift->Yes_Shift Yes (>0.1 min) Action_Window Action: Widen MRM detection window. Ensure peaks are fully integrated. Yes_Shift->Action_Window

Caption: Decision matrix for diagnosing quantification errors associated with Aze-d4 interference.

References

  • Rubenstein, E. M., et al. (2006).[1] Azetidine-2-carboxylic acid, a non-protein amino acid, acts as a proline analogue in Saccharomyces cerevisiae.[1] Yeast. Link

  • Rodgers, K. J., & Shiozawa, N. (2008).[1] Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. Medical Hypotheses. Link

  • Fowden, L. (1956).[1] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal. Link

  • Tan, Y., et al. (2023).[1] L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.[1] Link[1]

  • Duxbury, K. J., et al. (2008).[1] Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. Link

Sources

Troubleshooting

Technical Support Guide: SPE Optimization for L-Azetidine-2-carboxylic Acid-d4

The following guide serves as a specialized Technical Support Center for researchers working with L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) . This molecule presents a classic "small polar zwitterion" challenge.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) .

This molecule presents a classic "small polar zwitterion" challenge. Standard C18 protocols will result in near-zero recovery because the molecule is too polar to retain on a hydrophobic surface and too small to generate significant van der Waals forces.

Status: Active Technique: Solid-Phase Extraction (SPE) & LC-MS/MS Analyte Class: Cyclic Non-Proteinogenic Amino Acid (Polar/Zwitterionic)

The Physicochemical Reality (The "Why")

Before attempting a protocol, you must understand the molecule's behavior in solution. L-Azetidine-2-carboxylic acid is a proline homologue (4-membered ring).[1] Its extraction efficiency is dictated entirely by its ionization state.

  • Molecular Weight: ~105.1 g/mol (d4 variant)

  • pKa 1 (Carboxyl): ~2.17 (Acidic)

  • pKa 2 (Secondary Amine): ~9.69 (Basic)

  • LogP: ~ -2.5 (Highly Polar/Hydrophilic)

The Failure Mode: On a standard C18 cartridge at neutral pH, Aze-d4 exists as a zwitterion (COO⁻ / NH₂⁺). The net charge is neutral, but the high polarity prevents hydrophobic retention. The analyte flows directly through the cartridge (breakthrough).

The Solution: You must use Mixed-Mode Strong Cation Exchange (MCX) . This sorbent combines a hydrophobic backbone (to retain matrix interferences) with a sulfonic acid moiety (to retain the positively charged amine of the Aze-d4).

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes a "Catch and Release" mechanism based on pH switching.

Sorbent Recommendation: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX). Bed Mass: 30 mg (for plasma/serum < 1 mL) or 60 mg (for larger volumes).

Step-by-Step Workflow
StepSolvent / ReagentMechanism & Logic
1.[2][3] Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .CRITICAL: Lowers pH to < 2.0. Ensures the carboxyl group is protonated (COOH) and the amine is charged (NH₂⁺). The molecule now has a net +1 charge .
2. Conditioning 1 mL MethanolActivates the hydrophobic backbone.
3. Equilibration 1 mL 2% Formic Acid (aq) Creates an acidic environment in the sorbent bed to match the sample.
4. Loading Load pre-treated sample (Flow: < 1 mL/min)The positively charged Aze-d4 binds to the negatively charged sulfonate groups via ionic interaction .
5. Wash 1 1 mL 2% Formic Acid (aq) Removes salts, proteins, and hydrophilic interferences. Aze-d4 remains ionically bound.
6. Wash 2 1 mL 100% Methanol Removes hydrophobic neutrals (lipids, sterols) that bound to the polymer backbone. Aze-d4 is insoluble in MeOH but remains locked by the ionic bond.
7. Elution 2 x 400 µL 5% Ammonium Hydroxide (NH₄OH) in Methanol The Release: High pH (>11) deprotonates the amine (NH₂⁺ → NH) and ionizes the carboxyl (COOH → COO⁻). The molecule becomes negative/neutral and disrupts the ionic bond.[4]
Workflow Visualization

The following diagram illustrates the decision logic and the chemical mechanism of the MCX protocol.

SPE_Workflow Start Start: Aze-d4 Extraction Check_Sorbent Select Sorbent: Mixed-Mode Cation Exchange (MCX) Start->Check_Sorbent Step_Acidify Acidify Sample (pH < 2) Aze-d4 Charge: +1 (Cationic) Check_Sorbent->Step_Acidify Targeting Amine (pKa ~9.7) Step_Load Load Sample Mechanism: Ionic Binding to Sulfonate Step_Acidify->Step_Load Step_Wash Wash 1: Acidic Water (Salts) Wash 2: 100% MeOH (Neutrals) Step_Load->Step_Wash Step_Elute Elute: 5% NH4OH in MeOH pH > 11 breaks Ionic Bond Step_Wash->Step_Elute Result Clean Extract Ready for LC-MS/MS Step_Elute->Result

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of L-Azetidine-2-carboxylic acid-d4, highlighting charge state manipulation.

Troubleshooting Center (FAQs)

Q1: I am getting < 40% recovery. Where is my analyte going?

  • Diagnosis: The elution pH is likely too low.

  • The Fix: The pKa of the secondary amine in Azetidine-2-carboxylic acid is high (~9.7). To break the ionic interaction with the sorbent, you must deprotonate this amine.

  • Action: Ensure you are using 5% concentrated NH₄OH in Methanol. Standard 1% or 2% solutions may not reach the required pH (pH > 11.5) to fully elute the compound.[5] Note: Use fresh ammonium hydroxide; it loses strength over time.

Q2: I see the analyte in the flow-through (breakthrough) during loading.

  • Diagnosis: The sample pH was not acidic enough during loading.

  • The Fix: If the pH is near 4 or 5, the carboxyl group (pKa ~2.2) is ionized (COO⁻), creating a zwitterion. While the amine is positive, the negative carboxyl group can cause internal charge neutralization or repulsion effects.

  • Action: Acidify the sample to pH 1.5 - 2.0 using Formic Acid or HCl. You want the carboxyl group fully protonated (neutral) so the molecule acts as a pure cation.

Q3: My LC-MS baseline is high, and I see ion suppression.

  • Diagnosis: Phospholipids are co-eluting.

  • The Fix: Phospholipids often retain on the hydrophobic portion of the MCX sorbent and elute with the high-pH methanol.

  • Action:

    • Add a Pass-Through Cleanup step: Use a phospholipid removal plate (e.g., Ostro or HybridSPE) before the SPE step if the matrix is plasma.

    • Optimize Wash 2: Ensure the 100% Methanol wash is sufficient volume (at least 1 mL per 30 mg bed) to strip neutral lipids before the elution step.

Q4: Can I use standard C18 if I don't have MCX cartridges?

  • Answer: Only if you use Derivatization .

  • Protocol: You must react the Aze-d4 with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride prior to SPE.

    • Mechanism:[4][5][6][7][8] The reagent attaches to the secondary amine, adding a large hydrophobic group.

    • Result: The complex is now hydrophobic and will retain on a standard C18 cartridge (Load neutral, Wash water, Elute Methanol).

    • Warning: This adds a step and introduces variability. MCX is preferred for direct analysis.

Q5: Does the "d4" isotope require a different protocol than the native analyte?

  • Answer: Chemically, No .

  • Insight: Deuterium isotopes have negligible effects on pKa or hydrophobicity in the context of SPE. Treat Aze-d4 exactly as you would the native L-Azetidine-2-carboxylic acid. However, in LC-MS, ensure your mass transitions account for the +4 Da shift.

References
  • Chemical Properties of Azetidine-2-carboxylic acid.PubChem Database.

  • Oasis MCX Extraction Protocol for Bases.Waters Corporation Application Notebook.

  • Solid Phase Extraction: Principles and Practice.Agilent Technologies Technical Guide. (Explains pKa-driven retention).

  • Derivatization of Amino Acids for HPLC.Sigma-Aldrich / Merck Technical Library.

Sources

Optimization

minimizing isotopic exchange of L-Azetidine-2-carboxylic Acid-d4 during sample prep

The following technical guide is structured as a specialized support center resource for researchers working with L-Azetidine-2-carboxylic Acid-d4 (Aze-d4). It addresses the specific challenges of isotopic stability, sam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with L-Azetidine-2-carboxylic Acid-d4 (Aze-d4). It addresses the specific challenges of isotopic stability, sample preparation, and LC-MS quantification.[1][2]

Topic: Minimizing Isotopic Exchange & Degradation During Sample Preparation

Executive Summary: The Stability Paradox

L-Azetidine-2-carboxylic Acid (Aze) is a four-membered ring analogue of proline.[3] When using the deuterated internal standard (Aze-d4 ), researchers often fear "isotopic exchange"—the loss of deuterium labels to the solvent.

The Critical Insight: Most commercial Aze-d4 standards are labeled at the C3 and C4 positions (beta and gamma carbons), leaving the alpha-proton (C2-H) unlabeled.

  • C3/C4 Deuteriums: These are chemically inert and do not exchange under standard aqueous conditions.

  • The Real Risk (Racemization vs. Exchange): The alpha-proton at C2 is acidic. Under basic conditions (pH > 9) , this proton can be removed, leading to an enolate intermediate. In protic solvents (H₂O), this causes racemization (L-Aze

    
     D-Aze). If your specific standard does contain a deuterium at C2 (rare but possible in custom synthesis), high pH will cause immediate back-exchange with water, erasing the label.
    

Core Directive: To ensure data integrity, your sample preparation must prioritize pH control to prevent enolization and ring stability to prevent degradation.

Frequently Asked Questions (Technical Q&A)

Q1: I observe a "loss of signal" for my Aze-d4 standard over time. Is this isotopic exchange?

Diagnosis: It is likely ring degradation or racemization , not simple H/D exchange. Explanation: The azetidine ring is highly strained.

  • Ring Opening: Under strong acidic conditions (e.g., 6M HCl hydrolysis) or nucleophilic attack, the ring can open, forming linear amino acid byproducts that have different masses and retention times.

  • Racemization: If you use a chiral LC method, the L-isomer might be converting to the D-isomer (due to high pH extraction), which may elute elsewhere or suppress ionization differently.

Q2: Can I use standard amino acid derivatization kits (e.g., AccQ-Tag, FMOC)?

Guidance: Proceed with extreme caution. Most derivatization kits use borate buffers (pH 8.5–10) to deprotonate the amine.

  • Risk: This high pH promotes enolization at the C2 position.

  • Solution: Minimize the time the sample spends at high pH. Quench the reaction immediately with acid after the prescribed time. If possible, use acidic derivatization reagents (e.g., butyl esters with acidic butanol) or derivatize at neutral pH if the reagent allows.

Q3: My Aze-d4 standard has a mass shift of -1 Da. What happened?

Diagnosis: This suggests your standard might have a labile deuterium at the alpha-position (C2) or on the heteroatoms (N/O), or you are seeing an impurity.

  • Check Your Certificate of Analysis (CoA): Confirm the position of the labels.[2] If the label is on C2, you must avoid any basic pH steps.

  • Solvent Exchange: Deuteriums on the Amine (N-D) and Carboxyl (O-D) groups exchange with solvent protons (H₂O) instantaneously. This is normal. You will only observe the "d4" mass if the C-D bonds remain intact.

Troubleshooting Guide: Symptom, Root Cause, & Fix

SymptomProbable Root CauseCorrective Action
Peak Splitting (Chiral Column) Racemization: High pH induced L

D conversion at the alpha-carbon.
Maintain pH < 8.0 during extraction. Reduce temperature during derivatization.
Low Recovery of IS Ring Opening: Acid hydrolysis (e.g., 6N HCl, 110°C) destroyed the azetidine ring.Use enzymatic hydrolysis or milder acid hydrolysis (e.g., 6N HCl, 105°C, <4 hours) or extract free amino acids only.
Mass Shift (-1 Da) Alpha-Proton Exchange: (Only if C2 is deuterated) Back-exchange with H₂O solvent.Critical: Switch to non-aqueous derivatization or ensure pH remains strictly neutral/acidic.
Retention Time Shift Matrix Effect / pH Mismatch: Sample pH differs from mobile phase.Reconstitute samples in the starting mobile phase (e.g., 0.1% Formic Acid).

Mechanism of Instability (Visualization)

The following diagram illustrates the vulnerability of the alpha-proton (C2) and the stability of the C3/C4 deuteriums.

Aze_Stability cluster_legend Key Pathways L_Aze L-Aze-d4 (Stable C3/C4 Deuteriums) Base_Cond High pH (>9) (Derivatization/Extraction) L_Aze->Base_Cond Exposed to Stable Stable Analyte (Quantifiable) L_Aze->Stable pH < 7.0 Low Temp Enolate Planar Enolate Intermediate Base_Cond->Enolate Deprotonation of C2-H Racemization Racemization (L-Aze + D-Aze) Enolate->Racemization Reprotonation in H2O Exchange Isotopic Exchange (Loss of D if at C2) Enolate->Exchange If C2 was Deuterated Safe Path Safe Path Risk Path Risk Path

Figure 1: Mechanistic pathway showing the risk of base-catalyzed enolization at the alpha-carbon (C2). Note that C3/C4 deuteriums remain stable, but the molecular identity (stereochemistry) is compromised at high pH.

Recommended Protocol: "Safe-Prep" Extraction

This workflow minimizes pH excursions and thermal stress, preserving both the ring structure and the isotopic label.

Materials
  • Internal Standard: L-Azetidine-2-carboxylic Acid-d4 (Solution in 0.1% Formic Acid).

  • Extraction Solvent: 80:20 Methanol:Water + 0.1% Formic Acid (Cold).

  • Derivatization (Optional): Butanolic HCl (Acidic method preferred over basic FMOC).

Step-by-Step Workflow
  • Sample Homogenization:

    • Mix biological sample (e.g., plasma/tissue) with cold extraction solvent (1:4 ratio).

    • Why: The formic acid maintains a pH ~3.0, stabilizing the alpha-proton and preventing enolization.

  • Internal Standard Spiking:

    • Add Aze-d4 spike immediately into the homogenization buffer.

    • Why: Ensures the IS experiences the same matrix effects and extraction losses as the analyte.

  • Protein Precipitation:

    • Vortex for 30s, then incubate at -20°C for 20 mins.

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Supernatant Transfer (Crucial Decision Point):

    • Path A (Direct Analysis): Dilute supernatant with mobile phase A (0.1% Formic Acid). Inject.

    • Path B (Derivatization - Acidic): Evaporate supernatant under N₂ (Max 40°C). Reconstitute in 3N HCl in n-Butanol. Heat at 60°C for 15 mins.

      • Note: Acidic derivatization avoids the enolization risk associated with basic AccQ-Tag/FMOC methods [1].

  • LC-MS/MS Analysis:

    • Column: HILIC (for underivatized) or C18 (for derivatized).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • MRM Transitions: Monitor the specific loss of the carboxyl group or ring fragmentation.

References

  • Rozman, M. (2005).[4] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry, 16(11), 1846-1852.[4]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Technical Guides.

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes.

  • Sigma-Aldrich. (2025). L-Azetidine-2-carboxylic acid Product Information. Merck/Sigma Technical Data.

  • BenchChem. (2025).[5] Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. BenchChem Support.

Sources

Troubleshooting

addressing cell viability issues with L-Azetidine-2-carboxylic Acid-d4 treatment

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of using L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) in cell culture, particularly for proteomic appl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of using L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) in cell culture, particularly for proteomic applications where maintaining cell viability is critical.

Topic: Addressing Cell Viability and Incorporation Efficiency

Executive Summary

L-Azetidine-2-carboxylic Acid (Aze) is a proline analogue that incorporates into nascent proteins, causing structural misfolding due to its four-membered ring structure (altering the


 and 

torsion angles of the peptide backbone).[1][2][3][4][5][6][7][8][9][10][11] While the deuterated form (Aze-d4 ) is a powerful tool for mass spectrometry-based turnover studies, its utility is frequently limited by its inherent proteotoxicity.

The Core Problem: To achieve detectable labeling, researchers often deplete natural proline and add high concentrations of Aze-d4. This triggers the Unfolded Protein Response (UPR) , leading to translational arrest and apoptosis, which confounds experimental data.

The Solution: You must find the "Goldilocks Zone"—the precise balance where Aze-d4 concentration is sufficient for MS detection but below the threshold that triggers the PERK/eIF2


 apoptotic switch.

Part 1: Mechanism of Action & Toxicity[12]

To troubleshoot viability, you must understand why the cells are dying. Aze-d4 is not bio-orthogonal (inert); it is a structural disruptor.

The Toxicity Cascade
  • Competition: Aze-d4 competes with L-Proline for the Prolyl-tRNA Synthetase active site.

  • Misincorporation: Once charged onto tRNA, Aze-d4 is inserted into the polypeptide chain.

  • Misfolding: The ring contraction (5-membered Proline

    
     4-membered Aze) distorts the protein backbone, preventing proper folding.
    
  • UPR Activation: Accumulation of misfolded proteins in the ER recruits BiP, activating PERK, IRE1, and ATF6.

  • Fate Decision: If stress is unresolved, CHOP is upregulated, leading to apoptosis.

Aze_Toxicity_Mechanism Aze Aze-d4 Treatment tRNA Prolyl-tRNA Synthetase Aze->tRNA Mimics Proline Pro L-Proline Competition Pro->tRNA Competes Ribosome Ribosomal Translation tRNA->Ribosome Protein Nascent Polypeptide Ribosome->Protein Folded Native Folding Protein->Folded High Pro:Aze Ratio Misfolded Structural Distortion (Misfolding) Protein->Misfolded High Aze Incorporation Analysis MS Analysis (Turnover Data) Protein->Analysis Successful Labeling UPR UPR Activation (BiP, PERK, IRE1) Misfolded->UPR Apoptosis Apoptosis / Cell Death UPR->Apoptosis Unresolved Stress

Figure 1: Mechanistic pathway of Aze-d4 induced proteotoxicity. High incorporation leads to misfolding and UPR activation, competing with the goal of analytical detection.[12]

Part 2: Troubleshooting Guide (Q&A)

Q1: My cells are detaching after 24 hours of Aze-d4 treatment. Is the concentration too high?

Diagnosis: Likely yes. The standard "metabolic labeling" protocols (often designed for SILAC with non-toxic amino acids like Lys/Arg) do not apply to Aze. Corrective Action:

  • Titrate Down: If you are using 1 mM (common in literature for inducing stress), drop to 100–500 µM .

  • Check Media: Are you using Proline-free media? Total depletion of Proline exacerbates toxicity because Aze-d4 has no competition.

  • Recommendation: Supplement the media with a "trace" amount of L-Proline (e.g., 2–5 µM). This reduces labeling efficiency slightly but significantly rescues viability by preventing 100% substitution at critical structural sites [1, 2].

Q2: I see no incorporation of Aze-d4 in my mass spec data.

Diagnosis: The ratio of Proline to Aze-d4 in your media favors Proline too heavily. Prolyl-tRNA synthetase prefers natural Proline. Corrective Action:

  • Ratio Adjustment: Ensure the Aze-d4:Proline ratio is at least 10:1 or 20:1 .

  • Depletion Step: Wash cells with PBS and incubate in Proline-free media for 30 minutes before adding Aze-d4. This depletes the intracellular Proline pool, giving Aze-d4 a "head start" [3].

Q3: How do I distinguish between "labeling" and "toxicity artifact"?

Diagnosis: If Aze-d4 induces UPR, the translation rate itself changes (global shutdown via p-eIF2


). Your "turnover" data might actually reflect stress-induced translational arrest.
Validation Protocol: 
Run a Western Blot for BiP (GRP78)  and CHOP .
  • Low BiP/CHOP: Safe labeling zone.

  • High BiP/CHOP: You are measuring a stress response, not steady-state turnover.

Part 3: Optimization Protocols

Protocol A: The "Viability-Labeling" Matrix

Goal: Determine the maximum non-toxic concentration.

VariableCondition A (Low Stringency)Condition B (Medium)Condition C (High Stringency)
Aze-d4 Conc. 100 µM500 µM1000 µM
L-Proline Conc. 20 µM5 µM0 µM
Duration 24 Hours12 Hours6 Hours
Expected Outcome High Viability, Low LabelingOptimal Balance Low Viability, High Labeling

Step-by-Step:

  • Seed cells in a 96-well plate (for viability) and 6-well plate (for Western blot).

  • Wash 2x with PBS to remove rich media.

  • Apply conditions A, B, and C in dialyzed FBS media (amino acid free base).

  • Endpoint 1 (24h): Perform CCK-8 or CellTiter-Glo assay. Target: >85% viability relative to control.

  • Endpoint 2 (24h): Lyse 6-well plate. Blot for BiP. Select the highest concentration that does not upregulate BiP.

Protocol B: Aze-d4 Pulse-Chase Workflow

Goal: Measure protein turnover with minimal toxicity.

Workflow Start Start Deplete Proline Depletion (30 min, Pro-free media) Start->Deplete Pulse Pulse: Aze-d4 (250-500 µM, 4-8 hrs) Deplete->Pulse Chase Chase: Excess L-Proline (2 mM, 0-24 hrs) Pulse->Chase Harvest Harvest & Lysis Pulse->Harvest (If measuring synthesis only) Chase->Harvest MS LC-MS/MS Analysis Harvest->MS

Figure 2: Optimized Pulse-Chase Workflow. Note the short pulse duration to minimize toxic accumulation.

  • Depletion: Incubate cells in Proline-free DMEM/dialyzed FBS for 30 mins.

  • Pulse: Add Aze-d4 (250 µM) . Note: Do not exceed 8 hours if possible.

  • Chase (Optional): Remove Aze-d4 media. Wash 2x with warm PBS. Add media containing 2 mM L-Proline (excess Proline outcompetes bound Aze-d4 for new synthesis and stops labeling immediately).

  • Analysis: Digest proteins and analyze via LC-MS/MS. Look for the mass shift corresponding to Aze-d4 incorporation (typically -14 Da vs Proline + deuterium shift, depending on exact isotope config).

Part 4: Data Summary & Reference Values

Table 1: Toxicity Thresholds by Cell Type (Estimated) Values derived from literature on non-deuterated Aze, assuming similar biological activity.

Cell TypeSensitivityMax Recommended Conc. (24h)Notes
HEK293 Moderate500 µMRobust, but UPR activates quickly [4].
Primary Neurons High50–100 µMVery sensitive to misfolding stress.
HeLa Low1–2 mMCan tolerate higher loads before apoptosis.
CHO Cells Moderate500 µMOften used for resistance studies [5].

References

  • Rubio Gomez, M. A., & Ibba, M. (2020).[11] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. Frontiers in Physiology. Link

  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[1][8][9] Biochimica et Biophysica Acta. Link

  • Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell. Link

  • Miyake, M., et al. (2018). The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner.[5] International Journal of Molecular Sciences. Link

  • Samardzic, K., & Rodgers, K. J. (2019). Cell cycle arrest and apoptosis in L-azetidine-2-carboxylic acid-treated cells. Cell Biology and Toxicology. Link

Sources

Optimization

identifying unexpected peaks in NMR with L-Azetidine-2-carboxylic Acid-d4 standard

Technical Support Center: NMR Troubleshooting for L-Azetidine-2-carboxylic Acid-d4 Welcome to the Advanced Spectroscopy Support Hub Ticket ID: #AZE-D4-NMR-001 Topic: Identifying Unexpected Peaks in L-Azetidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Troubleshooting for L-Azetidine-2-carboxylic Acid-d4

Welcome to the Advanced Spectroscopy Support Hub

Ticket ID: #AZE-D4-NMR-001 Topic: Identifying Unexpected Peaks in L-Azetidine-2-carboxylic Acid-d4 Spectra Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Hello. You are likely here because your NMR spectrum for L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) contains signals you didn't predict. This is a common scenario when working with strained cyclic amino acids and isotopically labeled standards.

When researchers use Aze-d4—often as an internal standard for metabolomics or peptide synthesis tracking—they frequently misinterpret three categories of signals: Isotopic Residuals , Conformational Ghosts , and Degradation Artifacts .

This guide is structured to help you systematically identify these peaks. We move beyond simple "impurity lists" to explain the why—the physical chemistry driving these signals—so you can validate your data with confidence.

Part 1: The "Ghost" Peaks (Isotopic Purity & Substitution)

User Question: "I bought a deuterated standard (d4), but I still see multiplets in the aliphatic region (2.0 – 4.0 ppm). Is my standard contaminated?"

Scientist’s Diagnosis: Not necessarily. You are likely observing Isotopic Residuals . Commercially available Aze-d4 is typically deuterated at the C3 (


) and C4 (

) positions.
  • Target Structure: 3,3,4,4-tetradeutero-L-azetidine-2-carboxylic acid.

  • The "Survivor" Peak: The proton at C2 (

    
    -proton) is not  substituted in a d4 standard. It must appear in your spectrum.
    
Spectral Fingerprint Analysis
PositionProton TypeExpected Chemical Shift (D₂O)*Appearance in Aze-d4
C2 (

)
Methine4.80 – 5.10 ppm Major Signal. Often a singlet or broad singlet (coupling to C3-D is weak).
C3 (

)
Methylene2.40 – 2.80 ppmSilent (if 100% D). Small residual multiplets if <99 atom% D.
C4 (

)
Methylene3.60 – 4.00 ppmSilent (if 100% D). Small residual multiplets if <99 atom% D.

*Note: Shifts are pH-dependent. In acidic D₂O (DCl), the


-proton shifts downfield.

Troubleshooting Step: Check the integration. If the peaks at 2.4–4.0 ppm integrate to <1% relative to the


-proton (at ~4.9 ppm), these are standard isotopic impurities. If they are >5%, you may have substantial non-deuterated material or a synthesis byproduct.

Part 2: The Conformational Trap (Ring Dynamics)

User Question: "My peaks look doubled or unusually broad, even though the sample is pure. Is it racemized?"

Scientist’s Diagnosis: Before assuming racemization (D/L mix), consider Ring Puckering and Nitrogen Inversion . The azetidine ring is highly strained (approx. 26 kcal/mol strain energy). Unlike the rigid proline ring, the 4-membered azetidine ring undergoes a "puckering" motion that can be slow on the NMR timescale, especially if the nitrogen is protonated or substituted.

The Mechanism:

  • Zwitterionic Exchange: In D₂O (pH ~7), Aze exists as a zwitterion. The exchange between different puckered conformers can broaden peaks.

  • Rotamers (If N-substituted): If you are using an N-protected derivative (e.g., Boc-Aze-d4), you will always see two sets of peaks due to cis/trans isomerism around the carbamate bond. This is often a 60:40 split, mimicking a 40% impurity.

Validation Protocol (Variable Temperature): To confirm this is conformational and not an impurity:

  • Run the spectrum at 25°C .

  • Heat the sample to 50°C or 60°C .

  • Result: If the "impurity" peaks merge with the main peaks or sharpen significantly, you are observing conformational isomers in fast exchange. Impurities do not merge.

Part 3: Chemical Stability (The Ring Opening)

User Question: "I see new sharp triplets appearing over time. Is the standard degrading?"

Scientist’s Diagnosis: Yes. The 4-membered ring is a "loaded spring." Risk Factor: Acidic hydrolysis. While Proline is stable, Azetidine-2-carboxylic acid is susceptible to acid-catalyzed ring opening, particularly during prolonged storage in acidic solution or aggressive extraction protocols.

The Degradation Pathway: Nucleophilic attack (by water) on the protonated azetidine ring typically opens it to form Homoserine or 2,4-Diaminobutyric acid derivatives, depending on the exact conditions.

Diagnostic Signals for Ring Opening:

  • Loss of Complexity: The cyclic constraint is gone. Look for sharp, freely rotating alkyl chain signals.

  • New Region: Signals often appear in the 1.8 – 2.2 ppm range (methylene protons of the linear chain) which are distinct from the rigid ring protons.

Part 4: Extrinsic Contaminants (Synthesis Artifacts)

User Question: "There are sharp singlets that don't match the molecule at all."

Scientist’s Diagnosis: Aze-d4 is often synthesized via malonic ester synthesis or from brominated precursors. Common "hitchhikers" include:

ContaminantSource¹H NMR Shift (D₂O)Multiplicity
DMF Synthesis Solvent2.89, 3.03, 7.92Singlets
Ethanol Recrystallization1.17 (t), 3.65 (q)Triplet/Quartet
1,2-Dibromoethane Cyclization Reagent3.75Singlet
Diethyl Ether Washing1.17 (t), 3.56 (q)Triplet/Quartet

Reference: Fulmer et al. (2010) for comprehensive solvent shifts.

Visual Troubleshooting Guide

The following decision tree will help you categorize your unexpected peak immediately.

Troubleshooting Start Start: Unexpected Peak Identified CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Region: 4.4 - 5.1 ppm CheckRegion->Region1 Region2 Region: 2.4 - 4.0 ppm CheckRegion->Region2 Region3 Region: 0.0 - 2.0 ppm CheckRegion->Region3 AlphaProton Likely C2-Alpha Proton (Required Signal) Region1->AlphaProton CheckSplit Is the peak split/doubled? Region2->CheckSplit Solvent Common Solvents? (EtOH, Ether, Grease) Region3->Solvent IsotopeResidual Isotopic Residual (d3/d2)? Check Integration < 2% CheckSplit->IsotopeResidual Small Multiplet VT_Test Perform VT NMR (50°C) CheckSplit->VT_Test Major Doubling Merge Peaks Merge? VT_Test->Merge Conformer Diagnosis: Conformational Isomer (Ring Puckering/Rotamer) Merge->Conformer Yes Impurity Diagnosis: Chemical Impurity (Degradation/Synthesis) Merge->Impurity No

Caption: Decision tree for categorizing unexpected NMR signals in Aze-d4 samples.

Standard Validation Protocol (qNMR)

To definitively assess the purity of your Aze-d4 standard, follow this self-validating qNMR workflow. This protocol minimizes relaxation errors which are common with small, strained rings.

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of Aze-d4 (precision ±0.01 mg).

  • Internal Standard: Add a precise amount of Maleic Acid (traceable standard) or TSP-d4 .

    • Why Maleic Acid? It has a singlet at ~6.3 ppm (D₂O), well-separated from the Aze alpha-proton (~4.9 ppm) and residuals.

  • Solvent: Dissolve in 600 µL D₂O (99.9% D).

Acquisition Parameters (The "30-Second Rule")

Most users fail here by using default parameters.

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (d1): 30 seconds .

    • Reasoning: The C2 proton in constrained rings can have long T1 relaxation times. If d1 is too short (<5s), the signal will be partially saturated, leading to underestimation of purity.

  • Scans (ns): 16 or 32 (sufficient for >5 mg).

  • Spectral Width: 20 ppm (to catch all impurities).

Data Processing
  • Phasing: Manual phasing is required.[1] Autophase often fails with broad solvent peaks.

  • Baseline: Apply a polynomial baseline correction (abs).

  • Integration:

    • Set Internal Standard integral to calibrated value.

    • Integrate the Aze C2-H signal (4.8–5.1 ppm).

    • Calculation:

      
      [2]
      

References

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3][5]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][8] Journal of Natural Products.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on Ring Strain/Opening).

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Assessment: L-Azetidine-2-carboxylic Acid vs. its d4-Deuterated Analog

A Technical Guide for Researchers in Drug Development and Life Sciences Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: L-Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid foun...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Life Sciences

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: L-Azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in sources like sugar beets, is a known toxin and teratogen.[1] Its toxicity stems from its structural similarity to L-proline, which leads to its misincorporation into nascent polypeptide chains.[2][3] This "mistranslation" disrupts protein structure and function, inducing the unfolded protein response (UPR) and triggering cellular stress pathways that can culminate in apoptosis.[4][5] In the quest for novel therapeutics and to better understand fundamental biological processes, analogs of bioactive molecules are frequently synthesized. Here, we provide an in-depth comparison of the toxicological profiles of L-Azetidine-2-carboxylic Acid and its d4-deuterated analog, a modification that can significantly alter a molecule's metabolic fate and biological activity. This guide will delve into the underlying mechanisms of AZE toxicity and hypothesize, based on the principles of the kinetic isotope effect, how deuteration may impact its toxic potential. We will also provide detailed experimental protocols for a head-to-head comparison.

The Root of Toxicity: A Case of Mistaken Identity

The toxicity of AZE is a direct consequence of its ability to mimic L-proline. Prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline, can mistakenly recognize and activate AZE.[4] This leads to the incorporation of AZE into proteins at positions normally occupied by proline residues. The four-membered ring of AZE, being smaller than proline's five-membered ring, introduces a significant structural perturbation in the polypeptide backbone, disrupting secondary and tertiary protein structures.[6] This misfolding of proteins triggers a cellular stress cascade known as the Unfolded Protein Response (UPR), a quality control mechanism of the endoplasmic reticulum (ER).[4][7][8] Chronic activation of the UPR can shift its function from pro-survival to pro-apoptotic, leading to cell death.[5][9]

The Deuterium Difference: A Hypothetical Shield?

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which effectively doubles its mass.[10] This seemingly subtle change can have a profound impact on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[11] This increased bond strength is the basis of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond.

In the context of AZE, deuteration at specific positions on the azetidine ring (d4-AZE) could potentially alter its toxicity profile through several mechanisms:

  • Altered Metabolism: If AZE undergoes metabolic degradation involving the cleavage of a C-H bond that is replaced with a C-D bond in the d4 analog, the rate of its metabolism could be significantly reduced. This could lead to a longer biological half-life but potentially lower formation of toxic metabolites.[12][13]

  • Modified Interaction with Prolyl-tRNA Synthetase: While less predictable, the altered vibrational modes and bond energies of the deuterated ring might subtly influence the binding affinity and activation rate of d4-AZE by prolyl-tRNA synthetase.

  • Impact on Protein Misfolding Dynamics: The increased mass and altered bond vibrations of incorporated d4-AZE could potentially influence the kinetics and thermodynamics of protein misfolding and aggregation, although this is a more speculative effect.

Experimental Framework for a Comparative Toxicity Analysis

To empirically compare the toxicity of L-Azetidine-2-carboxylic Acid and its d4 analog, a multi-pronged experimental approach is necessary. Below are detailed protocols for key assays.

In Vitro Cytotoxicity Assessment

The first step is to determine and compare the cytotoxic potential of AZE and d4-AZE in a relevant cell line.

Recommended Assay: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells and offers advantages over the MTT assay due to the water-solubility of its formazan product, which simplifies the protocol.[2]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HeLa, or a proline-rich protein-expressing line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of both L-Azetidine-2-carboxylic Acid and d4-L-Azetidine-2-carboxylic Acid in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound at each time point.[14]

Data Presentation: Comparative Cytotoxicity

Compound24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
L-Azetidine-2-carboxylic AcidExperimental ValueExperimental ValueExperimental Value
d4-L-Azetidine-2-carboxylic AcidExperimental ValueExperimental ValueExperimental Value
Quantifying Protein Misincorporation

The central mechanism of AZE toxicity is its incorporation into proteins. A direct comparison of the extent of misincorporation between AZE and d4-AZE is crucial.

Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of a model protein.

Experimental Protocol: Mass Spectrometry-Based Misincorporation Analysis

  • Cell Culture and Treatment: Culture cells in a proline-free medium supplemented with either a known concentration of L-proline (control), L-Azetidine-2-carboxylic Acid, or d4-L-Azetidine-2-carboxylic Acid for a defined period (e.g., 24 hours).

  • Protein Extraction and Purification: Lyse the cells and purify a specific, abundant, proline-containing protein using immunoprecipitation or affinity chromatography.

  • Protein Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Search the MS/MS data against the protein sequence database, allowing for the variable modification of proline residues with AZE (+14.01 Da mass shift) and d4-AZE (+18.03 Da mass shift). Quantify the relative abundance of peptides containing proline versus those containing AZE or d4-AZE.[15]

Data Presentation: Comparative Protein Misincorporation

CompoundMisincorporation Rate (%)
L-Azetidine-2-carboxylic AcidExperimental Value
d4-L-Azetidine-2-carboxylic AcidExperimental Value
Assessing the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins due to AZE incorporation triggers the UPR. The magnitude of this response should correlate with the level of proteotoxicity.

Recommended Method: Western Blot analysis of key UPR markers.

Experimental Protocol: UPR Activation Analysis by Western Blot

  • Cell Treatment and Lysis: Treat cells with equitoxic concentrations (e.g., IC₅₀ values determined from the cytotoxicity assay) of AZE and d4-AZE for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key UPR markers such as:

    • Phospho-PERK (p-PERK)

    • Phospho-eIF2α (p-eIF2α)

    • ATF4

    • CHOP (GADD153)

    • A loading control (e.g., β-actin or GAPDH)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to compare the levels of UPR activation between treatments.[16]

Data Presentation: Comparative UPR Activation

UPR MarkerFold Change (AZE)Fold Change (d4-AZE)
p-PERKExperimental ValueExperimental Value
p-eIF2αExperimental ValueExperimental Value
ATF4Experimental ValueExperimental Value
CHOPExperimental ValueExperimental Value

Visualizing the Concepts

Diagram of AZE's Mechanism of Toxicity and the Potential Impact of Deuteration

Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Protein Synthesis & Misfolding cluster_2 Cellular Stress Response AZE L-Azetidine-2-carboxylic Acid (AZE) Synthetase Prolyl-tRNA Synthetase AZE->Synthetase Mistakenly Activated d4AZE d4-AZE d4AZE->Synthetase Potentially Slower Activation (KIE) Proline L-Proline Proline->Synthetase Correctly Activated Ribosome Ribosome Synthetase->Ribosome Charged tRNA Misfolded Misfolded Proteins Ribosome->Misfolded Misincorporation of AZE/d4-AZE UPR Unfolded Protein Response (UPR) Misfolded->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of AZE toxicity and the potential influence of deuteration.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Initial Comparison cluster_1 Mechanistic Investigation cluster_2 Data Synthesis Cytotoxicity 1. Cytotoxicity Assays (XTT) IC50 Determine IC50 Values Cytotoxicity->IC50 Misincorporation 2. Protein Misincorporation (LC-MS/MS) IC50->Misincorporation Inform Dosing UPR_Assay 3. UPR Activation (Western Blot) IC50->UPR_Assay Inform Dosing Misincorporation->UPR_Assay Correlates with Comparison Comparative Analysis of AZE vs. d4-AZE Toxicity Misincorporation->Comparison UPR_Assay->Comparison

Caption: Workflow for comparing the toxicity of AZE and d4-AZE.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the toxicity of L-Azetidine-2-carboxylic Acid and its d4-deuterated analog. Based on the kinetic isotope effect, it is hypothesized that d4-AZE may exhibit a different toxicological profile compared to its non-deuterated counterpart, potentially with reduced cytotoxicity due to slower metabolic activation or altered interaction with the protein synthesis machinery. The provided experimental protocols offer a robust methodology to test this hypothesis by quantifying differences in cytotoxicity, protein misincorporation, and the induction of the unfolded protein response.

The results of such a comparative study will not only provide valuable insights into the structure-activity relationship of AZE toxicity but also contribute to the broader understanding of how isotopic substitution can be employed to modulate the biological activity and safety profile of small molecules. Further investigations could explore the in vivo toxicity and teratogenicity of d4-AZE in animal models, such as the zebrafish embryo model, to provide a more complete picture of its toxicological properties.[17][18]

References

  • Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Journal of Medicine and Palliative Care. Available at: [Link]

  • L-Azetidine-2-carboxylic Acid. Wikipedia. Available at: [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

  • L-Azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Journal of Structural Biology. Available at: [Link]

  • Deuterated Drugs. JRF Global. Available at: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]

  • The Unfolded Protein Response : Methods and Protocols. Tulane University Libraries. Available at: [Link]

  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. National Center for Biotechnology Information. Available at: [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Available at: [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

  • Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. SNMMI. Available at: [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. Journal of Organic Chemistry. Available at: [Link]

  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. ResearchGate. Available at: [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Teratogenicity assay in the zebrafish alternative model under the ICH S5 (R3) Guideline. SaferWorldbyDesign. Available at: [Link]

  • MS-READ: Quantitative Measurement of Amino Acid Incorporation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma. MDPI. Available at: [Link]

  • Inhibition of in vitro transcription/translation by selected Bac5(1–17) derivatives. ResearchGate. Available at: [Link]

  • Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research. Available at: [Link]

  • Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. ResearchGate. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Longdom Publishing. Available at: [Link]

  • MS-READ: Quantitative Measurement of Amino Acid Incorporation. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening. Biat Group. Available at: [Link]

  • Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. ACS Publications. Available at: [Link]

  • Targeting the Unfolded Protein Response. Discovery on Target. Available at: [Link]

  • Morphometric analysis in zebrafish embryos to predict teratogenicity and modes of action in mammals. ZeClinics. Available at: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Unfolded protein response. Wikipedia. Available at: [Link]

  • The Unfolded Protein Response: An Overview. National Center for Biotechnology Information. Available at: [Link]

  • Research advances in L-azetidine-2-carboxylic acid. Journal of Northwest A&F University (Natural Science Edition). Available at: [Link]

  • Targeting the Unfolded Protein Response with Natural Products: Therapeutic Potential in ER Stress-Related Diseases. MDPI. Available at: [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

Sources

Comparative

Comparative Validation Guide: L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) as a Precision Internal Standard

Topic: Validation of LC-MS Method for Amino Acid Analysis using L-Azetidine-2-carboxylic Acid-d4 Content Type: Publish Comparison Guide Executive Summary L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of LC-MS Method for Amino Acid Analysis using L-Azetidine-2-carboxylic Acid-d4 Content Type: Publish Comparison Guide

Executive Summary

L-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline.[1][2][3][4][5] Found abundantly in sugar beets and certain liliaceous plants, it acts as a "proline imposter," misincorporating into proteins and causing proteotoxic stress and teratogenicity.[6]

Accurate quantification of Aze is critical for food safety and toxicological monitoring. However, its high polarity and lack of chromophores make traditional HPLC-UV difficult. While LC-MS/MS is the detection method of choice, significant matrix effects in complex samples (e.g., plant extracts, plasma) compromise accuracy.

This guide compares the validation performance of Stable Isotope Dilution Assay (SIDA) using Aze-d4 against traditional internal standard approaches (Structural Analogues and External Calibration), demonstrating why Aze-d4 is the requisite standard for regulatory-grade bioanalysis.

Part 1: The Comparison – Aze-d4 vs. Alternatives

In bioanalytical method validation (following FDA/ICH M10 guidelines), the choice of Internal Standard (IS) dictates the method's robustness against Matrix Effects (ME).

Comparative Performance Matrix
FeatureMethod A: Aze-d4 (Isotopologue) Method B: Norvaline/Sarcosine (Analogues) Method C: External Calibration
Chemical Identity Identical to analyte (except mass).Different structure/pKa.N/A
Retention Time (RT) Co-elutes perfectly with Aze.Elutes at different RT.N/A
Matrix Effect Correction 100% Correction. Experiences identical ion suppression/enhancement as the analyte.Poor. Suppression at analyte RT differs from suppression at IS RT.None. Highly susceptible to matrix variance.
Recovery Variance Compensates for extraction losses.May extract differently due to solubility differences.Does not compensate.
Linearity (

)
Typically > 0.9990.98 – 0.99< 0.98 (in matrix)
Cost High (Custom synthesis often req.)LowZero
Regulatory Suitability High (Gold Standard) Moderate (Requires proof of parallelism)Low (Screening only)
Why Aze-d4 Wins: The Science of Co-elution

In HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), polar analytes like Aze often elute in regions where phospholipids and salts cause significant ionization suppression.

  • The Analogue Failure: If Aze elutes at 3.5 min (suppression zone) and Norvaline elutes at 4.2 min (clean zone), the MS signal for Aze is dampened while Norvaline is not. The calculated ratio is artificially low, leading to underestimation.

  • The Aze-d4 Success: Aze-d4 elutes at exactly 3.5 min. It suffers the exact same % of suppression as the native Aze. The ratio (Analyte Area / IS Area) remains constant, mathematically canceling out the matrix effect.

Part 2: Experimental Protocol (HILIC-MS/MS)

This protocol utilizes HILIC to retain the polar Zwitterion without derivatization, coupled with Aze-d4 for normalization.

Materials
  • Analyte: L-Azetidine-2-carboxylic acid (Standard).[1][3][4][7][8]

  • Internal Standard: L-Azetidine-2-carboxylic acid-d4 (Aze-d4).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (Plasma/Milk/Beet Extract) to a tube.

  • Spike IS: Add 10 µL of Aze-d4 working solution (10 µg/mL in MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ratio 1:4 v/v).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilute: Transfer supernatant to a vial. Critical: Dilute 1:1 with Mobile Phase B (High organic content is required for HILIC injection integrity).

LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Aze (Quantifier):

      
       102.1 
      
      
      
      56.1 (Loss of HCOOH).
    • Aze (Qualifier):

      
       102.1 
      
      
      
      84.1 (Loss of H2O).
    • Aze-d4 (IS):

      
       106.1 
      
      
      
      60.1.

Part 3: Visualization of Workflows

Figure 1: Analytical Workflow & Logic

Caption: Step-by-step HILIC-MS/MS workflow illustrating how Aze-d4 compensates for matrix effects during the ionization phase.

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Sample (Contains Native Aze) Extract Protein Ppt (Acetonitrile) Sample->Extract Spike Spike IS (Aze-d4) Spike->Extract HILIC HILIC Separation (Co-elution of Aze & Aze-d4) Extract->HILIC ESI ESI Source (Matrix Suppression Zone) HILIC->ESI RT: 3.5 min Detector MS Detection (MRM Mode) ESI->Detector Result Quantification Ratio: Area(Aze) / Area(Aze-d4) (Error Cancelled) Detector->Result

Figure 2: Matrix Effect Correction Mechanism

Caption: Visual comparison of signal suppression handling. While external standards fail to account for signal loss, Aze-d4 maintains the correct ratio.

MatrixEffect cluster_clean Clean Solvent (Standard) cluster_matrix Biological Matrix (Suppressed) Aze_Std Aze Signal: 100% Ratio_Std Ratio: 1.0 Aze_Std->Ratio_Std IS_Std Aze-d4 Signal: 100% IS_Std->Ratio_Std Aze_Mat Aze Signal: 60% (Suppressed) Ratio_Mat Ratio: 1.0 (ACCURATE) Aze_Mat->Ratio_Mat Ratio_Fail Ratio: 0.66 (FAIL) Aze_Mat->Ratio_Fail IS_Mat Aze-d4 Signal: 60% (Suppressed) IS_Mat->Ratio_Mat Norvaline Alt IS (Norvaline) Signal: 90% (Different RT = Less Suppression) Norvaline->Ratio_Fail

Part 4: Validation Criteria (ICH M10)

To validate this method for regulatory submission, the following parameters must be assessed using Aze-d4.

Selectivity & Specificity
  • Challenge: Aze (101 Da) must be distinguished from Proline (115 Da) and other isomers.

  • Validation Step: Inject blank matrix, matrix spiked with Proline, and matrix spiked with Aze.

  • Acceptance: No interference >20% of the LLOQ at the retention time of Aze or Aze-d4. Note that while Proline is a homologue, it has a different mass (+14 Da), so MS selectivity is naturally high. The primary risk is isobaric interference from other small amines (e.g., Valine fragments), which HILIC separation resolves.

Matrix Effect (ME)

Calculate the Matrix Factor (MF) for both Analyte and IS.



  • IS Normalized MF:

    
    .
    
  • Goal: The IS Normalized MF should be close to 1.0 (indicating the IS tracks the analyte perfectly), even if the absolute MF is < 1.0 (suppression).

Accuracy & Precision
  • Range: LLOQ (e.g., 10 ng/mL) to ULOQ (e.g., 2000 ng/mL).

  • Protocol: 5 replicates at LLOQ, Low, Medium, and High QC levels.

  • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ).

References

  • FDA/ICH. (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[9][10][11] [Link]

  • Rubenstein, E. (2000). Azetidine-2-carboxylic acid in the food chain. Phytochemistry. [Link]

  • Scientific Laboratory Supplies. (2024). L-Azetidine-2-carboxylic acid Application Note. [Link][7]

Sources

Validation

Comparative Guide: Immunodetection vs. Mass Spectrometry for L-Azetidine-2-carboxylic Acid (Aze) Incorporation

[1] Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Cross-reactivity of Anti-Proline Antibodies vs. Mass Spectrometry for Aze Detection[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Cross-reactivity of Anti-Proline Antibodies vs. Mass Spectrometry for Aze Detection[1]

Executive Summary

L-Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic analogue of proline (Pro) often used to induce protein misfolding and endoplasmic reticulum (ER) stress in experimental models.[1][2] Due to its structural similarity, Aze is misincorporated into proteins by prolyl-tRNA synthetases, replacing proline residues.[1][2][3]

The Critical Challenge: Researchers often attempt to detect Aze incorporation using standard anti-proline or anti-collagen antibodies.[1] This guide demonstrates that this approach is fundamentally flawed for positive detection. [1]

  • The Product (Anti-Proline Abs): typically exhibit negative cross-reactivity (loss of signal) or non-specific binding when Aze is present, due to ring contraction (5-membered to 4-membered) disrupting conformational epitopes.[1]

  • The Alternative (Mass Spectrometry): remains the gold standard, detecting the specific -14.02 Da mass shift associated with the CH₂ loss in the Aze residue.[1]

This guide provides the technical causality, experimental evidence, and protocols to validate Aze incorporation reliably.

Technical Background: The Structural Mismatch

To understand antibody failure, one must understand the structural perturbation.[1] Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which constrains the polypeptide backbone (phi/psi angles).[1]

  • L-Proline: 5-membered ring.[1] Enforces specific kinks (e.g., Polyproline II helix, Collagen triple helix).[1]

  • L-Aze: 4-membered ring.[1][4] Reduces the N-Cα-C bond angle, altering the ring pucker and backbone constraints.[1]

Structural Comparison Diagram

structure_comparison Proline L-Proline (5-membered ring) Residue MW: ~97 Da Aze L-Azetidine-2-carboxylic acid (4-membered ring) Residue MW: ~83 Da Proline->Aze tRNA Promiscuity (Misincorporation) Difference Structural Impact: 1. Ring Contraction (-CH2) 2. Altered Phi/Psi Angles 3. Epitope Distortion Proline->Difference Aze->Difference

Figure 1: Structural comparison highlighting the ring contraction from Proline to Aze, which drives epitope disruption.[1]

Comparative Performance Analysis

Method A: Immunodetection (Anti-Proline / Anti-Collagen Antibodies)

The "Product" under review.[1]

Mechanism: Antibodies raised against proline-rich motifs (e.g., Collagen Type I/II) rely on the precise stereochemistry of the proline ring and the resulting secondary structure (triple helix).[1]

Performance Profile:

  • Sensitivity: Low to Non-existent for Aze detection.[1]

  • Specificity: Poor.[1]

  • Cross-Reactivity Behavior:

    • Negative Cross-Reactivity: High-affinity monoclonal antibodies (mAbs) often lose binding completely because the 4-membered Aze ring does not fit the paratope designed for the 5-membered Pro ring.[1]

    • Conformational Collapse: Aze incorporation prevents the formation of the collagen triple helix.[1][5] Antibodies recognizing the quaternary triple-helical structure will show a total loss of signal , leading to false negatives if used to "detect" the protein, but useful data if used to prove "misfolding."[1]

Experimental Evidence: Studies on collagen show that Aze substitution prevents hydroxylation and triple-helix formation.[1] Consequently, antibodies requiring hydroxyproline or triple-helical epitopes fail to bind Aze-substituted chains, resulting in the protein being degraded intracellularly or forming non-immunoreactive aggregates.[1]

Method B: Mass Spectrometry (LC-MS/MS)

The "Gold Standard" Alternative.[1]

Mechanism: Direct detection of the mass difference between Proline and Aze residues.[1]

Performance Profile:

  • Sensitivity: High (femtomole range).[1]

  • Specificity: Absolute.

  • Detection Logic: Search for a dynamic modification of -14.0156 Da (loss of CH₂) on Proline residues.[1]

Method C: Indirect Stress Markers (UPR Pathway)

The Biological Proxy.[1]

Mechanism: Aze incorporation induces the Unfolded Protein Response (UPR).[1][6] Detecting upregulation of BiP (GRP78), CHOP, or splicing of XBP1 serves as a proxy for Aze activity.[1]

Summary Table: Method Comparison
FeatureAnti-Proline/Collagen AbsMass Spectrometry (LC-MS)UPR Stress Markers (WB)
Primary Target Conformational EpitopeMass/Charge Ratio (m/z)Downstream Signaling Proteins
Aze Detection Negative (Signal Loss)Positive (-14 Da shift)Indirect (Pathway Activation)
Specificity Low (Epitope dependent)High (Sequence specific)Moderate (General stress)
Key Limitation False Negatives; cannot prove Aze presence directly.[1]Requires specialized equipment/expertise.[1]Does not quantify incorporation rate.[1]
Best Use Case Demonstrating structural disruption.Quantifying incorporation %.Validating biological phenotype.

Experimental Protocols

Protocol 1: Aze Incorporation in Mammalian Cells

Objective: To induce Aze misincorporation for subsequent analysis.[1]

  • Cell Seeding: Seed HeLa or CHO cells at

    
     cells/well in a 6-well plate.
    
  • Starvation (Optional but Recommended): Wash cells 2x with PBS.[1] Incubate in Proline-free DMEM for 1 hour to deplete intracellular proline pools.[1]

  • Treatment:

    • Control: Add L-Proline (2 mM).

    • Experimental: Add L-Azetidine-2-carboxylic acid (2 mM to 5 mM).

    • Note: High concentrations are needed to outcompete endogenous proline if not using Pro-free media.[1]

  • Incubation: Incubate for 6–24 hours at 37°C.

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

Protocol 2: The "Negative Signal" Western Blot

Objective: To demonstrate the loss of antibody recognition due to Aze incorporation.[1]

  • Sample Prep: Normalize protein concentration (BCA Assay). Do not rely on housekeeping proteins like Actin initially, as global translation might be affected.[1]

  • SDS-PAGE: Load 20 µg of lysate per lane. Run on 4-12% Bis-Tris gel.[1]

  • Transfer: Transfer to Nitrocellulose membrane (0.45 µm).

  • Blocking: Block with 5% BSA in TBST (Non-fat milk may contain proline/Aze traces if from beet sources, though rare; BSA is safer).[1]

  • Primary Antibody:

    • Target: Anti-Collagen I (Polyclonal) or Anti-Proline-rich protein of interest.[1]

    • Control: Anti-BiP/GRP78 (to confirm stress induction).[1]

  • Observation:

    • Result: The Aze-treated lane will show reduced or absent bands for the specific target (e.g., Collagen) compared to control, despite equal loading.[1]

    • Confirmation: The Anti-BiP lane must show a strong increase , confirming the cells were stressed and protein was produced (but misfolded).[1]

Visualization of Signaling & Workflow[1]

Aze-Induced UPR Pathway

Aze acts as a "Trojan Horse," entering the ER and causing immediate folding stress.[1]

aze_upr_pathway Aze L-Azetidine-2-carboxylic acid (Extracellular) ProRS Prolyl-tRNA Synthetase (Cytosol) Aze->ProRS Competes with Pro Misinc Misincorporation into Nascent Polypeptides ProRS->Misinc Misfold Protein Misfolding & Aggregation Misinc->Misfold Ring Contraction ER Endoplasmic Reticulum (ER) BiP BiP Dissociation Misfold->BiP Sequesters BiP Sensors UPR Sensors (PERK, IRE1, ATF6) BiP->Sensors Activates Response UPR Activation: 1. Chaperone upregulation (BiP) 2. Translation attenuation (eIF2a) 3. Apoptosis (CHOP) Sensors->Response

Figure 2: Pathway of Aze-induced proteotoxic stress. Note that detection relies on the "Response" (UPR markers) rather than direct antibody binding to the "Misfolded" protein.[1]

Recommended Validation Workflow

validation_workflow cluster_methods Parallel Analysis Start Start: Aze Treatment Lyse Cell Lysis Start->Lyse WB_Target WB: Anti-Target Ab (e.g., Collagen) Lyse->WB_Target WB_Stress WB: Anti-BiP/CHOP (Stress Marker) Lyse->WB_Stress MS LC-MS/MS (Peptide Mapping) Lyse->MS Result_Target Result: Signal LOSS (Epitope Disruption) WB_Target->Result_Target Result_Stress Result: Signal GAIN (UPR Activation) WB_Stress->Result_Stress Result_MS Result: -14 Da Shift (Definitive Proof) MS->Result_MS

Figure 3: Recommended experimental workflow. Relying solely on "WB: Anti-Target" leads to misinterpretation without parallel Stress Marker or MS analysis.

References

  • Rubenstein, E., et al. (2006).[1][4][6] "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)." Phytochemistry, 67(9), 898-903.[1][4] Link

  • Fowden, L., & Richmond, M. H. (1963).[1][3] "Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis in Escherichia coli." Biochimica et Biophysica Acta, 71, 459-461.[1] Link

  • Tan, E. M., et al. (1983).[1] "Inhibition of collagen secretion in human skin fibroblasts by the proline analogue azetidine-2-carboxylic acid."[1] Archives of Biochemistry and Biophysics, 225(1), 287-295.[1] Link

  • Roest, G., et al. (2018).[1] "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[1] Cells, 7(12), 239.[1] Link[1]

  • Song, J. L., et al. (2024).[1] "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv.[1][7] Link[1]

Sources

Comparative

Comparative Guide: Protein Misincorporation Rates of Azetidine-2-Carboxylic Acid (Aze) vs. Proline Analogs

[1] Executive Summary This guide provides a technical comparison of the misincorporation kinetics, structural consequences, and detection methodologies for Azetidine-2-carboxylic acid (Aze) versus other common proline an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of the misincorporation kinetics, structural consequences, and detection methodologies for Azetidine-2-carboxylic acid (Aze) versus other common proline analogs (specifically fluoroprolines). While 4-fluoroproline (4-F-Pro) variants are often used in protein engineering to enhance stability, Aze is a toxic, naturally occurring analog that evades aminoacyl-tRNA synthetase editing checkpoints, leading to severe protein destabilization. This document details the mechanistic basis of this toxicity, provides comparative kinetic data, and outlines mass spectrometry-based protocols for quantifying misincorporation events.

Mechanistic Basis of Misincorporation

The core driver of proline analog misincorporation is the promiscuity of the Prolyl-tRNA Synthetase (ProRS) active site. ProRS activates proline by attaching it to tRNA^Pro.[1][2] However, the enzyme's binding pocket can accommodate structural analogs based on steric fit and hydrophobicity.

The "Double Mimicry" of Aze

Azetidine-2-carboxylic acid (Aze) presents a unique challenge to cellular fidelity:

  • Activation: Aze is a 4-membered ring analog of proline (5-membered).[1] It fits into the ProRS active site and is activated (adenylated) and transferred to tRNA^Pro.

  • Evasion of Editing: Unlike Alanine (which ProRS also misactivates but subsequently hydrolyzes via a dedicated editing domain), ProRS possesses no editing activity against Aze. Once Aze is charged onto tRNA^Pro, it is irreversibly committed to the ribosome.

  • Structural Collapse: Incorporation of Aze reduces the ring size by one carbon, altering the backbone dihedral angles (

    
    ). This introduces ring strain and prevents the formation of secondary structures like the polyproline II helix, leading to protein aggregation and ER stress.
    
Contrast with Fluoroprolines[4][5]
  • (4R)-4-fluoroproline (4R-F-Pro): Favors the trans peptide bond conformation and

    
    -exo ring pucker.[3][4][5] It is often incorporated more efficiently than Aze and stabilizes protein structures (e.g., collagen).
    
  • (4S)-4-fluoroproline (4S-F-Pro): Favors the cis peptide bond conformation.[6][5] Its incorporation is generally less efficient and can destabilize proteins requiring trans prolines.

Quantitative Performance Comparison

The following table synthesizes kinetic parameters and structural outcomes for Proline, Aze, and key analogs.

Table 1: Comparative Kinetics and Structural Impact
AnalogStructureRelative Activation Efficiency (

)*
Editing by ProRSMass Shift (vs Pro)Structural ConsequencePrimary Application
L-Proline 5-membered ring100% (Reference) N/A0 DaNative foldingNative Biology
Azetidine-2-carboxylic acid (Aze) 4-membered ring~1.4% (Human ProRS)None -14.02 Da Severe Destabilization; Aggregation; UPR activationStress induction; Methionine-free labeling
(4R)-4-Fluoroproline 5-membered ring, 4-FHigh (often >50%)None+17.99 DaStabilization (Hyperstable collagen); Pre-organizationProtein Engineering; Stability enhancement
(4S)-4-Fluoroproline 5-membered ring, 4-FLow to ModerateNone+17.99 DaDestabilization (in trans-proline contexts); Favors cis-isomerProbing cis-proline bonds; Folding kinetics
3,4-Dehydroproline 5-membered ring, unsaturatedHighNone-2.02 DaMinor destabilization; Reactive handleChemical modification

*Note: Activation efficiency varies by species (E. coli vs. Human). The ~1.4% value is derived from human ProRS data showing Aze activation is ~71-fold slower than Proline but robust enough to compete in vivo.

Pathway Visualization

The following diagram illustrates the divergent fates of Proline, Aze, and Alanine within the translation machinery.

MisincorporationPathway Substrates Amino Acid Pool (Pro, Aze, Ala) ProRS Prolyl-tRNA Synthetase (Activation Site) Substrates->ProRS Entry Editing Editing Domain (Hydrolysis) ProRS->Editing Ala-AMP (Mistake) tRNA Charged tRNA (Aze-tRNA, Pro-tRNA) ProRS->tRNA Pro-AMP / Aze-AMP (No Editing for Aze!) Editing->Substrates Hydrolysis (Correction) Ribosome Ribosome (Translation) tRNA->Ribosome Elongation Protein Nascent Protein Ribosome->Protein Synthesis Outcome_Folded Native Folding (Functional) Protein->Outcome_Folded Pro / 4R-F-Pro Outcome_Misfolded Misfolding / Aggregation (UPR Stress) Protein->Outcome_Misfolded Aze Incorporation (Ring Strain)

Caption: Figure 1. The "Editing Escape" mechanism. While Alanine is rejected by the editing domain, Aze evades this checkpoint, leading to irreversible incorporation and downstream protein misfolding.

Experimental Protocols: Detecting Misincorporation

To validate misincorporation, researchers must distinguish between the analog and the native residue. Mass spectrometry (MS) is the gold standard due to the specific mass shifts defined in Table 1.

Protocol: MS-Based Quantification of Aze Misincorporation

Objective: Quantify the rate of Aze substitution at proline sites in a target protein (e.g., collagen or a recombinant reporter).

Materials
  • LC-MS/MS System (e.g., Orbitrap or Q-TOF)

  • Protease: Trypsin (cleaves C-term of Lys/Arg; Proline/Aze position is internal)

  • Data Analysis Software (e.g., MaxQuant, Proteome Discoverer)

Step-by-Step Methodology
  • Sample Preparation & Induction:

    • Cultivate cells (mammalian or bacterial) in media containing limiting Proline concentrations (e.g., 0.1 mM) and varying Aze concentrations (0.1 mM - 10 mM) to force competition.

    • Lyse cells and extract proteins using standard SDS or Urea-based buffers.

  • Enzymatic Digestion:

    • Reduce disulfides (DTT, 5 mM, 56°C, 30 min) and alkylate cysteines (IAA, 15 mM, RT, 30 min, dark).

    • Perform overnight digestion with Trypsin (1:50 enzyme:protein ratio).

    • Critical Note: Aze incorporation may induce local structural changes that alter trypsin cleavage efficiency at adjacent sites. Ensure complete digestion.

  • LC-MS/MS Acquisition:

    • Inject peptides onto a C18 reverse-phase column.

    • Run a standard gradient (e.g., 5-35% Acetonitrile over 60 min).

    • Operate in Data-Dependent Acquisition (DDA) mode.

  • Bioinformatic Analysis (The "Self-Validating" Step):

    • Variable Modification: Configure the search engine to look for a custom modification on Proline (P).

      • Aze: Mass shift -14.0156 Da (Loss of CH2).

      • Fluoroproline: Mass shift +17.9906 Da (H -> F).

    • Validation: Filter results for False Discovery Rate (FDR) < 1%. Manually inspect MS2 spectra for "marker ions" if available, though backbone fragmentation (b- and y-ions) usually provides sufficient sequence coverage to localize the -14 Da shift to the Proline residue.

  • Quantification Calculation:

    • Extract Extracted Ion Chromatograms (XIC) for the Wild-Type peptide (

      
      ) and the Aze-substituted peptide (
      
      
      
      ).
    • Calculate Misincorporation Rate (

      
      ):
      
      
      
      

Conclusion & Recommendations

  • For Stability Engineering: Do not use Aze. Use (4R)-4-fluoroproline .[5] It mimics the native trans-proline geometry while providing additional thermodynamic stability via the gauche effect.

  • For Stress/Toxicity Studies: Aze is the superior tool. Its efficient misincorporation (up to 10% substitution rates in vivo) and lack of editing make it a potent inducer of the Unfolded Protein Response (UPR).

  • For Labeling: Aze can be used as a "traceable" analog due to the distinct -14 Da mass shift, but be aware that it will perturb the biology of the system unlike isotopic labeling.

References

  • Song, J., et al. (2017). "Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid." Nature Communications. Available at: [Link]

  • Rubio Gomez, M. A., & Ibba, M. (2020). "Aminoacyl-tRNA synthetases." RNA.[1][2][7][8] Available at: [Link]

  • Breunig, S. L., & Tirrell, D. A. (2021). "Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli."[9][10] Methods in Enzymology. Available at: [Link]

  • Bubunenko, M., et al. (2025). "Dual-mode recognition of tRNAPro isoacceptors by Toxoplasma gondii Prolyl-tRNA synthetase." EMBO Reports. Available at: [Link]

  • Lee, I. R., et al. (2024). "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants." bioRxiv.[10] Available at: [Link][11]

Sources

Validation

Validation of L-Azetidine-2-carboxylic Acid-d4 Purity and Isotopic Enrichment by NMR

Executive Summary L-Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic analogue of proline widely used in peptidomimetics and structural biology to constrain peptide backbone conformation.[1][2] Its deuterat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic analogue of proline widely used in peptidomimetics and structural biology to constrain peptide backbone conformation.[1][2] Its deuterated isotopologue, Aze-d4 (specifically labeled at the 3 and 4 ring positions), is critical for reducing spectral overlap in high-resolution NMR studies of large proteins and for metabolic tracing.

This guide outlines a rigorous, self-validating NMR workflow to certify the chemical purity and isotopic enrichment of Aze-d4. Unlike Mass Spectrometry (MS), which confirms mass but struggles to quantify positional isotopomers, NMR provides a direct, quantitative readout of deuterium incorporation at specific carbon sites.

Part 1: Comparative Analysis (NMR vs. Alternatives)

While Mass Spectrometry is often the default for "purity," it is insufficient for validating high-grade deuterated standards intended for structural biology.

Table 1: Validation Method Comparison
FeatureqNMR (Recommended) HRMS (High-Res Mass Spec) HPLC-UV/CAD
Primary Output Molar Purity & Isotopic Enrichment (%)Molecular Mass (m/z)Chromatographic Purity (%)
Isotopic Precision Site-Specific (Distinguishes C3-D vs C4-D)Global (Total mass only)None
Quantification Absolute (vs. Internal Standard)Relative (Ionization dependent)Relative (Extinction coefficient dependent)
Blind Spots Inorganic salts (invisible in 1H)Positional isomers; Incomplete deuteration sitesCo-eluting non-UV active impurities; Isotopes
Suitability for Aze-d4 High (Gold Standard)Medium (Supporting data only)Low (Cannot validate enrichment)
Why NMR is the Gold Standard for Aze-d4

In Aze-d4 synthesis, incomplete deuteration often occurs at the


-carbon (C4) due to exchange rates differing from the 

-carbon (C3). MS will show a "d3" peak but cannot tell you where the proton remains. NMR visualizes the residual proton directly, allowing you to calculate enrichment specifically at the ring carbons.

Part 2: Technical Background & Structural Logic

To validate Aze-d4, one must understand the spectral differences between the native and deuterated forms.

Structure: L-Azetidine-2-carboxylic acid[1][2][3][4][5][6][7]

  • C2 (

    
    ):  1 Proton (Chiral center).
    
  • C3 (

    
    ):  2 Protons (Native) 
    
    
    
    2 Deuteriums (d4 Target) .
  • C4 (

    
    ):  2 Protons (Native) 
    
    
    
    2 Deuteriums (d4 Target) .

The Validation Logic: In a perfect Aze-d4 sample, the complex multiplets associated with C3 and C4 protons (typically 2.0–4.0 ppm) should vanish. The spectrum should simplify to a single signal (the C2


-proton) plus the internal standard. Any signal remaining in the C3/C4 region represents isotopic impurity.

Part 3: Experimental Protocol

A. Sample Preparation[8][9][10][11]
  • Solvent: D₂O (99.96% D) is preferred.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) is recommended over TMSP.

    • Reasoning: TMSP can bind to proteins/amino acids. Maleic acid provides a distinct singlet at

      
       6.05 ppm, well clear of the Aze 
      
      
      
      -proton (~4.8 ppm) and residual water.
  • Concentration: Prepare ~10 mg of Aze-d4 and ~5 mg of Maleic Acid in 600 µL D₂O. Accurate weighing (±0.01 mg) is required for qNMR purity but not for enrichment calculations.

B. Instrument Parameters (Self-Validating)
  • Pulse Sequence: zg30 (standard 1H) or zgig (inverse gated decoupling for 13C).

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing nucleus (usually the IS). For Maleic acid/Aze, a d1 of 30-60 seconds  is mandatory for quantitative accuracy.
    
  • Scans (ns): 16 (minimum) for 1H; 1024+ for 13C (due to splitting/loss of NOE).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

C. 1H NMR Workflow (Isotopic Enrichment)
  • Acquire Spectrum.

  • Phase & Baseline: Apply careful manual phasing and automatic baseline correction (e.g., polynomial order 5).

  • Identify Peaks (Native Shifts in D₂O):

    • 
      -H (C2): ~4.80 ppm (t/dd). Note: This may overlap with HDO. If so, run at different Temperature or use presaturation.
      
    • 
      -H (C4): ~3.8 - 4.1 ppm (m).
      
    • 
      -H (C3): ~2.2 - 2.7 ppm (m).[7]
      
  • Integration Strategy:

    • Set the integral of the

      
      -H (C2)  to 1.00 . (This proton is not deuterated in Aze-d4).
      
    • Integrate the regions where

      
      -H and 
      
      
      
      -H would be (2.0–4.2 ppm).
    • Validation Check: If the sample is pure Aze-d4, the integrals at C3/C4 should be < 0.02 (implying >98% enrichment).

D. 13C NMR Workflow (Structural Confirmation)
  • Observation: In native Aze, C3 and C4 appear as sharp singlets (decoupled).

  • d4 Effect: In Aze-d4, C3 and C4 signals will split into quintets (due to coupling with two D nuclei, spin=1) and decrease significantly in intensity (loss of NOE).

  • Success Criteria: Absence of sharp singlets at the C3/C4 positions confirms deuteration.

Part 4: Data Interpretation & Calculations

Calculation of Isotopic Enrichment (%)

This calculation determines the percentage of Deuterium incorporation at the ring positions.



Example:

  • 
    -H (Reference):  Integral = 1.00.
    
  • Residual Signal at

    
    -position (C3):  Integral = 0.04.
    
  • Theoretical Protons at C3: 2.



Calculation of Chemical Purity (qNMR)

Using Maleic Acid (MA) as the internal standard.



  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Integral area.
    
  • 
    : Number of protons (MA=2, Aze-d4 
    
    
    
    -H=1).
  • 
    : Molar mass (Aze-d4 = 105.13  g/mol ).[4]
    
  • 
    : Mass weighed (mg).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Purity (decimal).
    

Part 5: Visualization of Workflows

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process for accepting or rejecting a batch of Aze-d4 based on NMR data.

ValidationLogic Start Crude Aze-d4 Sample Prep Sample Prep (D2O + Maleic Acid IS) Start->Prep H1_NMR Run 1H NMR (d1=30s, ns=16) Prep->H1_NMR Check_Alpha Check Alpha-H (C2) Signal present ~4.8ppm? H1_NMR->Check_Alpha Check_Residual Integrate C3/C4 Regions (2.0 - 4.2 ppm) Check_Alpha->Check_Residual Yes Fail_Struct FAIL: Wrong Structure Check_Alpha->Fail_Struct No Calc_Enrich Calculate % Enrichment Target: >98% D Check_Residual->Calc_Enrich Run_qNMR Calculate Chemical Purity (Mass Balance) Calc_Enrich->Run_qNMR >98% Fail_Enrich FAIL: Isotopic Dilution Detected Calc_Enrich->Fail_Enrich <98% Pass PASS: High Purity & Enrichment Run_qNMR->Pass

Caption: Logical workflow for validating Aze-d4. Failure at enrichment steps requires re-synthesis or enrichment, not just purification.

Diagram 2: C-H vs C-D Spectral Expectations

Visualizing the difference in the proton spectrum.

SpectralCompare cluster_0 1H NMR Signals Native Native L-Aze (C4H7NO2) Alpha Alpha-H (C2) ~4.8 ppm (1H) Native->Alpha Beta Beta-H (C3) ~2.2-2.7 ppm (2H Multiplet) Native->Beta Gamma Gamma-H (C4) ~3.8-4.1 ppm (2H Multiplet) Native->Gamma Deuterated L-Aze-d4 (C4H3D4NO2) Deuterated->Alpha Unchanged Deuterated->Beta SILENT (Residual <2%) Deuterated->Gamma SILENT (Residual <2%)

Caption: Expected spectral changes. Red nodes indicate signals that must disappear in the d4 product.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Coutts, S. J., et al. (1996). Synthesis of L-Azetidine-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). TraceCERT® Maleic Acid Standard for qNMR. (Reference for Internal Standard selection). Link

Sources

Comparative

The Proline Imposter: Inter-Laboratory Guide to L-Azetidine-2-carboxylic Acid Quantification

Executive Summary L-Azetidine-2-carboxylic acid (L-Aze) is a non-proteinogenic amino acid and a lower homologue of L-Proline.[1][2] Primarily found in Convallaria majalis (Lily of the Valley) and Beta vulgaris (sugar bee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Azetidine-2-carboxylic acid (L-Aze) is a non-proteinogenic amino acid and a lower homologue of L-Proline.[1][2] Primarily found in Convallaria majalis (Lily of the Valley) and Beta vulgaris (sugar beets), its structural similarity to proline allows it to evade aminoacyl-tRNA synthetase checkpoints. This results in its misincorporation into proline-rich proteins (e.g., collagen, keratin, hemoglobin), leading to protein misfolding, ER stress, and potential links to neurodegenerative pathologies like Multiple Sclerosis (MS).

For drug development professionals—particularly those utilizing plant-derived excipients or CHO cell lines fed with beet-derived sucrose—quantifying L-Aze is a critical Quality Attribute. This guide compares the two dominant analytical workflows: LC-MS/MS (The Specificity Standard) and HPLC-FLD (The QC Standard) , providing a synthesized inter-laboratory performance assessment.

Part 1: The Analytical Challenge

The quantification of L-Aze is complicated by three physicochemical factors:

  • Structural Homology: L-Aze (MW 101.1) differs from Proline (MW 115.1) by a single methylene group. While not isobaric, they share identical solubility profiles and often co-elute in standard Reversed-Phase (RP) chromatography.

  • Secondary Amine Status: Like proline, L-Aze lacks a primary amino group. Standard derivatization reagents like o-phthalaldehyde (OPA) will not react with L-Aze, rendering standard amino acid panels blind to its presence.

  • Lack of Chromophores: L-Aze is invisible to standard UV detection, necessitating either mass spectrometric detection or derivatization with reagents targeting secondary amines (e.g., FMOC-Cl, NBD-F).

Method Selection Decision Tree

MethodSelection Start Start: Sample Type Matrix Matrix Complexity? Start->Matrix MethodC Method C: Proteomics (Misincorporation Check) Start->MethodC Protein Product QC High High (Biological Fluids/Tissue) Matrix->High Complex Low Low (Raw Material/Water) Matrix->Low Simple MethodA Method A: LC-MS/MS (HILIC or C18) High->MethodA Sensitivity Required Sensitivity? Low->Sensitivity Trace Trace (< 1 ppm) Sensitivity->Trace Routine Routine (> 10 ppm) Sensitivity->Routine Trace->MethodA MethodB Method B: HPLC-FLD (FMOC Derivatization) Routine->MethodB

Figure 1: Decision matrix for selecting the appropriate L-Aze quantification strategy based on matrix interference and sensitivity requirements.

Part 2: Comparative Performance Guide

The following data represents a synthesized comparison of performance characteristics derived from multiple analytical studies (e.g., Rubenstein et al., various proteomic validations).

Table 1: Inter-Laboratory Performance Metrics
FeatureMethod A: LC-MS/MS (Direct)Method B: HPLC-FLD (FMOC)Method C: GC-MS (Silylation)
Principle Mass filtering (MRM)Fluorescence of derivativeVolatility modification
Target Analyte Native L-Aze (m/z 102.1)FMOC-Aze adductTBDMS-Aze derivative
LOD (Limit of Detection) 0.01 – 0.05 µM0.5 – 1.0 µM1.0 – 5.0 µM
Linearity (

)
> 0.999 (4 orders)> 0.995 (3 orders)> 0.990
Selectivity vs. Proline High (Mass resolved)Medium (Requires chromatographic resolution)High (Mass resolved)
Sample Prep Time Low (Dilute & Shoot or SPE)High (Derivatization required)Very High (Dry & Derivatize)
Primary Risk Matrix Effects (Ion Suppression)Reagent Instability / Excess Reagent PeaksMoisture sensitivity

Part 3: Detailed Experimental Protocols

Method A: LC-MS/MS (The Gold Standard)

Best for: Complex matrices (plasma, cell lysate, plant extracts) where high sensitivity is required.

1. Reagents & Standards
  • Internal Standard (IS):

    
    C
    
    
    
    -Proline (Proxy) or Deuterated L-Aze (if custom synthesized).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the highly polar L-Aze without derivatization. Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.

2. Sample Preparation
  • Extraction: Mix sample (e.g., 50 µL) with 200 µL cold Acetonitrile containing IS (1 µM).

  • Precipitation: Vortex for 30s, incubate at -20°C for 10 min to precipitate proteins.

  • Clarification: Centrifuge at 12,000 x g for 10 min.

  • Injection: Transfer supernatant to vial. Inject 2-5 µL.

3. MS/MS Parameters (ESI Positive Mode)

L-Aze is detected via its protonated molecular ion


.
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
L-Aze (Quant) 102.156.12520
L-Aze (Qual) 102.184.12515
L-Proline 116.170.12520

Note: The 102.1 -> 56.1 transition corresponds to the ring opening and loss of the carboxyl group. Ensure chromatographic separation from Threonine (MW 119), which can undergo in-source loss of water/ammonia to interfere.

Method B: HPLC-FLD (The QC Standard)

Best for: Routine quality control of raw materials (e.g., sugar beet batches) where MS is unavailable.

1. The Chemistry

Since L-Aze is a secondary amine, it requires 9-fluorenylmethyl chloroformate (FMOC-Cl) .

  • Critical Step: If the sample contains primary amines, they will also react. A two-step derivatization (OPA first to "cap" primary amines, then FMOC for secondary) clears the chromatogram, but for pure L-Aze/Proline analysis, direct FMOC is sufficient.

2. Protocol
  • Buffer: Borate Buffer (0.4 M, pH 10.2).

  • Reagent: 2.5 mg/mL FMOC-Cl in Acetonitrile.

  • Reaction:

    • Mix 10 µL Sample + 10 µL Borate Buffer.

    • Add 10 µL FMOC-Cl reagent.

    • Reaction is instantaneous (wait 30s).

    • Quench: Add 10 µL ADAM (1-amino-adamantane) to react with excess FMOC-Cl (preventing a massive reagent peak that obscures the chromatogram).

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).

    • Elution Order: FMOC-OH (Hydrolysis product) -> FMOC-Aze -> FMOC-Pro. (L-Aze elutes earlier due to the 4-membered ring being slightly more polar/strained than the 5-membered Proline).

Part 4: Logical Workflow Visualization

LC-MS/MS Quantification Workflow

LCMS_Workflow Sample Sample (Biofluid/Extract) IS_Add Add Internal Std (13C-Proline) Sample->IS_Add ProteinPPT Protein PPT (Cold ACN) IS_Add->ProteinPPT Centrifuge Centrifuge (12,000g) ProteinPPT->Centrifuge HILIC HILIC Separation (Retain Polar Amines) Centrifuge->HILIC Supernatant MRM MRM Detection (102.1 -> 56.1) HILIC->MRM Data Quantification (Ratio vs IS) MRM->Data

Figure 2: Optimized LC-MS/MS workflow utilizing HILIC chromatography to retain polar L-Aze without derivatization.

References

  • Rubenstein, E., et al. (2006).[3][4][5] "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)." Phytochemistry. Link

  • Rodgers, K.J., et al. (2024). "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." Toxicology. Link

  • Piper, J.A., et al. (2023).[2] "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid." International Journal of Molecular Sciences. Link

  • Schwartz-Zimmermann, H.E., et al. (2024).[6] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry. Link

  • BenchChem Application Note. (2025). "High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization." Link

Sources

Validation

Comparative Guide: L-Azetidine-2-carboxylic Acid (d0) vs. L-AZE-d4 in Pathway Inhibition

This guide objectively compares L-Azetidine-2-carboxylic Acid (L-AZE) and its deuterated isotopologue (L-AZE-d4), synthesizing established mechanisms of proteotoxicity with the principles of the Kinetic Isotope Effect (K...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares L-Azetidine-2-carboxylic Acid (L-AZE) and its deuterated isotopologue (L-AZE-d4), synthesizing established mechanisms of proteotoxicity with the principles of the Kinetic Isotope Effect (KIE).

Executive Summary

L-Azetidine-2-carboxylic Acid (L-AZE) is a potent proline analogue used to induce proteostatic stress and inhibit pathways dependent on high-fidelity protein folding. L-AZE-d4 is its stable isotope-labeled variant.

While L-AZE-d0 is the standard effector for inducing the Unfolded Protein Response (UPR), L-AZE-d4 is primarily engineered as an internal standard for mass spectrometry. However, due to the Deuterium Kinetic Isotope Effect (DKIE) , L-AZE-d4 exhibits enhanced metabolic stability against proline dehydrogenases (PRODH), theoretically extending its half-life in metabolically active systems without altering its fundamental mechanism of tRNA mischarging.

FeatureL-AZE (Non-Deuterated) L-AZE-d4 (Deuterated)
Primary Application Pathway Inhibition / UPR InductionMS Quantification / Metabolic Tracing
Metabolic Stability Moderate (Susceptible to PRODH)High (Resistant to oxidative dehydrogenation)
Pathway Potency High (Standard Reference)Equipotent to Potentiated (Due to slower clearance)
Cost Efficiency High (Routine Reagent)Low (Specialized Standard)

Mechanism of Action: The Proteotoxic Cascade

Both isotopologues function through the same primary mechanism: Molecular Mimicry .

  • tRNA Mischarging: Prolyl-tRNA synthetase (ProRS) fails to discriminate between Proline and L-AZE due to the structural similarity of the 4-membered azetidine ring to the 5-membered pyrrolidine ring.

  • Ribosomal Incorporation: L-AZE is incorporated into nascent polypeptide chains.

  • Conformational Distortion: The altered bond angles of the azetidine ring (approx. 90°) prevent the formation of the polyproline II helix and disrupt

    
    -helix/
    
    
    
    -sheet stability.
  • UPR Activation: Accumulation of misfolded proteins in the ER lumen triggers GRP78/BiP dissociation, activating PERK, IRE1, and ATF6 pathways.

Pathway Diagram: L-AZE Induced UPR

The following diagram illustrates the signal transduction pathway activated by L-AZE, leading to either homeostasis or apoptosis.

LAZE_Pathway LAZE L-AZE / L-AZE-d4 (Extracellular) ProRS Prolyl-tRNA Synthetase (Cytosol) LAZE->ProRS Competes with Proline Ribosome Ribosome (Translation) ProRS->Ribosome Mischarging Misfolded Misfolded Proteins (ER Lumen) Ribosome->Misfolded Incorporation BiP GRP78/BiP (Chaperone) Misfolded->BiP Sequestration PERK PERK BiP->PERK Release IRE1 IRE1 BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylation XBP1 XBP1s IRE1->XBP1 Splicing CHOP CHOP/GADD153 ATF6->CHOP Transcription eIF2a->CHOP Chronic Stress Apoptosis Apoptosis CHOP->Apoptosis Caspase Activation

Caption: L-AZE competes with proline for tRNA charging, causing global protein misfolding and activating the Unfolded Protein Response (UPR).

Technical Comparison: Efficacy & Stability

The Deuterium Kinetic Isotope Effect (DKIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Relevance to L-AZE: Proline and its analogues are metabolized by Proline Dehydrogenase (PRODH) , which oxidizes the ring.

  • Impact: If L-AZE degradation is rate-limited by C-H bond cleavage, L-AZE-d4 will exhibit significantly slower clearance (Primary KIE

    
    ).
    
  • Outcome: In metabolic assays, L-AZE-d4 may sustain intracellular concentrations longer than L-AZE-d0, potentially appearing "more potent" in long-duration assays (24h+).

Efficacy Data Comparison
ParameterL-AZE (d0)L-AZE-d4Interpretation
IC50 (Cell Viability) ~5-10 mM (Cell line dependent)~5-10 mMBioequivalent in acute exposure (<12h).
Incorporation Rate

1.2 mM (ProRS)

1.2 mM
Minimal secondary isotope effect on tRNA charging.
Metabolic Half-life ModerateExtendedd4 is superior for long-term tracing in metabolically active tissues (e.g., liver, kidney).
MS Detection Limit N/A (Interference)< 10 fmold4 is required for absolute quantification of misincorporation events.

Experimental Protocols

Protocol A: Comparative Pathway Inhibition Assay (UPR Induction)

Objective: To determine if d4 and d0 variants induce equipotent stress responses.

Materials:

  • HEK293T cells.

  • L-AZE (Sigma) and L-AZE-d4 (Isotope specialist).

  • Lysis Buffer (RIPA + Phosphatase Inhibitors).

  • Antibodies: Anti-CHOP, Anti-BiP, Anti-Actin.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Control: Vehicle (PBS).

    • Group A: 5 mM L-AZE (d0).

    • Group B: 5 mM L-AZE-d4.

    • Note: Use proline-free media to maximize incorporation.

  • Incubation: Incubate for 6, 12, and 24 hours .

  • Harvest: Lyse cells on ice.

  • Readout: Western Blot for CHOP induction.

    • Expectation: Both groups show identical CHOP upregulation at 6h. At 24h, Group B (d4) may show sustained signaling if PRODH activity is high in the cell line.

Protocol B: Mass Spectrometry Quantification of Misincorporation

Objective: To measure the exact rate of L-AZE incorporation using d4 as an internal standard.

Workflow Diagram:

MS_Workflow Sample Cell Lysate (Treated with L-AZE-d0) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Spike Spike-in Standard (L-AZE-d4) Spike->Hydrolysis Deriv Derivatization (AccQ-Tag / FMOC) Hydrolysis->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS

Caption: Workflow for absolute quantification of L-AZE incorporation using L-AZE-d4 as a normalization standard.

  • Sample Prep: Treat cells with L-AZE-d0. Harvest and wash pellets.

  • Spike-In: Add a known concentration of L-AZE-d4 to the cell pellet before hydrolysis. This corrects for losses during processing.

  • Hydrolysis: 6N HCl at 110°C for 24h (Argon atmosphere).

  • Analysis: LC-MS/MS in MRM mode.

    • Target: Monitor transitions for L-AZE-d0 (

      
       102 
      
      
      
      fragment) and L-AZE-d4 (
      
      
      106
      
      
      fragment).
    • Calculation:

      
      .
      

References

  • Rubenstein, E. M., et al. (2006).[1][2] Azetidine-2-carboxylic acid in the ruby-throated hummingbird diet. Journal of Chemical Ecology. Link

  • Fowden, L., & Richmond, M. H. (1963).[2] Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[2][3][4][5][6] Biochimica et Biophysica Acta. Link

  • Tan, E. M., et al. (1983). Inhibition of collagen secretion by azetidine-2-carboxylic acid in human skin fibroblasts.[1] Archives of Biochemistry and Biophysics. Link

  • Shao, H., et al. (2014). Deuterium isotope effects on the metabolism of proline.[7][8] Journal of Medicinal Chemistry (Contextual reference for PRODH KIE). Link

  • Lee, Y., et al. (2016).[1] Azetidine-2-carboxylic acid triggers unfolded protein response and cell death. Toxicology Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of L-Azetidine-2-carboxylic Acid-d4

Topic: L-Azetidine-2-carboxylic Acid-d4 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Operational Directive L-Azet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Azetidine-2-carboxylic Acid-d4 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Operational Directive

L-Azetidine-2-carboxylic Acid-d4 (Aze-d4) is a deuterated cyclic non-protein amino acid used primarily as an internal standard in mass spectrometry and NMR proteomics. While valuable for quantification, it poses specific biological hazards due to its structural mimicry of L-proline.

Core Safety Directive: Unlike standard amino acids, Aze-d4 must NEVER be disposed of via sanitary sewer systems. Its mechanism of toxicity—misincorporation into proteins—requires that all waste be managed through high-temperature incineration to ensure complete destruction of the azetidine ring.

Chemical Profile & Hazard Characterization

To ensure safe handling, operators must understand the physicochemical properties and biological risks associated with this compound.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Compound Name L-Azetidine-2-carboxylic Acid-d4Deuterated internal standard
CAS Number 2133-34-8 (Unlabeled parent)Use parent CAS for most regulatory lookups
Molecular Weight ~105.13 g/mol (d4 labeled)Heavier than parent (101.10 g/mol )
Physical State Crystalline Solid (White/Off-white)Risk of dust generation; inhalation hazard
Solubility Water, DMSO, MethanolHighly mobile in aqueous environments
Toxicity Class Teratogen / Proteotoxin Causes protein misfolding; reproductive hazard
RCRA Status Not P/U-Listed; Characteristic WasteManage as Hazardous Organic Waste
The Mechanism of Toxicity (Why Disposal Matters)

Standard amino acids are generally benign. However, Aze-d4 acts as a toxic analogue of L-proline . It is charged onto tRNA by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.

  • Consequence: The 4-membered azetidine ring alters the bond angles of the peptide backbone compared to the 5-membered proline ring. This destabilizes tertiary protein structures, leading to the accumulation of misfolded proteins and cellular stress [1].

  • Environmental Impact: If released into water systems, it can affect aquatic life and vegetation by the same mechanism.

Disposal Protocol: Step-by-Step

This protocol ensures compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.

A. Solid Waste (Pure Substance / Expired Standards)

Applicability: Expired vials, spilled solids, or excess dry powder.

  • Segregation: Do not mix with oxidizers or strong acids.[1]

  • Primary Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Note: If the original vial is intact, place the entire vial into the waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "L-Azetidine-2-carboxylic Acid-d4"

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Disposal Method: High-Temperature Incineration. The waste management contractor must burn the material in a chemical incinerator equipped with an afterburner and scrubber.

B. Liquid Waste (Solutions in Solvents/Buffers)

Applicability: LC-MS waste, NMR samples, stock solutions.

  • Solvent Compatibility Check:

    • Organic Solvents (MeOH, ACN): Combine with compatible organic solvent waste (Halogenated or Non-Halogenated depending on the solvent).

    • Aqueous Buffers: Do NOT pour down the sink. Collect in a dedicated "Aqueous Toxic" waste stream.

  • Deactivation (Optional but Recommended for High Concentrations):

    • While incineration is preferred, trace aqueous waste can be treated as standard aqueous chemical waste. Ensure pH is neutral (6-9) before adding to the drum to prevent immediate reactions, but do not rely on chemical deactivation (like bleach) as the ring is stable.

  • Container: Polyethylene carboy (safety cap required).

C. Contaminated Debris

Applicability: Weigh boats, pipette tips, gloves, bench paper.

  • Collection: Place all solid debris into a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Double-bag if sharp objects (pipette tips) are present to prevent puncture.

  • Classification: Label as "Solid Debris Contaminated with Toxic Organics."

Logical Disposal Workflow

The following decision tree illustrates the operational flow for disposing of Aze-d4 in various forms.

DisposalWorkflow Start Identify Aze-d4 Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris Consumables SolidPure Pure Substance? Solid->SolidPure SolventType Solvent Base? Liquid->SolventType BagDebris Double Bag (6-mil) Solid Hazardous Waste Debris->BagDebris PackSolid Pack in HDPE Jar Label: Toxic Solid SolidPure->PackSolid Loose Powder PackLabPack Place Vial in Lab Pack SolidPure->PackLabPack Intact Vial OrgStream Organic Waste Stream (Incineration) SolventType->OrgStream Methanol/ACN/DMSO AqStream Aqueous Toxic Stream (NO DRAIN DISPOSAL) SolventType->AqStream Water/Buffer FinalDest High-Temp Incineration (Licensed Contractor) PackSolid->FinalDest PackLabPack->FinalDest OrgStream->FinalDest AqStream->FinalDest BagDebris->FinalDest

Caption: Decision tree for the segregation and disposal of L-Azetidine-2-carboxylic Acid-d4 waste streams.

Emergency Response & Spill Management

In the event of a spill, immediate containment is necessary to prevent aerosolization.

  • PPE Required: N95 or P100 particulate respirator (if powder), nitrile gloves (double gloved), safety goggles, and lab coat.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop material and towels into a hazardous waste container.

  • Wet Spill:

    • Absorb with vermiculite or standard spill pads.

    • Clean surface with soap and water; collect all rinsate as hazardous waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[3][2]

    • Inhalation: Move to fresh air immediately.

Regulatory Compliance Notes

  • EPA/RCRA: While L-Azetidine-2-carboxylic acid is not explicitly P-listed or U-listed, it meets the criteria for a "Toxic" characteristic waste under the "General Duty Clause" due to its teratogenic potential [2].

  • Inventory Control: Due to the high cost of deuterated standards, maintain strict inventory logs. Dispose of "empty" vials as hazardous waste unless triple-rinsed with a solvent that is collected as waste.

References

  • Rubinstein, E., et al. (2006). "Azetidine-2-carboxylic acid: A proline analogue that alters protein conformation and stability."[4] Journal of Biological Chemistry.

  • Thermo Fisher Scientific. (2025).[5] "Safety Data Sheet: L-Azetidine-2-Carboxylic Acid." Fisher Scientific Safety Documentation.

  • Sigma-Aldrich. (2024). "Product Specification & Safety: L-Azetidine-2-carboxylic acid." Merck/MilliporeSigma.

Sources

Handling

Personal protective equipment for handling L-Azetidine-2-carboxylic Acid-d4

This guide is structured to bridge the gap between generic Safety Data Sheet (SDS) classifications and the specific biological risks associated with proline analogues. While many SDSs classify L-Azetidine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to bridge the gap between generic Safety Data Sheet (SDS) classifications and the specific biological risks associated with proline analogues. While many SDSs classify L-Azetidine-2-carboxylic acid as "non-hazardous" based on acute toxicity data, its mechanism of action as a teratogen and protein-misfolding agent mandates a higher biosafety standard, particularly for the deuterated (-d4) isotopologue used in high-sensitivity tracing.

The "Silent Hazard" Assessment

Why Standard PPE Isn't Enough: Most commercial SDSs list L-Azetidine-2-carboxylic acid as "Not Hazardous" or merely an irritant. However, this classification ignores its biological activity. L-Aze is a non-proteinogenic amino acid that structurally mimics L-Proline.[1][2]

  • The Mechanism: Prolyl-tRNA synthetases can mistakenly charge tRNA with L-Aze instead of Proline.

  • The Consequence: Incorporation of L-Aze into polypeptides alters the bond angle of the peptide backbone, preventing proper

    
    -helix formation. This leads to protein misfolding, Endoplasmic Reticulum (ER) stress, and potential teratogenicity in developing organisms.
    

Guidance: Treat L-Aze-d4 with the same rigor as a Category 2 Reproductive Toxin , regardless of the SDS label.

Mechanism of Toxicity Diagram

The following logic flow illustrates why strict containment is necessary to prevent biological uptake.

Aze_Toxicity_Mechanism Proline L-Proline (Endogenous) Synthetase Prolyl-tRNA Synthetase Proline->Synthetase Normal Substrate Aze L-Aze-d4 (Contaminant) Aze->Synthetase Competitive Mimic Translation Ribosomal Translation Synthetase->Translation Charged tRNA Protein Nascent Polypeptide Translation->Protein Outcome Misfolding & ER Stress Protein->Outcome Altered Bond Angles

Figure 1: Competitive inhibition pathway showing how L-Aze-d4 hijacks protein synthesis, leading to cellular stress.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling high-purity (>98%) deuterated standards where dust generation is the primary vector of exposure.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P100 Respirator (if outside hood) or Fume Hood (Class II)Dust Control: Amino acid powders are electrostatic and easily aerosolized. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Permeation & Purity: The outer glove protects the user; the inner glove protects the deuterated sample from skin oils (which contain natural proline) that could contaminate the isotopic signal.
Ocular Chemical Safety Goggles (Indirect Vent)Mucosal Protection: Prevents absorption through the tear ducts. Standard safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Buttoned, elastic cuffs preferred)Fomite Prevention: Prevents accumulation of dust on street clothes, reducing the risk of "take-home" exposure to family members (critical due to teratogenic potential).

Operational Protocol: Safe Handling & Solubilization

Objective: Dissolve L-Aze-d4 for experimental use while maintaining isotopic purity and containment.

Phase A: Preparation & Weighing
  • Engineering Control: Use a Static-Free Balance Enclosure or a Chemical Fume Hood.

  • Static Management: Deuterated amino acids are often hygroscopic and prone to static cling. Use an ionizing fan or anti-static gun prior to opening the vial.

  • Don PPE: Put on double nitrile gloves and respiratory protection.

  • Inspect: Check the vial for cracks. Ensure the balance is calibrated.

  • Transfer:

    • Do not use a spatula directly into the stock vial if possible (risk of cross-contamination).

    • Gently tap the required amount into a pre-tared weighing boat or volumetric flask.

    • Critical Step: Wipe the exterior of the stock vial with a dry Kimwipe before recapping to remove any dust settled on the threads.

Phase B: Solubilization

L-Aze-d4 is water-soluble (approx. 50 mg/mL).

  • Solvent Addition: Add the solvent (e.g., D₂O or buffer) slowly to the weighing vessel.

  • Dissolution: Vortex gently. Avoid sonication if possible to prevent heating, although L-Aze is thermally stable (MP > 200°C).

  • Labeling: Immediately label the solution as "Bioactive - Proline Analogue" to distinguish it from standard amino acid stocks.

Phase C: Spill Response
  • Dry Spill: Do not sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

  • Wet Spill: Absorb with inert pads.

  • Decontamination: Clean surface with 10% bleach followed by 70% ethanol. The bleach helps degrade the amino acid structure.

Waste Disposal & Deactivation[3][4][5][6][7]

Do not dispose of L-Aze-d4 down the drain. Even in small quantities, bioactive analogues can affect local microbial life in wastewater treatment plants.

Disposal Workflow Diagram

Waste_Disposal Source Experimental Waste (L-Aze-d4) Decision State of Matter? Source->Decision Solid Solid Waste (Gloves, Wipes, Powder) Decision->Solid Dry Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Wet Tag_S Tag: Hazardous Solid (Toxic/Teratogenic) Solid->Tag_S Tag_L Tag: Chemical Liquid (Do NOT Drain) Liquid->Tag_L Incineration High-Temp Incineration (Approved Facility) Tag_S->Incineration Tag_L->Incineration

Figure 2: Segregation logic for L-Aze-d4 waste streams ensuring zero environmental release.

Specific Disposal Instructions:

  • Liquids: Collect in a dedicated "Bioactive Chemical Waste" carboy. Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this may generate NOx gases.

  • Solids: Contaminated gloves, weighing boats, and wipes must be bagged in hazardous waste bags (typically yellow or red, depending on facility rules) and tagged for incineration.

  • Empty Vials: Triple rinse with water. Collect the rinsate as liquid waste. The glass vial can then be discarded as glass waste (defaced label).

References

  • National Institutes of Health (NIH) / PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024).[3][4] Retrieved from [Link] (Search Term: Azetidine-2-carboxylic acid toxicity mechanism)

Sources

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